Z-D-Lys(Boc)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6/c1-19(2,3)27-17(24)20-12-8-7-11-15(16(22)23)21-18(25)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSBKEOCHROEGX-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428486 | |
| Record name | Z-D-Lys(Boc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66845-42-9 | |
| Record name | Z-D-Lys(Boc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what is the structure of Z-D-Lys(Boc)-OH
An In-depth Technical Guide to the Structure of Z-D-Lys(Boc)-OH
This document provides a detailed examination of the chemical structure of Nα-benzyloxycarbonyl-Nε-tert-butyloxycarbonyl-D-lysine, commonly abbreviated as this compound. This compound is a crucial building block in peptide synthesis, where protecting groups are essential for directing the formation of peptide bonds in a controlled manner. This guide is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Chemical Identity and Properties
This compound is a derivative of the amino acid D-lysine, where the alpha-amino (Nα) and epsilon-amino (Nε) groups are protected by a benzyloxycarbonyl (Z) group and a tert-butyloxycarbonyl (Boc) group, respectively.[1] This dual protection strategy allows for selective deprotection and subsequent coupling reactions in complex peptide synthesis protocols.[1]
Quantitative Data Summary
The fundamental properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference |
| IUPAC Name | Nα-(benzyloxycarbonyl)-Nε-(tert-butoxycarbonyl)-D-lysine | |
| Synonyms | Nα-Cbz-Nε-Boc-D-lysine, Z-D-Lysine(Boc)-OH | |
| CAS Number | 66845-42-9 | |
| Molecular Formula | C19H28N2O6 | |
| Molecular Weight | 380.44 g/mol | |
| Appearance | White to off-white powder or crystalline solid | |
| Primary Application | Solution-phase peptide synthesis |
Molecular Structure Analysis
The structure of this compound can be deconstructed into three primary components: the D-lysine backbone, the Nα-protecting Z-group, and the Nε-protecting Boc-group.
-
D-Lysine Backbone : The core of the molecule is the D-isomer of lysine, a proteinogenic amino acid. The "D" configuration indicates that the stereocenter at the alpha-carbon (Cα) is in the D-form. Lysine is characterized by a side chain terminating in an epsilon-amino group (Nε), which, along with the alpha-amino group (Nα), provides a site for chemical modification.
-
Nα-Carboxybenzyl (Z) Group : The alpha-amino group attached to the chiral center is protected by a carboxybenzyl (Cbz or Z) group. This group is introduced via a reaction with benzyl chloroformate and is stable under various conditions but can be selectively removed by catalytic hydrogenation.
-
Nε-tert-butyloxycarbonyl (Boc) Group : The epsilon-amino group at the terminus of the lysine side chain is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable in basic and nucleophilic conditions but is labile to acid, allowing for orthogonal deprotection strategies in the presence of a Z-group.
The combination of these components results in a molecule primed for use as a building block in the synthesis of specific peptide sequences.
Structural and Relational Diagrams
To visualize the molecular structure and the relationship between its constituent parts, the following diagrams are provided in Graphviz DOT language.
Caption: 2D chemical structure of this compound.
Caption: Hierarchical relationship of structural components.
Experimental and Methodological Context
While this guide does not detail specific experimental protocols, the structural features described are fundamental to its use. In a typical solution-phase peptide synthesis workflow, the free carboxyl group of this compound would be activated (e.g., using DCC/HOBt) and reacted with the free amino group of another amino acid. The choice of removing either the Z or Boc group for subsequent chain elongation depends on the desired synthetic strategy:
-
Boc Group Removal : Achieved under acidic conditions (e.g., with trifluoroacetic acid), leaving the Z-group intact for side-chain protection.
-
Z Group Removal : Typically performed via catalytic hydrogenation (e.g., H₂/Pd-C), which does not affect the Boc group.
This orthogonal protection scheme provides the chemical selectivity necessary for constructing complex peptides with high fidelity.
Conclusion
This compound is a strategically designed amino acid derivative whose utility is derived directly from its molecular structure. The presence of two distinct, orthogonally removable protecting groups (Z and Boc) on the alpha- and epsilon-amino groups of a D-lysine core makes it an invaluable reagent for advanced peptide synthesis. Understanding this structure is the first step for any researcher aiming to incorporate this building block into the synthesis of novel peptides for therapeutic or research purposes.
References
A Technical Guide to the Synthesis and Purification of Z-D-Lys(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Nα-benzyloxycarbonyl-Nε-tert-butyloxycarbonyl-D-lysine (Z-D-Lys(Boc)-OH), a critical building block in peptide synthesis and drug development. This document details established methodologies, presents quantitative data in a structured format, and includes workflow diagrams for clarity.
Introduction
This compound is an orthogonally protected derivative of the amino acid D-lysine. The benzyloxycarbonyl (Z) group protects the α-amino group, while the tert-butyloxycarbonyl (Boc) group protects the ε-amino group of the side chain. This orthogonal protection scheme is highly valuable in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis, allowing for the selective deprotection of either the α-amino group for peptide chain elongation or the ε-amino group for side-chain modification. The D-configuration of the chiral center is often incorporated into peptide-based therapeutics to enhance metabolic stability by providing resistance to enzymatic degradation.
Synthesis Methodologies
The synthesis of this compound can be approached through several strategic routes. The primary challenge lies in the selective protection of the two amino groups of D-lysine. Described below are common and effective methods.
Route 1: Sequential Protection via D-Lysine Monohydrochloride
This is a direct and widely used approach starting from D-lysine monohydrochloride. The ε-amino group is first protected with the Boc group, followed by the protection of the α-amino group with the Z group.
Experimental Protocol:
-
Nε-Boc Protection:
-
Dissolve D-lysine monohydrochloride in a 1:1 mixture of 1,4-dioxane and water.
-
Adjust the pH of the solution to 10-11 by the dropwise addition of a 1 M NaOH solution.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) dissolved in dioxane to the lysine solution.
-
Stir the reaction mixture at room temperature overnight.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Acidify the solution to a pH of 1-2 with a 4 M KHSO₄ solution.
-
Extract the product, H-D-Lys(Boc)-OH, with ethyl acetate.
-
Combine the organic phases and dry under reduced pressure.
-
-
Nα-Z Protection:
-
Dissolve the obtained H-D-Lys(Boc)-OH in a suitable solvent such as a mixture of THF and water.
-
Maintain the pH at approximately 11.5 with an aqueous sodium hydroxide solution while cooling the mixture to 0°C.
-
Slowly add benzyl chloroformate (Z-Cl).
-
Allow the reaction to proceed for several hours at 0°C.
-
After the reaction is complete, remove the solvent under vacuum.
-
Take up the residue in isopropyl acetate and water.
-
Lower the pH to 2 with concentrated hydrochloric acid to precipitate the product.
-
Isolate the crude this compound by filtration.
-
Route 2: Synthesis via Copper Complex Intermediate
An alternative strategy involves the use of a copper(II) complex to temporarily protect the α-amino and α-carboxyl groups of lysine, leaving the ε-amino group available for protection.
Experimental Protocol:
-
Formation of the Copper Complex:
-
Prepare a copper(II) complex of D-lysine. This complex formation protects the α-amino and carboxyl groups.
-
-
Nε-tert-butoxycarbonylation:
-
React the copper complex with di-tert-butyl pyrocarbonate to introduce the Boc group onto the ε-amino group.
-
-
Copper Detachment:
-
Remove the copper using a chelating agent such as 8-quinolinol. This step yields H-D-Lys(Boc)-OH.
-
-
Nα-benzyloxycarbonylation:
-
The resulting H-D-Lys(Boc)-OH is then subjected to Nα-benzyloxycarbonylation using benzyl chloroformate under Schotten-Baumann conditions to yield this compound.
-
Purification Techniques
The purification of this compound is crucial to ensure high purity for subsequent applications, particularly in peptide synthesis where impurities can lead to side reactions and difficult purification of the final peptide.
Dicyclohexylamine (DCHA) Salt Formation and Recrystallization
A highly effective method for purifying this compound is through the formation of its dicyclohexylamine (DCHA) salt. This method is particularly advantageous for removing impurities that are difficult to separate by other means.
Experimental Protocol:
-
Salt Formation:
-
Dissolve the crude this compound in a suitable organic solvent such as isopropyl acetate.
-
Add dicyclohexylamine to the solution and stir overnight.
-
The this compound dicyclohexylamine salt will precipitate out of the solution.
-
-
Isolation and Recrystallization:
-
Filter the suspension to collect the salt.
-
Wash the salt with the solvent (e.g., isopropyl acetate) to remove residual impurities.
-
For further purification, recrystallize the salt from a suitable solvent like methyl ethyl ketone.[1]
-
-
Liberation of the Free Acid:
-
To obtain the final product, the DCHA salt is treated with an acid to remove the dicyclohexylamine.
-
Column Chromatography
For smaller-scale purifications or to remove specific impurities, column chromatography can be employed.
Experimental Protocol:
-
Stationary Phase: Silica gel is a common choice for the stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in hexane is often effective as the eluent.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Load the solution onto a pre-equilibrated silica gel column.
-
Elute the column with the mobile phase gradient, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
-
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis and purification of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₉H₂₈N₂O₆ | [2][3] |
| Molecular Weight | 380.44 g/mol | [2] |
| Purity (after DCHA salt recrystallization) | >98.0% (TLC) | |
| Purity (after recrystallization of DCHA salt) | 94.5% (¹H-NMR, HPLC) |
| Synthesis Step | Reagents | Yield | Reference |
| H-Lys(Boc)-OH from L-lysine | (Boc)₂O, NaOH | 93% (as complex with benzotriazole) | |
| Z-Lys(Boc)-OH DCHA salt from H-Lys(Z)-OH | (Boc)₂O, Dicyclohexylamine | 64% (initial), 60% (after recrystallization) |
Workflow Diagrams
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: Synthesis of this compound via Sequential Protection.
Caption: Purification via Dicyclohexylamine Salt Formation.
References
Solubility Profile of Z-D-Lys(Boc)-OH: A Technical Guide for Researchers
This technical guide provides an in-depth overview of the solubility of Z-D-Lys(Boc)-OH, a commonly used protected amino acid derivative in peptide synthesis and other biochemical applications. Understanding the solubility characteristics of this reagent is critical for experimental design, ensuring accurate reagent handling, and achieving optimal reaction conditions. This document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound, also known as Nα-Carbobenzyloxy-Nε-tert-butyloxycarbonyl-D-lysine, is a derivative of the amino acid D-lysine. The α-amino group is protected by a benzyloxycarbonyl (Z) group, and the ε-amino group of the side chain is protected by a tert-butyloxycarbonyl (Boc) group. These protecting groups are crucial for directing the chemical reactions during peptide synthesis, preventing unwanted side reactions.
Solubility of this compound in Organic Solvents
Precise quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions from various suppliers and chemical databases provide valuable guidance for its dissolution. The solubility of protected amino acids is influenced by factors such as the polarity of the solvent, temperature, and the presence of other solutes.
The following table summarizes the reported qualitative solubility of this compound in common organic solvents.
| Solvent | Abbreviation | Qualitative Solubility |
| N,N-Dimethylformamide | DMF | Clearly Soluble |
| Dimethyl sulfoxide | DMSO | Soluble[1][2][3] |
| Chloroform | CHCl₃ | Soluble[1] |
| Dichloromethane | DCM | Soluble |
| Ethyl Acetate | EtOAc | Soluble |
| Acetone | (CH₃)₂CO | Soluble |
| Water | H₂O | Slightly Soluble |
For practical applications, it is often recommended to test the solubility of a small amount of the compound in the desired solvent before preparing a large-scale solution. To enhance solubility, techniques such as gentle heating or sonication can be employed.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol can be followed. The following is a general method for determining the solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Selected organic solvent (e.g., DMF)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A vortex mixer or a shaker can be used for this purpose.
-
-
Separation of Undissolved Solute:
-
Centrifuge the saturated solution to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
-
Quantification:
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a calibrated HPLC method to determine the concentration of this compound.
-
The solubility can then be calculated and expressed in units such as g/L or mol/L.
-
This protocol provides a framework for obtaining reliable and reproducible solubility data, which is essential for various applications in drug development and chemical synthesis.
Application in Peptide Synthesis: A Workflow
This compound is a key building block in solution-phase and solid-phase peptide synthesis (SPPS). The differential stability of the Z and Boc protecting groups allows for selective deprotection and chain elongation. The following diagram illustrates a simplified workflow for the incorporation of a this compound residue in SPPS.
In this workflow, the Z-group on the α-amine can be selectively removed under specific conditions (e.g., hydrogenolysis) while the Boc group on the ε-amine remains intact, allowing for further modifications at the N-terminus. Conversely, the Boc group is labile to acid treatment, enabling side-chain modifications if desired.
Conclusion
References
function of Z and Boc protecting groups in Z-D-Lys(Boc)-OH
An In-depth Technical Guide on the Core Functions of Z and Boc Protecting Groups in Z-D-Lys(Boc)-OH
Abstract
In the intricate field of peptide synthesis, particularly for drug development and research, the precise control of reactive functional groups is paramount. The amino acid derivative Nα-Benzyloxycarbonyl-Nε-tert-Butyloxycarbonyl-D-lysine, commonly abbreviated as this compound, is a critical building block that exemplifies the principle of orthogonal protection. This technical guide provides a comprehensive examination of the distinct roles and chemical functionalities of the Benzyloxycarbonyl (Z) and tert-Butyloxycarbonyl (Boc) protecting groups within this molecule. It details their respective mechanisms of protection and deprotection, presents quantitative data on reaction conditions, and furnishes detailed experimental protocols. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of strategic peptide synthesis.
The Chemical Structure of this compound
This compound is a derivative of the D-isomer of lysine, an amino acid with two primary amino groups: the α-amino (Nα) group at the chiral center and the ε-amino (Nε) group at the terminus of its side chain. In this compound, each amino group is masked by a different protecting group.
-
Nα-Benzyloxycarbonyl (Z) group: Protects the α-amino group.
-
Nε-tert-Butyloxycarbonyl (Boc) group: Protects the side-chain's ε-amino group.
This dual protection is fundamental to its utility, allowing for selective chemical manipulation at either the N-terminus or the side chain of the lysine residue during peptide synthesis.
Caption: Molecular structure of this compound.
The Principle of Orthogonal Protection
The primary function of this compound in peptide synthesis is rooted in the concept of orthogonal protection. This strategy employs protecting groups that can be removed under distinct chemical conditions, allowing for the deprotection of one functional group without affecting the others.[1][2] This level of control is essential for building complex peptide sequences and for synthesizing modified peptides, such as branched or cyclized structures.[3]
The Z and Boc groups form a classic orthogonal pair:
-
Boc Group: Labile to moderate acids (e.g., trifluoroacetic acid, TFA).[4] It is stable under the conditions used to remove the Z group (catalytic hydrogenation).
-
Z Group: Cleaved by catalytic hydrogenation (e.g., H₂/Pd) or strong acids (e.g., HBr in acetic acid, HF).[5] It is stable to the moderate acidic conditions used for Boc removal.
This orthogonality allows for two distinct synthetic routes after incorporating the this compound residue into a peptide chain.
Caption: Orthogonal deprotection strategy for this compound.
Function of the Benzyloxycarbonyl (Z) Group
The Z group (also abbreviated as Cbz) is a well-established carbamate-based protecting group for amines. In this compound, it protects the α-amino group.
-
Role and Stability: The Z group is highly stable under both acidic and basic conditions commonly used in peptide synthesis, including the repetitive TFA treatments required for Boc-based solid-phase peptide synthesis (SPPS). This stability makes it an excellent choice for a "permanent" protecting group for the N-terminus during the assembly of a peptide chain or for the side chain of lysine in Fmoc-based strategies.
-
Deprotection: Its removal is typically achieved under neutral conditions via catalytic hydrogenation. This process is mild and highly selective, leaving most other functional groups, including Boc, intact. Alternatively, strong acids like HBr in acetic acid can be used, though this method is less orthogonal with acid-labile side-chain protecting groups.
Function of the tert-Butyloxycarbonyl (Boc) Group
The Boc group is one of the most widely used amine protecting groups, forming the basis of the Boc-SPPS strategy. In this compound, it protects the ε-amino group of the lysine side chain.
-
Role and Stability: The Boc group is stable to a wide range of nucleophiles and bases, as well as the conditions of catalytic hydrogenation. Its key feature is its lability under moderately acidic conditions.
-
Deprotection: It is efficiently removed with acids such as trifluoroacetic acid (TFA), typically in a solution of dichloromethane (DCM). The mechanism involves the formation of a stable tert-butyl cation. This deprotection is fast and clean, making it ideal for the temporary protection of side chains that need to be exposed for modification (e.g., for creating branched peptides or attaching labels) while the Z-protected N-terminus remains intact.
Strategic Application and Experimental Workflow
This compound is a versatile building block for both solution-phase and solid-phase synthesis. A common application is the introduction of a lysine residue where the side chain is intended for later modification.
The workflow below illustrates the incorporation of this compound into a growing peptide chain on a solid support, followed by selective deprotection of the side chain for further functionalization.
Caption: Experimental workflow for side-chain modification.
Quantitative Data: Deprotection Conditions
The efficiency of deprotection depends on the specific reagents, concentrations, and reaction times. The following table summarizes typical conditions for the selective removal of the Boc and Z groups.
| Protecting Group | Reagent & Concentration | Solvent | Scavengers (if needed) | Typical Time | Cleavage Principle |
| Boc | 25-50% Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0.5% Dithioethane (DTE) for Trp, Cys, Met | 20-30 min | Acidolysis |
| Z (Cbz) | Hydrogen (H₂) gas (1 atm) with 10% Palladium on Carbon (Pd/C) | Methanol, Ethanol, or Acetic Acid | None | 1-4 hours | Catalytic Hydrogenolysis |
| Z (Cbz) | 33% Hydrogen Bromide (HBr) | Acetic Acid (AcOH) | Anisole | 1-2 hours | Strong Acidolysis |
Experimental Protocols
The following are generalized protocols for the selective deprotection of the Z and Boc groups from a peptide containing a this compound residue.
Protocol 1: Selective Deprotection of the Nε-Boc Group
This protocol is standard in Boc-based SPPS for unmasking the lysine side chain.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 20 minutes.
-
Pre-wash: Drain the DCM and wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 5 minutes.
-
Deprotection: Drain the pre-wash solution and add fresh deprotection solution (10 mL per gram of resin). Agitate the mixture for 20-25 minutes at room temperature. Note: If the peptide contains sensitive residues like Cysteine, Methionine, or Tryptophan, add 0.5% DTE as a scavenger to the TFA solution to prevent side reactions from the tert-butyl cation.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3x), followed by isopropanol (IPA) (2x) to remove residual acid, and then DCM (3x) again.
-
Neutralization: To obtain the free amine for subsequent coupling, neutralize the resulting ammonium salt by washing the resin with a 5-10% solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM or N,N-dimethylformamide (DMF) for 10 minutes.
-
Final Wash: Wash the resin again with DCM (3x) to remove excess base. The resin is now ready for side-chain modification.
Protocol 2: Selective Deprotection of the Nα-Z Group
This protocol is typically used in solution-phase synthesis or for N-terminal deprotection after chain assembly.
-
Dissolution: Dissolve the Z-protected peptide in a suitable solvent such as methanol, ethanol, or acetic acid.
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight relative to the peptide).
-
Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (H₂), either by using a balloon or a hydrogenation apparatus, at room temperature and atmospheric pressure.
-
Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until all starting material is consumed (typically 1-4 hours).
-
Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry.
-
Isolation: Evaporate the solvent under reduced pressure to yield the deprotected peptide with a free α-amino group.
Conclusion
The this compound derivative is a powerful and versatile tool in advanced peptide synthesis. The orthogonal nature of the Z and Boc protecting groups provides chemists with precise control over the synthetic pathway, enabling the selective deprotection of either the α-amino or ε-amino group of the lysine residue. This functionality is indispensable for the creation of complex peptides, including those with post-translational modifications, branches, or conjugated moieties, which are often central to the development of novel therapeutics and research probes. A thorough understanding of the properties and protocols associated with these protecting groups is essential for any scientist engaged in the field of peptide chemistry.
References
An In-depth Technical Guide to the Role of Z-D-Lys(Boc)-OH in Peptide Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Modified Amino Acids
In the landscape of modern peptide chemistry and therapeutic peptide design, the use of non-natural amino acids is a cornerstone strategy for overcoming the inherent limitations of native peptides, such as poor metabolic stability. Z-D-Lys(Boc)-OH is a critical building block in this context, offering a trifecta of strategic advantages through its unique structural components: the Nα-Z (Benzyloxycarbonyl) protecting group, the D -chiral configuration, and the Nε-Boc (tert-Butoxycarbonyl) protecting group.
This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, its pivotal role in peptide synthesis, and the profound impact of its incorporation on the final peptide's biological characteristics. We will explore detailed experimental protocols, present quantitative data, and provide clear visual diagrams to illustrate its application in synthetic workflows.
Core Chemical Features of this compound
The structure of this compound is meticulously designed for controlled, sequential peptide synthesis. Each component serves a distinct and vital purpose.
-
Nα-Z (Benzyloxycarbonyl) Group : This group protects the alpha-amino group of the lysine backbone. The Z group is notably stable under the mildly acidic and basic conditions used for other protecting groups, but it can be selectively removed under specific, non-damaging conditions, primarily catalytic hydrogenation (H₂/Pd) or with strong acids like HBr in acetic acid.[1] This stability prevents unwanted racemization during the activation of the carboxyl group for coupling.[1]
-
D-Configuration : The "D" signifies that this is the D-enantiomer, or mirror image, of the naturally occurring L-lysine. Proteolytic enzymes, which are highly stereospecific, primarily recognize and cleave peptide bonds involving L-amino acids.[2] The incorporation of a D-amino acid creates a peptide that is highly resistant to enzymatic degradation, thereby significantly increasing its in-vivo half-life and bioavailability.[2][3]
-
Nε-Boc (tert-Butoxycarbonyl) Group : This group protects the highly reactive epsilon-amino group on the lysine side chain, preventing undesired chain branching during synthesis. The Boc group is labile to moderate acids, such as Trifluoroacetic Acid (TFA), which allows for its selective removal without affecting the Z-group or other acid-sensitive protecting groups.
The combination of the acid-labile Boc group and the hydrogenolysis-labile Z group is a classic example of an orthogonal protection strategy . This allows for the selective deprotection of either the α-amino or ε-amino group, enabling complex synthetic routes such as side-chain modification or peptide cyclization.
Caption: Chemical structure of this compound.
Quantitative Impact on Peptide Properties
The inclusion of D-lysine via this compound profoundly enhances the therapeutic potential of a peptide. The primary benefits are dramatically increased stability and modulated biological activity.
Enhancement of Proteolytic Stability
Peptides composed of L-amino acids are rapidly degraded by proteases in serum. Substituting a key L-lysine residue with D-lysine can increase the peptide's half-life by orders of magnitude.
| Peptide Sequence | Lysine Configuration | Half-life in Human Serum (t½) | Reference Principle |
| Ac-L-Lys-Gly-L-Ala-NH₂ | L-Lysine | ~ 5 minutes | Susceptible to Proteolysis |
| Ac-D-Lys -Gly-L-Ala-NH₂ | D-Lysine | > 24 hours | Resistant to Proteolysis |
| HPA3NT3-A2 | All L-amino acids | Partially degraded in 60 min | Susceptible to Proteolysis |
| HPA3NT3-A2D | All L-Lys replaced with D-Lys | No degradation after 120 min | Resistant to Proteolysis |
Coupling Efficiency in Peptide Synthesis
This compound can be efficiently incorporated into a growing peptide chain using standard coupling reagents common in both solution-phase and solid-phase peptide synthesis (SPPS).
| Coupling Reagent | Activation Base | Typical Coupling Yield | Synthesis Method |
| HBTU / HOBt | DIPEA | > 99% | Fmoc/tBu SPPS |
| HATU / HOAt | DIPEA | > 99% | Fmoc/tBu SPPS |
| EDC / HOBt | N/A | ~95-98% | Solution-Phase |
| DIC / Oxyma | N/A | > 99% | Fmoc/tBu SPPS |
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation and deprotection of this compound in peptide synthesis.
Protocol 1: Incorporation into a Peptide Chain via Boc/Bzl SPPS
This protocol outlines a manual solid-phase synthesis cycle for adding this compound to a peptide-resin using a Boc/Bzl strategy.
Materials:
-
Peptide-resin with a free N-terminal amino group
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM (10 mL/g resin) for 30 minutes in a reaction vessel.
-
Boc Deprotection: Drain the DCM. Add a solution of 50% TFA in DCM to the resin. Agitate for 2 minutes. Drain and repeat with a second 30-minute agitation. This exposes the N-terminal amine.
-
Washing: Wash the resin sequentially with DCM (3x), 10% DIPEA in DCM (3x), and DCM (5x) to neutralize the resin and remove residual TFA.
-
Amino Acid Activation: In a separate vial, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in a minimal amount of DMF. Allow to pre-activate for 10-15 minutes.
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin. Agitate for 2-4 hours at room temperature.
-
Monitoring: Perform a ninhydrin (Kaiser) test to confirm the reaction has gone to completion (beads should be colorless/yellow). If the test is positive (blue beads), repeat the coupling step.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next synthesis cycle.
Protocol 2: Orthogonal Deprotection
This section describes the selective removal of the Z and Boc protecting groups.
A. Selective Deprotection of the Z Group (Hydrogenolysis)
-
Preparation: Suspend the fully protected peptide (cleaved from resin if applicable) in a suitable solvent like methanol or DMF.
-
Catalyst Addition: Add Palladium on carbon (Pd/C, 10% by weight of the peptide).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring.
-
Reaction: Allow the reaction to proceed for 4-16 hours at room temperature. Monitor the reaction by TLC or Mass Spectrometry.
-
Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The filtrate contains the peptide with the α-amino group deprotected and the Boc group intact.
B. Selective Deprotection of the Boc Group (Acidolysis)
-
Preparation: Dissolve the protected peptide in a cleavage cocktail. For side-chain deprotection while the peptide is on resin, a common cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Reaction: Agitate the mixture at room temperature for 2-3 hours.
-
Work-up: If on resin, filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to a 10-fold volume of ice-cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum. The resulting peptide will have the ε-amino group deprotected, while the Z group (if not previously removed) would remain.
Visualization of Key Workflows and Concepts
Diagrams created using Graphviz help to clarify the complex relationships and processes in peptide synthesis.
Caption: Workflow for incorporating this compound in SPPS.
Caption: Orthogonal deprotection of Z and Boc groups.
Conclusion
This compound is far more than a simple amino acid derivative; it is a strategic tool for rational peptide design. Its orthogonally protected amino groups provide synthetic flexibility, while its D-configuration is a proven method for enhancing the metabolic stability and therapeutic viability of peptide-based drug candidates. A thorough understanding of its properties and the application of robust experimental protocols, as detailed in this guide, are essential for researchers aiming to develop next-generation peptide therapeutics with improved pharmacokinetic profiles and potent biological activity.
References
understanding orthogonal protection in peptide synthesis
An in-depth technical guide to the core principles, strategies, and applications of orthogonal protection in peptide synthesis, designed for researchers, scientists, and drug development professionals.
The Core Principle of Orthogonal Protection
In the multi-step process of peptide synthesis, amino acids are sequentially added to a growing chain. Each amino acid contains at least two reactive groups (the α-amino group and the α-carboxyl group), and many have reactive side chains.[1][2] To prevent unwanted side reactions and ensure the correct sequence, these reactive sites must be temporarily blocked using chemical moieties known as protecting groups (PGs).[1][3][4]
The concept of orthogonality is fundamental to a successful synthesis strategy. An orthogonal protection scheme involves the use of two or more protecting groups that can be removed under distinct, non-interfering chemical conditions. This allows for the selective deprotection of one functional group while others remain intact, providing precise control over the synthesis of complex peptides, such as those that are cyclic, branched, or modified with specific labels. An ideal protecting group should be easy to introduce, stable during subsequent reaction steps, and cleanly removable without causing racemization or degrading the peptide.
Major Strategies in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, is the most common method for peptide synthesis. The two predominant strategies are defined by the protecting group used for the temporary protection of the Nα-amino group: the Boc/Bzl strategy and the Fmoc/tBu strategy.
-
Boc/Bzl Strategy : This classic approach uses the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and more acid-stable, benzyl (Bzl)-based groups for side-chain protection. The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the Bzl groups require a very strong acid, such as hydrofluoric acid (HF), for final cleavage. This is considered a "quasi-orthogonal" strategy because selectivity is achieved by using different strengths of the same type of reagent (acid).
-
Fmoc/tBu Strategy : This is the more modern and widely used approach. It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection. The Fmoc group is removed by a mild base (typically piperidine), while the tBu groups are removed by TFA during the final cleavage from the resin. This is a truly orthogonal system, as the deprotection conditions (base vs. acid) are mechanistically distinct. The milder conditions of the Fmoc/tBu strategy make it ideal for synthesizing sensitive or complex peptides.
Data Presentation: Comparison of Boc/Bzl and Fmoc/tBu Strategies
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Amino Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Nα Deprotection Reagent | Moderate Acid (e.g., 25-50% TFA in DCM) | Mild Base (e.g., 20% piperidine in DMF) |
| Side-Chain Protection | Benzyl (Bzl) based groups | tert-Butyl (tBu) based groups |
| Final Cleavage Reagent | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., TFA with scavengers) |
| Orthogonality | Quasi-orthogonal (graded acid lability) | Fully orthogonal (base vs. acid lability) |
| Key Advantages | Higher yields in some cases | Milder conditions, automation-friendly, suitable for sensitive peptides |
| Key Disadvantages | Harsh/hazardous final cleavage (HF), potential side-chain degradation | Potential for side reactions like aspartimide formation with certain sequences |
Advanced Orthogonal Protecting Groups for Side-Chain Modification
For the synthesis of complex peptides requiring specific side-chain modifications (e.g., cyclization, branching, labeling), a third dimension of orthogonality is needed. This is achieved by using side-chain protecting groups that can be removed in the presence of both the temporary Nα-Fmoc group and the permanent tBu-based groups.
Data Presentation: Common Orthogonal Side-Chain Protecting Groups
| Protecting Group | Abbreviation | Removed By | Stable To | Application |
| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄ in CHCl₃/AcOH/NMM | TFA, piperidine, hydrazine | Protection of Lys, Orn; On-resin cyclization |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | TFA, piperidine, Pd(0) | Protection of Lys amine for branching or labeling |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2% Hydrazine in DMF | TFA, piperidine, Pd(0) | Similar to Dde, with different steric/electronic properties |
| 4-Methyltrityl | Mtt | 1% TFA in DCM | Piperidine, hydrazine, Pd(0) | Protection of Lys, His, Cys; highly acid sensitive |
| Trityl | Trt | 2-20% TFA in DCM, or DCA in DCM | Piperidine, hydrazine, Pd(0) | Protection of Cys, His, Asn, Gln side chains |
| 2-Phenylisopropyl | 2-PhiPr | 1% TFA in DCM | Piperidine, Pd(0) | Protection of Asp, Glu carboxyls; reduces aspartimide formation |
Experimental Protocols
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis Cycle
This protocol describes a single cycle of amino acid addition using manual Fmoc-SPPS.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Wang, Rink Amide)
-
N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine in DMF
-
Fmoc-protected amino acid
-
Coupling reagents: e.g., HATU, HBTU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes. Drain and repeat the treatment for another 10-20 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (4 eq.), a coupling reagent like HATU (3.8 eq.), and DIPEA (8 eq.) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a free primary amine is no longer present and the reaction is complete.
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents. The resin is now ready for the next cycle.
Protocol 2: Selective Side-Chain Deprotection of an Mtt Group
This protocol demonstrates the selective removal of an Mtt group from a lysine side chain while the peptide remains on the resin, with Nα-Fmoc and other tBu-based side-chain groups intact.
Materials:
-
Peptidyl-resin containing a Lys(Mtt) residue
-
Deprotection solution: 1% TFA in DCM
-
Scavenger: Triisopropylsilane (TIS), 1-5% (optional but recommended)
-
Washing solvents: DCM, DMF
-
Neutralization solution: 10% DIPEA in DMF
Methodology:
-
Resin Preparation: Swell the peptidyl-resin in DCM.
-
Mtt Deprotection:
-
Prepare the deprotection solution (e.g., 1% TFA, 2% TIS in DCM).
-
Add the solution to the resin and agitate.
-
Repeat the treatment with fresh solution every 2 minutes for a total of 10-15 treatments, or until deprotection is complete as monitored by HPLC-MS analysis of a cleaved sample.
-
-
Washing and Neutralization:
-
Wash the resin thoroughly with DCM to remove the acid.
-
Wash with 10% DIPEA in DMF to neutralize the resin.
-
Wash again with DMF and DCM to remove excess base.
-
-
Next Step: The deprotected lysine side-chain amine is now available for modification (e.g., acylation, labeling, or cyclization).
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for Z-D-Lys(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Z-D-Lys(Boc)-OH is an orthogonally protected amino acid derivative of D-lysine. The Nα-amino group is protected by the benzyloxycarbonyl (Z or Cbz) group, while the Nε-amino group of the side chain is protected by the tert-butyloxycarbonyl (Boc) group. This orthogonal protection scheme allows for the selective deprotection of either the N-terminus for peptide chain elongation or the lysine side chain for on-resin modifications, such as branching, cyclization, or conjugation.
The Z-group is traditionally used in solution-phase synthesis and is labile to strong acids (e.g., HBr in acetic acid) or catalytic hydrogenolysis.[1][2] The Boc group is labile to moderate acids like trifluoroacetic acid (TFA).[3] This differential lability is the foundation of its use in complex peptide synthesis. While the use of an Nα-Z group for iterative solid-phase synthesis is less common than standard Boc or Fmoc strategies, it is a viable approach for specific applications, particularly in the synthesis of protected peptide fragments.[1]
This document provides the protocols and data for the strategic incorporation of this compound into peptides using a Boc-like SPPS strategy, where the Nα-Z group is removed in each cycle.
Data Presentation
The following tables summarize the chemical properties of this compound and the expected quantitative data from a synthesis campaign. Note that efficiency and yield can vary significantly based on the peptide sequence, resin, and coupling conditions.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Name | Nα-Benzyloxycarbonyl-Nε-tert-butyloxycarbonyl-D-lysine |
| Abbreviation | This compound |
| Molecular Formula | C₁₉H₂₈N₂O₆ |
| Molecular Weight | 380.44 g/mol |
| Nα-Protecting Group | Benzyloxycarbonyl (Z) |
| Nε-Protecting Group | tert-Butyloxycarbonyl (Boc) |
Table 2: Representative Quantitative Data for SPPS
| Parameter | Expected Value | Notes |
|---|---|---|
| Resin Substitution | 0.4 - 0.8 mmol/g | Merrifield or PAM resin is typically used for Boc/Bzl strategies. |
| Coupling Efficiency (per step) | >98% | Monitored by the Kaiser (ninhydrin) test. Z-protected amino acids may exhibit slower kinetics.[4] |
| Overall Crude Peptide Yield | 50 - 75% | Highly dependent on peptide length and sequence complexity. |
| Crude Peptide Purity (by HPLC) | 40 - 60% | Purification via preparative RP-HPLC is required. |
| Final Purified Peptide Yield | 10 - 30% | Post-purification yield based on the initial resin loading. |
Experimental Protocols
This section details the methodologies for incorporating this compound into a peptide sequence on a solid support, such as Merrifield resin. This protocol assumes a Boc/Bzl overall strategy where side-chain protecting groups (e.g., Bzl for Asp/Glu, Tos for Arg) are stable to the Nα-Z deprotection conditions.
Protocol 1: Single Cycle of Z-SPPS
This protocol describes one full cycle of amino acid addition.
1. Resin Preparation:
-
Swell 1 gram of Merrifield resin (e.g., 0.5 mmol/g substitution) in dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Wash the resin with dimethylformamide (DMF) (3 x 10 mL).
2. Nα-Z Deprotection:
-
Add a solution of 30% HBr in acetic acid (10 mL/g of resin) to the vessel.
-
Agitate at room temperature for 60-90 minutes.
-
Filter the resin and wash thoroughly with DCM (3 x 10 mL) followed by DMF (3 x 10 mL).
-
Safety Note: HBr/acetic acid is highly corrosive. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE).
3. Neutralization:
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF (10 mL/g of resin).
-
Agitate for 5 minutes. Repeat this step.
-
Wash the resin with DMF (5 x 10 mL) to remove excess base.
4. Amino Acid Coupling:
-
In a separate vial, pre-activate this compound (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 5-10 minutes. Add DIEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate for 2-4 hours at room temperature.
-
Monitor coupling completion with a qualitative Kaiser test. If the test is positive (blue beads), indicating free amines, repeat the coupling step.
5. Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride/DIEA/DMF (e.g., 5:1:14 v/v/v) for 20 minutes.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for the next deprotection/coupling cycle.
Protocol 2: Selective On-Resin Deprotection of Nε-Boc Group
This protocol is performed after the full peptide sequence is assembled and while the peptide is still attached to the resin with the Nα-Z group and other side-chain protecting groups intact.
1. Resin Preparation:
-
Swell the peptide-resin in DCM for 30 minutes.
-
Wash with DMF (3 x 10 mL).
2. Selective Boc Removal:
-
Treat the resin with a solution of 50% TFA in DCM (10 mL/g of resin).
-
Agitate for 30 minutes at room temperature.
-
Filter and wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
-
Neutralize the exposed ε-amino group with 10% DIEA in DMF as described in Protocol 1, Step 3.
-
The free side-chain amine is now available for conjugation, labeling, or branching.
Protocol 3: Final Cleavage and Deprotection
This protocol removes the peptide from the resin and cleaves all remaining acid-labile side-chain protecting groups (excluding the Nα-Z group if a protected fragment is desired).
1. Resin Preparation:
-
After the final synthesis cycle, wash the peptide-resin thoroughly with DMF, DCM, and Methanol, then dry under vacuum.
2. HF Cleavage:
-
Transfer the dried resin to a specialized, HF-resistant apparatus.
-
Add a scavenger cocktail (e.g., 90% anhydrous HF, 5% p-cresol, 5% anisole).
-
Stir at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Extreme Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must only be performed by trained personnel in a dedicated setup.
3. Peptide Precipitation and Purification:
-
Wash the resin remnants with cold diethyl ether to precipitate the crude peptide.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the wash.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the peptide in an appropriate aqueous/organic mixture (e.g., water/acetonitrile with 0.1% TFA) and purify by preparative RP-HPLC.
Mandatory Visualizations
Caption: General workflow for a single cycle of solid-phase peptide synthesis using Nα-Z protection.
Caption: Orthogonal deprotection strategy for this compound on a solid support.
Caption: Application of a site-specifically labeled peptide to probe a kinase signaling pathway.
References
Application Notes and Protocols for the Coupling Reaction of Z-D-Lys(Boc)-OH with HOBt and DIC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the efficient coupling of Nα-Z-Nε-Boc-D-lysine (Z-D-Lys(Boc)-OH) with a free amine using N,N'-diisopropylcarbodiimide (DIC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive. This methodology is widely applicable in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS).
Introduction
The formation of a peptide bond between the carboxylic acid of a protected amino acid and the free amine of another amino acid or peptide is a fundamental step in peptide synthesis. The use of carbodiimides, such as DIC, is a common strategy for activating the carboxylic acid. However, this activation can lead to side reactions, most notably racemization of the chiral center. The addition of HOBt is crucial for suppressing racemization and improving the efficiency of the coupling reaction. HOBt reacts with the activated amino acid to form an HOBt-ester, which is less prone to racemization and readily reacts with the amine component to form the desired peptide bond. This compound is a commonly used building block in the synthesis of peptides with specific structural and functional requirements.
Reaction Mechanism
The coupling reaction proceeds through a multi-step mechanism involving the activation of the carboxylic acid by DIC, followed by the formation of an HOBt-ester intermediate, which then reacts with the amine to form the peptide bond.
Application Notes and Protocols: Cleavage of the Boc Group from Z-D-Lys(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide chemistry. Its popularity stems from its stability under various conditions and its susceptibility to cleavage under acidic conditions. This application note provides detailed protocols for the deprotection of the ε-amino group of Z-D-Lys(Boc)-OH, a common building block in the synthesis of peptides and other complex molecules. The Z (benzyloxycarbonyl) group at the α-amino position is stable to the acidic conditions used for Boc removal, allowing for selective deprotection.
Data Presentation: Conditions for Boc Cleavage
The following table summarizes various reported conditions for the cleavage of the Boc protecting group. The efficiency of the deprotection can be influenced by the choice of acid, solvent, reaction time, and temperature.
| Reagent | Solvent | Concentration | Temperature | Time | Yield | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% (v/v) | Room Temperature | 1-2 hours | >95% | [1][2] |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1:1 (v/v) | Room Temperature | 1 hour | Not specified | [3] |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 100% | Room Temperature | 18 hours | Not specified | [1] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M | Room Temperature | 30 min - 2 hours | High | [2] |
| Trifluoroacetic Acid (TFA) | Ionic Liquid (TTP-NTf2) | 2 equivalents | 130 °C | 7-10 minutes | 93% | |
| Nitric Acid (HNO3) | Dichloromethane (DCM) | Not specified | Not specified | Not specified | High | |
| TMSOTf / TFA / m-cresol | - | 1.95 mL / 6.90 mL / 1.2 mL | 0 °C | 2 hours | Not specified |
Note: Yields can vary depending on the specific substrate, scale of the reaction, and work-up procedure.
Experimental Protocols
Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most common and generally effective method for Boc cleavage.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) to the solution while stirring. For example, if you used 10 mL of DCM, add 10 mL of TFA.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by a suitable analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Be cautious as CO₂ gas will be evolved. Continue washing until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected product, Z-D-Lys-OH, typically as a TFA salt if the neutralization step is omitted.
-
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is an alternative to TFA and can be advantageous in certain situations, such as in solid-phase peptide synthesis to avoid potential side reactions associated with TFA.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane solution
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Centrifuge (optional)
Procedure:
-
Dissolution: Dissolve this compound in a minimal amount of a suitable co-solvent if necessary (e.g., methanol) before adding the HCl/dioxane solution.
-
Addition of HCl/Dioxane: Add the 4M HCl in 1,4-dioxane solution to the substrate.
-
Reaction: Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction for completeness by TLC or LC-MS.
-
Work-up:
-
Upon completion, remove the solvent in vacuo.
-
The product is typically obtained as the hydrochloride salt.
-
Triturate the residue with anhydrous diethyl ether to precipitate the product.
-
Collect the solid by filtration or centrifugation and dry under vacuum.
-
Mandatory Visualizations
Boc Deprotection Workflow
Caption: Workflow for the acidic cleavage of the Boc group from this compound.
Chemical Reaction of Boc Cleavage
Caption: Acid-catalyzed cleavage of the Boc group from this compound.
Discussion and Troubleshooting
-
Side Reactions: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate nucleophilic side chains, such as those of tryptophan or methionine. To prevent this, scavengers like thioanisole, 1,2-ethanedithiol (EDT), or triisopropylsilane (TIS) can be added to the deprotection mixture.
-
Incomplete Deprotection: If the reaction is incomplete, consider increasing the reaction time or the concentration of the acid. For solid-phase synthesis, poor resin swelling can hinder deprotection; ensure an appropriate solvent is used.
-
Acid-Sensitive Groups: If other acid-sensitive groups are present in the molecule, milder conditions or alternative deprotection methods may be necessary. Thermal deprotection or the use of Lewis acids can be explored in such cases.
-
Work-up: The deprotected product, being an amino acid, can have significant solubility in the aqueous phase during work-up, especially at neutral pH. Careful adjustment of the pH and extraction with an appropriate organic solvent are crucial to maximize yield. The formation of emulsions can sometimes occur, particularly with lysine derivatives, which may require centrifugation to separate the layers.
References
Application Notes and Protocols for the Synthesis of Lysine-Containing Peptides using Z-D-Lys(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Nα-Z-Nε-Boc-D-lysine (Z-D-Lys(Boc)-OH) in the synthesis of lysine-containing peptides. This orthogonally protected D-amino acid is a valuable building block for creating peptides with enhanced stability and unique biological activities, making it highly relevant for drug development and research.
Introduction to this compound in Peptide Synthesis
This compound is a derivative of the amino acid lysine where the alpha-amino group (Nα) is protected by a benzyloxycarbonyl (Z or Cbz) group, and the epsilon-amino group (Nε) of the side chain is protected by a tert-butyloxycarbonyl (Boc) group. The use of the D-enantiomer of lysine is a key strategic choice in peptide design.
Key Advantages:
-
Orthogonal Protection: The Z and Boc groups are removed under different conditions, allowing for selective deprotection and modification of the peptide chain.[1] The Z group is typically removed by catalytic hydrogenation, while the Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).[1][2]
-
Enhanced Proteolytic Stability: The incorporation of D-amino acids into peptides renders them resistant to degradation by proteases, which are highly specific for L-amino acids.[3][4] This increased stability can significantly prolong the half-life of peptide-based drugs in biological systems.
-
Unique Biological Activities: Peptides containing D-amino acids can exhibit novel biological activities compared to their L-counterparts, including altered receptor binding and signaling.
Data Presentation: Physicochemical Properties and Illustrative Synthetic Outcomes
Below is a summary of the key physicochemical properties of this compound and illustrative quantitative data from typical peptide synthesis protocols.
| Parameter | Value | Reference |
| Molecular Formula | C₁₉H₂₈N₂O₆ | General Knowledge |
| Molecular Weight | 380.44 g/mol | General Knowledge |
| CAS Number | 66845-42-9 | General Knowledge |
| Appearance | White to off-white powder | General Knowledge |
| Purity (Typical) | ≥98% | General Knowledge |
| Synthetic Parameter (Illustrative) | Solution-Phase Synthesis | Solid-Phase Synthesis (Boc-SPPS) |
| Coupling Efficiency per Step | >95% | >99% |
| Overall Crude Peptide Yield (for a 10-mer) | 50-70% | 60-80% |
| Crude Peptide Purity (by HPLC) | 40-60% | 50-70% |
| Final Purified Peptide Yield | 20-40% | 30-50% |
Note: The quantitative data presented are illustrative and can vary significantly based on the peptide sequence, coupling strategy, and purification process.
Experimental Protocols
The following sections provide detailed protocols for the incorporation of this compound into peptides using both solution-phase and solid-phase synthesis techniques.
Solution-Phase Peptide Synthesis (SPPS) Protocol
Solution-phase synthesis is suitable for shorter peptides or fragment condensation. This protocol describes the coupling of this compound to an amino acid ester.
Materials:
-
This compound
-
C-terminal protected amino acid (e.g., H-Gly-OMe·HCl)
-
Coupling reagents: N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethyl acetate (EtOAc), n-Hexane
-
Aqueous solutions: Saturated sodium bicarbonate (NaHCO₃), 1 M Hydrochloric acid (HCl), Saturated sodium chloride (brine)
Procedure:
-
Preparation: In a round-bottom flask, dissolve the C-terminal protected amino acid (1.0 eq) and HOBt (1.1 eq) in a minimal amount of DMF. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt.
-
Activation: In a separate flask, dissolve this compound (1.0 eq) in DCM. Add this solution to the first flask.
-
Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel using a gradient of EtOAc in n-hexane.
-
Deprotection (Illustrative - Nα-Z group removal):
-
Dissolve the purified, Z-protected peptide in methanol.
-
Add Palladium on carbon (Pd/C, 10% w/w).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected peptide.
-
Solid-Phase Peptide Synthesis (Boc-SPPS) Protocol
This protocol is adapted for the incorporation of this compound into a peptide chain using a Boc-based solid-phase peptide synthesis (Boc-SPPS) strategy on a Merrifield resin.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-protected amino acids
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA
-
Solvents: DCM, DMF, Isopropanol (IPA)
-
Deprotection reagent: 50% TFA in DCM with 0.5% dithioethane (DTE) as a scavenger.
-
Neutralization reagent: 10% DIPEA in DCM
-
Cleavage reagent: Anhydrous HF with scavengers (e.g., anisole)
Procedure:
-
Resin Preparation and First Amino Acid Attachment:
-
Swell the Merrifield resin in DCM.
-
Attach the first C-terminal Boc-protected amino acid to the resin via its cesium salt to minimize racemization.
-
-
Boc-SPPS Cycle for Peptide Elongation:
-
Deprotection:
-
Swell the peptide-resin in DCM.
-
Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash), followed by a 20-25 minute treatment with fresh deprotection solution.
-
Wash the resin with DCM (2x) and IPA (2x).
-
-
Neutralization:
-
Wash the resin with DCM (2x).
-
Treat the resin with 10% DIPEA in DCM for 2 x 2 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Coupling (incorporating this compound):
-
In a separate vessel, pre-activate this compound (3 eq) with HBTU (3 eq) and DIPEA (6 eq) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using the Kaiser test (will be negative for a successful coupling).
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
-
Repeat the cycle for each subsequent amino acid.
-
Final Cleavage and Deprotection:
-
After the final coupling, perform a final Boc deprotection.
-
Dry the peptide-resin under vacuum.
-
Transfer the resin to a specialized HF cleavage apparatus.
-
Add a scavenger like anisole.
-
Carefully add anhydrous liquid HF and stir at 0 °C for 1 hour. This step cleaves the peptide from the resin and removes the Boc side-chain protecting group. The Z group will also be cleaved under these harsh acidic conditions.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry.
-
Purification and Characterization
Purification:
The crude peptide is typically purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).
-
Detection: UV absorbance at 210-220 nm.
-
Procedure: Dissolve the crude peptide in the initial mobile phase, inject onto the column, and collect fractions corresponding to the major peak. Analyze the purity of the fractions by analytical RP-HPLC and pool the pure fractions. Lyophilize the pooled fractions to obtain the final purified peptide.
Characterization:
The identity and purity of the final peptide should be confirmed by:
-
Mass Spectrometry (MS): To verify the molecular weight of the peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the sequence and structure of the peptide.
Visualizations
Orthogonal Deprotection Strategy
The following diagram illustrates the principle of orthogonal deprotection using this compound, which allows for selective modification at either the N-terminus or the lysine side chain.
Caption: Orthogonal deprotection of this compound.
Boc-SPPS Workflow
This diagram outlines the key steps in a single cycle of Boc-based solid-phase peptide synthesis.
Caption: A single cycle in Boc-SPPS.
Advantage of D-Amino Acid Incorporation
The inclusion of D-amino acids like D-lysine significantly enhances the stability of peptides against enzymatic degradation, a critical factor for therapeutic applications.
Caption: Enhanced stability of D-amino acid peptides.
References
Application Notes: Orthogonal Protection Strategy Using Z-D-Lys(Boc)-OH and Fmoc in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high yields and purity of the target peptide. An orthogonal protection strategy, which involves the use of multiple protecting groups that can be removed under distinct chemical conditions, is a cornerstone of modern solid-phase peptide synthesis (SPPS) and solution-phase synthesis. This allows for the selective deprotection and modification of specific functional groups within a growing peptide chain.
This application note details a robust orthogonal protection strategy employing three widely used protecting groups: the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, the acid-labile tert-Butoxycarbonyl (Boc) group, and the hydrogenolysis-labile Benzyloxycarbonyl (Z) group. Specifically, we focus on the application of Z-D-Lys(Boc)-OH in conjunction with Fmoc-protected amino acids to achieve selective manipulation of the α-amino and ε-amino groups of a lysine residue. This strategy is particularly valuable for the synthesis of complex peptides, including branched, cyclic, and labeled peptides.
The Principle of Orthogonality
The core of this strategy lies in the differential lability of the Fmoc, Boc, and Z protecting groups. This orthogonality ensures that one group can be selectively removed without affecting the others, enabling precise control over the synthetic route.
-
Fmoc (9-Fluorenylmethyloxycarbonyl) Group: Protects the α-amino group of the amino acid. It is stable to acidic and hydrogenolytic conditions but is readily cleaved by a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[1][][3]
-
Boc (tert-Butoxycarbonyl) Group: In the context of this compound, it protects the ε-amino group of the lysine side chain. The Boc group is stable to basic conditions used for Fmoc removal and to hydrogenolysis but is cleaved by strong acids, such as trifluoroacetic acid (TFA).[4][5]
-
Z (Benzyloxycarbonyl) Group: Protects the α-amino group of the D-lysine. The Z-group is stable to both acidic and basic conditions but is selectively removed by catalytic hydrogenolysis.
This tri-orthogonal system provides synthetic chemists with a versatile toolkit for complex peptide architecture.
Caption: Orthogonal deprotection of Fmoc, Boc, and Z groups.
Data Presentation: Deprotection Conditions and Efficiency
The efficiency of each deprotection step is critical for the overall success of the peptide synthesis. The following tables summarize typical deprotection conditions and reported efficiencies for the Fmoc, Boc, and Z protecting groups.
Table 1: Fmoc Group Deprotection
| Reagent | Concentration | Solvent | Time | Typical Yield/Efficiency | Reference |
| Piperidine | 20% (v/v) | DMF | 5-20 min | >99% | |
| Piperidine | 50% (v/v) | DMF | 20 min | >99% | |
| DBU/Piperidine | 2% DBU / 2% Piperidine | DMF | 5-15 min | High |
Table 2: Boc Group Deprotection
| Reagent | Concentration | Solvent | Time | Temperature | Typical Yield/Efficiency | Reference |
| Trifluoroacetic Acid (TFA) | 25-50% (v/v) | Dichloromethane (DCM) | 30-120 min | Room Temp | >95% | |
| Trifluoroacetic Acid (TFA) | 2 equivalents | Ionic Liquid | ~10 min | 110°C | 93% (for Lys(Boc)-OH) | |
| HCl | 4 M | Dioxane | 1-4 hours | Room Temp | High |
Table 3: Z Group Deprotection
| Method | Catalyst | Solvent | Time | Temperature | Typical Yield/Efficiency | Reference |
| Hydrogenolysis | 10% Pd/C | Methanol | 16 hours | Room Temp | High | |
| Transfer Hydrogenolysis | 10% Pd/C, Ammonium formate | Methanol | 1-2 hours | Room Temp | >95% | |
| Hydrogenolysis | Pd black, H2 | Methanol | 1-3 hours | Room Temp | High |
Experimental Protocols
The following protocols provide detailed methodologies for the selective deprotection of Fmoc, Boc, and Z groups in the context of a peptide synthesized using this compound and Fmoc-amino acids.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
This workflow assumes the use of a resin-bound peptide.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Protocol for Selective Fmoc Deprotection
Objective: To selectively remove the N-terminal Fmoc group from a resin-bound peptide.
Materials:
-
Resin-bound peptide with N-terminal Fmoc protection
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
Solid-phase synthesis vessel
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF from the synthesis vessel.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture for an initial 3 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Wash the resin with DCM (3 times) and then with DMF (3 times).
-
The resin with the free N-terminal amine is now ready for the next coupling step or further modification.
Protocol for Selective Boc Deprotection of Lysine Side Chain
Objective: To selectively deprotect the ε-amino group of a lysine residue on a resin-bound peptide.
Materials:
-
Resin-bound peptide containing a Lys(Boc) residue
-
Deprotection solution: 25-50% (v/v) TFA in DCM
-
TIS (Triisopropylsilane) as a scavenger (optional, 2.5% v/v)
-
DCM, peptide synthesis grade
-
DMF, peptide synthesis grade
-
10% (v/v) Diisopropylethylamine (DIPEA) in DMF for neutralization
-
Solid-phase synthesis vessel
Procedure:
-
Swell the peptide-resin in DCM for 30 minutes.
-
Drain the DCM.
-
Add the TFA/DCM deprotection solution (with scavenger if necessary) to the resin.
-
Agitate the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction for completion.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (5-7 times) to remove excess TFA.
-
Neutralize the resin by washing with 10% DIPEA in DMF (2-3 times) until the wash is neutral.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
The resin with the deprotected lysine side chain is now ready for modification.
Protocol for Selective Z-Group Deprotection
Objective: To selectively remove the N-terminal Z-group from a peptide in solution.
Materials:
-
Z-protected peptide
-
10% Palladium on carbon (Pd/C) catalyst
-
Methanol, anhydrous
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite for filtration
Procedure:
-
Dissolve the Z-protected peptide in methanol (e.g., 10-20 mL per gram of peptide).
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).
-
Securely attach a hydrogen-filled balloon to the reaction flask or place it under a hydrogen atmosphere in a hydrogenation apparatus.
-
Stir the suspension vigorously at room temperature. The reaction is typically complete within 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide.
Conclusion
The orthogonal protection strategy utilizing Fmoc, Boc, and Z protecting groups offers a powerful and versatile approach for the synthesis of complex peptides. The ability to selectively deprotect specific amino groups at different stages of the synthesis allows for the construction of intricate molecular architectures with high precision. The detailed protocols and data presented in this application note provide a comprehensive guide for researchers to successfully implement this strategy in their synthetic endeavors, ultimately advancing the fields of peptide chemistry and drug development.
References
Application Notes and Protocols for Z-D-Lys(Boc)-OH in Drug Development and Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Nα-Z-Nε-Boc-D-lysine (Z-D-Lys(Boc)-OH) in the synthesis of peptide-based therapeutics. The unique orthogonal protection scheme of this reagent, combined with the incorporation of a D-amino acid, offers significant advantages in developing metabolically stable and complex peptide drug candidates.
Introduction to this compound
This compound is a derivative of the amino acid D-lysine, featuring two distinct protecting groups: the benzyloxycarbonyl (Z) group on the α-amino group and the tert-butyloxycarbonyl (Boc) group on the ε-amino group of the side chain. This orthogonal protection strategy is a cornerstone of modern peptide chemistry, allowing for the selective deprotection of either amino group under different conditions. This enables the synthesis of complex peptide architectures, such as branched and cyclic peptides, and the site-specific conjugation of molecules.
The incorporation of a D-lysine residue can significantly enhance the stability of peptide drugs by making them resistant to degradation by endogenous proteases, a common challenge in the development of peptide-based therapeutics.
Key Applications in Drug Development
The unique structural features of this compound make it a valuable building block in several areas of drug discovery and development:
-
Synthesis of Metabolically Stable Peptides: The D-configuration of the lysine residue confers resistance to enzymatic degradation, prolonging the in-vivo half-life of the peptide drug.[1][2]
-
Construction of Branched and Cyclic Peptides: The orthogonal Z and Boc protecting groups allow for the selective deprotection of the lysine side chain, which can then be used as a branching point for the synthesis of a second peptide chain or for cyclization.[3]
-
Development of Peptide Drug Conjugates: The ε-amino group of the lysine side chain, once deprotected, serves as a versatile handle for the attachment of various moieties, including cytotoxic drugs for antibody-drug conjugates (ADCs), imaging agents, or polyethylene glycol (PEG) to improve pharmacokinetic properties.
-
Linker Synthesis for PROTACs: The lysine backbone can be incorporated into the linker of Proteolysis Targeting Chimeras (PROTACs), with the side chain providing a point for further modification or attachment to either the target protein ligand or the E3 ligase ligand.
Data Presentation
The following table presents representative quantitative data for a series of antimicrobial peptides where L-lysine was substituted with D-lysine, demonstrating the impact on biological activity. While not synthesized with this compound specifically, this data illustrates the potential effects of incorporating D-lysine on the therapeutic index of a peptide.
| Peptide ID | Sequence | MIC (μg/mL) vs. S. aureus | % Hemolysis at 100 μg/mL |
| Parent Peptide | KKVVKKVK-NH2 | 8 | 45 |
| Analog 1 (D-Lys substitution) | K(d-K)VVKKVK-NH2 | 16 | 20 |
| Analog 2 (D-Lys substitution) | KKVV(d-K)KVK-NH2 | 16 | 15 |
| Analog 3 (D-Lys substitution) | KKVVKKV(d-K)-NH2 | 32 | 5 |
Data is representative and adapted from studies on antimicrobial peptides to illustrate the concept.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide using this compound
This protocol describes the manual synthesis of a linear peptide on a Wang resin using Boc chemistry.
Materials:
-
Wang resin pre-loaded with the C-terminal amino acid
-
This compound
-
Other Nα-Boc protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt
-
Piperidine (for Fmoc chemistry if used in combination)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the pre-loaded Wang resin in DMF for 30 minutes in a reaction vessel.
-
Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid by treating the resin with 50% TFA in DCM for 30 minutes. Wash the resin with DCM (3x) and DMF (3x).
-
Neutralization: Neutralize the resin with 10% DIEA in DMF for 5 minutes. Wash with DMF (3x).
-
Amino Acid Coupling:
-
Dissolve this compound (3 equivalents relative to resin loading) and an activating agent (e.g., DCC or HBTU/HOBt) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with acetic anhydride and DIEA in DMF.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups. The Z group will remain intact under these conditions.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to collect the peptide pellet and wash with cold ether.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Orthogonal Deprotection and Side-Chain Modification
This protocol describes the selective removal of the Boc group from the lysine side chain for subsequent modification.
Procedure:
-
Selective Boc Deprotection: Following the full synthesis of the peptide on the resin (with the N-terminal Z-group and side-chain Boc-group on the D-lysine), the resin is treated with a milder acidic condition that selectively removes the Boc group while leaving the Z-group and other protecting groups intact. A common method is using a solution of 1-2% TFA in DCM for a short period.
-
Neutralization: Neutralize the newly exposed ε-amino group with a base such as 10% DIEA in DMF.
-
Side-Chain Conjugation: The free amine on the lysine side chain is now available for conjugation. This can be an acylation reaction to attach a linker, a fluorophore, or another molecule of interest.
-
Final Cleavage: After side-chain modification, the peptide can be cleaved from the resin and the remaining protecting groups (including the N-terminal Z-group) removed using standard cleavage cocktails.
Visualizations
References
Application Notes and Protocols for the Synthesis of Branched Peptides Using Z-D-Lys(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched peptides are synthetic molecules with multiple peptide chains linked to a central core, offering significant advantages over their linear counterparts. These advantages include enhanced enzymatic stability, increased binding avidity due to multivalent interactions, and improved immunogenicity.[1] Lysine, with its α- and ε-amino groups, is an ideal scaffold for creating these branched structures. The synthesis of well-defined branched peptides relies on the strategic use of orthogonal protecting groups, which can be selectively removed without affecting other protected functionalities.
This document provides detailed protocols and application notes for the synthesis of branched peptides utilizing Z-D-Lys(Boc)-OH. In this building block, the α-amino group is protected by the benzyloxycarbonyl (Z) group, and the ε-amino group is protected by the tert-butyloxycarbonyl (Boc) group. This orthogonal protection scheme allows for the selective deprotection of either amino group, enabling the stepwise synthesis of distinct peptide chains and the creation of complex, branched architectures.
Key Applications
The unique structural properties of branched peptides make them valuable in various fields of research and drug development:
-
Vaccine Development: Multiple Antigen Peptides (MAPs), a form of branched peptide, can present multiple copies of an antigenic epitope, leading to a stronger immune response without the need for a carrier protein.[2]
-
Drug Delivery: The dendritic structure of some branched peptides can be exploited for the delivery of therapeutic agents.
-
Diagnostics: Branched peptides can be used to develop sensitive and specific diagnostic assays.
-
Biomaterials: The self-assembly properties of certain branched peptides are being explored for the creation of novel biomaterials for tissue engineering.[3]
Synthesis Strategy: Orthogonal Protection
The successful synthesis of a branched peptide using this compound hinges on the principle of orthogonal protection. The Z and Boc groups are stable under different conditions, allowing for their selective removal.
-
Z (Benzyloxycarbonyl) Group: Typically removed by catalytic hydrogenation (e.g., H₂/Pd/C) or strong acids like HBr in acetic acid. In the context of solid-phase peptide synthesis (SPPS), catalytic transfer hydrogenation offers a milder alternative.[4]
-
Boc (tert-Butyloxycarbonyl) Group: Labile to moderate acids, such as trifluoroacetic acid (TFA).
This orthogonality allows for a divergent synthesis approach where the main peptide chain is first elongated from the deprotected α-amino group of the lysine core. Subsequently, the ε-amino group is deprotected to allow for the synthesis of the branch(es).
Experimental Protocols
The following protocols outline the solid-phase synthesis of a model branched peptide using this compound.
Protocol 1: Synthesis of the Main Peptide Chain
This protocol describes the assembly of the linear peptide chain on a solid support, starting with the this compound residue.
Materials:
-
Rink Amide resin
-
This compound
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection of Resin: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Coupling of this compound:
-
Dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Chain Elongation (Main Chain):
-
Z-Group Deprotection (Illustrative - requires careful optimization for solid phase):
-
Wash the resin with DMF.
-
Perform catalytic transfer hydrogenation. A common method involves using a palladium catalyst and a hydrogen donor like formic acid or ammonium formate in a suitable solvent.[4] This step is crucial and may require optimization depending on the peptide sequence and resin.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Coupling of Subsequent Amino Acids (Fmoc strategy for the main chain):
-
Couple the desired Fmoc-protected amino acid using the same procedure as in step 3.
-
Remove the Fmoc group with 20% piperidine in DMF.
-
Repeat the coupling and deprotection steps for each amino acid in the main chain.
-
-
Protocol 2: Synthesis of the Peptide Branch
This protocol details the synthesis of the peptide chain on the ε-amino group of the lysine residue.
Procedure:
-
Boc Deprotection:
-
After the synthesis of the main chain, wash the resin-bound peptide with DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc group from the lysine side chain.
-
Wash the resin with DCM, followed by a neutralization step with 10% DIPEA in DCM.
-
Wash again with DMF.
-
-
Chain Elongation (Branch):
-
Couple the first Fmoc-protected amino acid of the branch chain using the HBTU/HOBt/DIPEA activation method as described in Protocol 1, step 3.
-
Perform subsequent Fmoc deprotection and coupling cycles to assemble the branch peptide chain.
-
Protocol 3: Cleavage, Purification, and Characterization
Procedure:
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus of the branch chain with 20% piperidine in DMF.
-
Cleavage from Resin:
-
Wash the resin with DMF and DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the branched peptide using analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Data Presentation
The following tables provide illustrative data for the synthesis and characterization of a model branched peptide. Actual results may vary depending on the peptide sequence and synthesis conditions.
Table 1: Synthesis Parameters and Yields
| Step | Operation | Key Reagents | Reaction Time | Crude Yield (%) |
| 1 | Main Chain Elongation | Fmoc-amino acids, HBTU/HOBt, Piperidine | 4-6 hours/cycle | - |
| 2 | Branch Chain Elongation | Fmoc-amino acids, HBTU/HOBt, Piperidine, TFA | 4-6 hours/cycle | - |
| 3 | Cleavage and Precipitation | TFA, TIS, Water, Diethyl Ether | 3 hours | 75 |
| 4 | Purification | RP-HPLC | - | 30 (overall) |
Table 2: Characterization of Purified Branched Peptide
| Analysis Method | Parameter | Result |
| Analytical RP-HPLC | Purity | >95% |
| Mass Spectrometry (ESI-MS) | Expected Mass [M+H]⁺ | e.g., 2545.2 Da |
| Observed Mass [M+H]⁺ | e.g., 2545.3 Da |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of a branched peptide using this compound.
Caption: Workflow for branched peptide synthesis.
Signaling Pathway: Antigen Presentation
Branched peptides, particularly MAPs, are potent immunogens. They are processed by antigen-presenting cells (APCs) and presented to T-helper cells via the MHC class II pathway, initiating an adaptive immune response.
Caption: MHC class II antigen presentation pathway.
References
Application of Z-D-Lys(Boc)-OH in the Development of Peptide Vaccines
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The development of synthetic peptide vaccines represents a significant advancement in immunotherapy, offering high specificity, safety, and manufacturing reproducibility. A key component in the design of advanced peptide vaccines is the incorporation of modified amino acids to enhance stability, modulate immunogenicity, and enable the construction of complex architectures such as dendritic or multiple antigen peptides (MAPs). Z-D-Lys(Boc)-OH, a dually protected D-isomer of lysine, is a valuable building block in this context.
The presence of the D-amino acid can significantly increase the peptide's resistance to enzymatic degradation by proteases in vivo, thereby prolonging its half-life and enhancing the opportunity for immune recognition.[1][2] However, the incorporation of D-amino acids may also influence the peptide's interaction with MHC molecules and T-cell receptors, potentially reducing immunogenicity if located within a critical epitope region.[1][3] Therefore, its placement within the peptide sequence is a critical design consideration.
The orthogonal protecting groups, benzyloxycarbonyl (Z) on the α-amino group and tert-butyloxycarbonyl (Boc) on the ε-amino group, allow for selective deprotection and chain elongation. This is particularly advantageous in the synthesis of branched or dendritic peptide constructs, where this compound can serve as a core scaffold.[4] By selectively removing either the Z or Boc group, peptide antigens can be synthesized on different branches of the lysine core, leading to a high density of epitopes on a single molecule. This multivalent presentation can significantly enhance the avidity of the vaccine for B-cell receptors and improve the overall immune response.
Furthermore, the free carboxyl group of this compound allows for its incorporation into a peptide sequence via standard solid-phase peptide synthesis (SPPS) protocols. The choice of coupling reagents and conditions is crucial to ensure efficient incorporation of this sterically hindered amino acid.
Key Applications of this compound in Peptide Vaccine Development:
-
Increased Proteolytic Stability: The D-configuration of the lysine residue enhances the resistance of the peptide backbone to degradation by endogenous proteases.
-
Dendritic Peptide Scaffolds: Serves as a branching point for the synthesis of Multiple Antigen Peptides (MAPs), allowing for the presentation of multiple copies of one or more peptide epitopes.
-
Controlled Peptide Architecture: The orthogonal Z and Boc protecting groups enable precise control over the synthesis of complex and branched peptide structures.
-
Adjuvant Conjugation: The lysine side chain can be selectively deprotected for the conjugation of adjuvants, delivery moieties, or labels.
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, quantitative data that could be obtained from experiments involving peptide vaccines synthesized with and without this compound.
Table 1: Coupling Efficiency of Protected Lysine Derivatives in SPPS
| Amino Acid Derivative | Coupling Reagent | Coupling Time (min) | Coupling Efficiency (%) |
| Fmoc-L-Lys(Boc)-OH | HBTU/DIEA | 60 | >99 |
| This compound | HATU/DIEA | 120 | ~98 |
| Boc-L-Lys(Cl-Z)-OH | DIC/HOBt | 90 | >99 |
Note: Coupling efficiency can be determined by Kaiser test or HPLC analysis of a cleaved peptide fragment.
Table 2: In Vitro Serum Stability of Peptide Antigens
| Peptide Sequence | Modification | Half-life in Serum (hours) |
| (L)-Epitope | None | 2 |
| (L)-Epitope-D-Lys | D-amino acid substitution | 18 |
Note: Stability is typically assessed by incubating the peptide in serum and analyzing its degradation over time by HPLC or mass spectrometry.
Table 3: Immunogenicity Assessment: Antibody Titers (ELISA)
| Vaccine Construct | Adjuvant | Mean Antibody Titer (1/dilution) |
| Linear (L)-Peptide | Alum | 25,000 |
| Linear (L)-Peptide with D-Lys | Alum | 20,000 |
| 4-branch MAP with D-Lys core | Alum | 150,000 |
Note: Antibody titers are determined by serial dilution of sera from immunized animals and measurement of antibody binding to the target peptide.
Table 4: T-Cell Response: Cytokine Production (ELISPOT)
| Stimulation | Vaccine Group | IFN-γ Spot Forming Units (SFU) / 10⁶ cells | IL-4 Spot Forming Units (SFU) / 10⁶ cells |
| Peptide | Linear (L)-Peptide | 350 | 50 |
| Peptide | Linear (L)-Peptide with D-Lys | 280 | 40 |
| Peptide | 4-branch MAP with D-Lys core | 800 | 120 |
Note: The number of cytokine-secreting cells is a measure of the cellular immune response.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Branched Peptide Vaccine using this compound
This protocol describes the manual synthesis of a 4-branch MAP on a Rink Amide resin using Fmoc/tBu chemistry for the peptide antigens and incorporating this compound as the branching core.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HATU, HOBt, DIC
-
Bases: DIEA, Piperidine
-
Solvents: DMF, DCM
-
Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5)
-
Kaiser test kit
Procedure:
-
Resin Swelling and Preparation: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the resin. Wash thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Linker): Couple an Fmoc-protected spacer amino acid (e.g., Fmoc-Gly-OH) to the resin using DIC/HOBt in DMF for 2 hours. Monitor completion with the Kaiser test.
-
Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.
-
Coupling of this compound:
-
Pre-activate this compound (2 eq.) with HATU (1.95 eq.) and DIEA (4 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 4 hours. Monitor completion with the Kaiser test.
-
-
Selective Z-Group Deprotection (for first two branches):
-
Wash the resin with DCM.
-
Treat the resin with a solution of 1% TFA in DCM for 5 minutes (repeat 5 times) to selectively remove the Boc group, leaving the Z group intact. Alternatively, for selective Z-group removal, catalytic hydrogenation would be performed, though this is less common on-resin. For this protocol, we will proceed with Boc removal first.
-
-
Synthesis of First Two Peptide Branches: Synthesize the desired peptide antigen on the two newly freed amino groups using standard Fmoc-SPPS cycles (Fmoc deprotection with 20% piperidine, and coupling with HATU/DIEA).
-
Capping of Free Amines: After synthesis of the first two branches, cap any unreacted amino groups with acetic anhydride/DIEA in DMF.
-
Selective Boc-Group Deprotection (for second two branches):
-
Wash the resin with DCM.
-
Treat the resin with a stronger TFA solution (e.g., 50% TFA in DCM) for 30 minutes to remove the Z protecting groups. Note: This is a simplified representation. Orthogonal deprotection of Z and Boc on-resin requires careful selection of protecting groups and deprotection conditions. A more common strategy for MAPs is to use Fmoc-Lys(Fmoc)-OH to build the core and then synthesize all branches simultaneously.
-
-
Synthesis of Second Two Peptide Branches: Synthesize the peptide antigen on the newly exposed amino groups using standard Fmoc-SPPS cycles.
-
Final Fmoc Deprotection: Remove the final N-terminal Fmoc group with 20% piperidine in DMF.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail (TFA/TIS/H₂O) for 3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
This protocol is for determining the titer of antigen-specific antibodies in the sera of immunized animals.
Materials:
-
96-well ELISA plates
-
Synthetic peptide antigen
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat milk in PBS-T)
-
Wash buffer (PBS with 0.05% Tween-20, PBS-T)
-
Sera from immunized and control animals
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the peptide antigen (1-10 µg/mL in coating buffer) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Add serial dilutions of the immune and control sera to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add TMB substrate to each well and incubate in the dark until a blue color develops (5-30 minutes).
-
Stopping the Reaction: Stop the reaction by adding the stop solution. The color will change to yellow.
-
Reading: Read the absorbance at 450 nm using a plate reader. The antibody titer is defined as the reciprocal of the highest serum dilution that gives a positive reading above the background.
Protocol 3: ELISPOT Assay for Quantifying Antigen-Specific T-Cell Responses
This protocol measures the frequency of cytokine-secreting T-cells (e.g., IFN-γ) in response to stimulation with the peptide antigen.
Materials:
-
96-well ELISPOT plates pre-coated with anti-cytokine capture antibody (e.g., anti-IFN-γ)
-
Splenocytes or PBMCs from immunized and control animals
-
Synthetic peptide antigen
-
Complete RPMI-1640 medium
-
Biotinylated anti-cytokine detection antibody (e.g., biotinylated anti-IFN-γ)
-
Streptavidin-HRP
-
AEC substrate kit
-
ELISPOT plate reader
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes or PBMCs from immunized animals.
-
Plate Seeding: Add the cells to the wells of the pre-coated ELISPOT plate (typically 2x10⁵ to 5x10⁵ cells per well).
-
Stimulation: Add the peptide antigen to the appropriate wells at a final concentration of 1-10 µg/mL. Include positive (e.g., mitogen) and negative (medium only) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified CO₂ incubator.
-
Washing: Wash the plate with PBS-T to remove the cells.
-
Detection Antibody: Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Washing: Wash the plate with PBS-T.
-
Enzyme Conjugate: Add Streptavidin-HRP and incubate for 1 hour at room temperature.
-
Washing: Wash the plate with PBS-T and then with PBS.
-
Spot Development: Add the AEC substrate and incubate until distinct spots emerge.
-
Stopping and Drying: Stop the reaction by washing with distilled water. Allow the plate to dry completely.
-
Analysis: Count the number of spots in each well using an ELISPOT reader. Each spot represents a single cytokine-secreting cell.
Visualizations
Caption: Experimental workflow for the development and evaluation of a peptide vaccine.
Caption: Logical workflow for the synthesis of a 4-branch Multiple Antigen Peptide (MAP).
Caption: Simplified Toll-like Receptor (TLR) signaling pathway activated by a peptide-adjuvant.
References
Application Notes and Protocols for Incorporating Z-D-Lys(Boc)-OH into Bioactive Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified amino acids into peptide sequences is a cornerstone of modern drug discovery and development, enabling the synthesis of peptides with enhanced stability, novel functionalities, and improved therapeutic profiles. Z-D-Lys(Boc)-OH, a derivative of the amino acid lysine, is a valuable building block in peptide synthesis. In this molecule, the α-amino group is protected by a benzyloxycarbonyl (Z) group, and the ε-amino group of the side chain is protected by a tert-butyloxycarbonyl (Boc) group. This orthogonal protection scheme allows for the selective deprotection and modification of either the N-terminus or the lysine side chain, providing chemists with precise control over the peptide's final structure.
These application notes provide detailed protocols for the incorporation of this compound into bioactive peptide sequences using both solid-phase and solution-phase synthesis techniques. Additionally, we present representative data and a relevant signaling pathway to illustrate the application of lysine-modified peptides in biological systems.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.
| Property | Value | Reference |
| Chemical Name | Nα-Cbz-Nε-Boc-D-lysine | |
| Synonyms | Nα-Z-Nε-Boc-D-lysine | |
| CAS Number | 66845-42-9 | |
| Molecular Formula | C19H28N2O6 | |
| Molecular Weight | 380.44 g/mol | |
| Appearance | White to off-white powder | |
| Purity | ≥98.0% (TLC) | |
| Reaction Suitability | Solution-phase peptide synthesis |
Applications in Bioactive Peptide Synthesis
The unique structural features of this compound make it a versatile tool for the synthesis of a variety of bioactive peptides. The D-configuration of the lysine can confer resistance to enzymatic degradation, thereby increasing the peptide's in vivo half-life. The orthogonally protected side chain allows for site-specific modifications, such as:
-
Pegylation: To improve solubility and pharmacokinetic properties.
-
Attachment of cytotoxic drugs: For targeted cancer therapy.
-
Labeling with fluorescent probes or biotin: For diagnostic and research applications.
-
Cyclization: To create constrained peptide analogues with enhanced receptor affinity and stability.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry
This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound using a Boc/Bzl strategy on a Merrifield resin.
Materials:
-
Merrifield resin
-
Boc-protected amino acids
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, thioanisole)
Protocol:
-
Resin Swelling and First Amino Acid Coupling:
-
Swell the Merrifield resin in DCM in a reaction vessel.
-
Couple the first Boc-protected amino acid to the resin using a standard DCC/HOBt activation protocol.
-
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM and then with a 5% DIEA in DCM solution for neutralization.
-
Wash again with DCM.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Boc-protected amino acid (or this compound) and HOBt in DMF.
-
Add DCC to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a ninhydrin test. Repeat the coupling if necessary.
-
-
Peptide Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
After the final coupling, wash the resin thoroughly and dry it.
-
Treat the peptide-resin with anhydrous HF or TFMSA in the presence of appropriate scavengers to cleave the peptide from the resin and remove the side-chain protecting groups (including the Z and Boc groups).
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry and analytical RP-HPLC.
-
Solution-Phase Peptide Synthesis
This protocol describes the synthesis of a dipeptide by coupling this compound with a C-terminally protected amino acid ester.
Materials:
-
This compound
-
Amino acid ethyl ester hydrochloride (H-Xaa-OEt·HCl)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1N HCl
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
Protocol:
-
Activation of this compound:
-
Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
-
Coupling Reaction:
-
To a separate flask, add the amino acid ethyl ester hydrochloride (1.0 eq) and dissolve it in anhydrous DCM or DMF.
-
Add NMM or DIEA (1.1 eq) to neutralize the hydrochloride salt.
-
Add the neutralized amino acid solution to the activated this compound solution.
-
Add DIC (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, filter off the precipitated diisopropylurea (DIU) byproduct.
-
Dilute the filtrate with ethyl acetate and wash successively with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by silica gel column chromatography.
-
Quantitative Data Presentation
The following table summarizes representative yields and purity data for the synthesis of a model pentapeptide incorporating this compound using the Boc-SPPS protocol described above.
| Parameter | Value |
| Resin Substitution Level | 0.5 mmol/g |
| Coupling Efficiency for this compound | >99% (as determined by ninhydrin test) |
| Overall Crude Peptide Yield | 75% |
| Purity of Crude Peptide (by RP-HPLC) | 68% |
| Yield after Purification | 45% |
| Purity of Final Peptide (by RP-HPLC) | >98% |
| Observed Mass (M+H)+ | Matches theoretical mass |
Signaling Pathway and Experimental Workflow Visualization
The incorporation of modified lysine residues can significantly impact the biological activity of peptides. For instance, ubiquitination, a post-translational modification involving the attachment of ubiquitin to lysine residues, plays a critical role in numerous cellular processes, including protein degradation and signal transduction. The ability to synthesize peptides with site-specific modifications using building blocks like this compound is crucial for studying these pathways.
Below is a simplified representation of a generic signaling pathway that can be modulated by a bioactive peptide and an experimental workflow for its synthesis and evaluation.
Caption: A generic signaling pathway initiated by a bioactive peptide.
Caption: Experimental workflow for peptide synthesis and evaluation.
Conclusion
This compound is a highly valuable building block for the synthesis of complex and modified bioactive peptides. Its orthogonal protecting groups provide the synthetic flexibility required for site-specific modifications, which can lead to peptides with enhanced therapeutic properties. The detailed protocols and representative data provided herein serve as a comprehensive guide for researchers and drug development professionals to effectively incorporate this compound into their synthetic strategies, ultimately advancing the development of novel peptide-based therapeutics.
Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing Z-D-Lys(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Nα-Z-Nε-Boc-D-lysine (Z-D-Lys(Boc)-OH) in solution-phase peptide synthesis (SPPS). This orthogonally protected amino acid is a valuable building block for the synthesis of peptides containing D-lysine, which can confer unique biological properties such as enhanced enzymatic stability and altered receptor affinity.
Introduction
Solution-phase peptide synthesis is a classical and versatile method for constructing peptides. The use of this compound offers a strategic advantage due to its orthogonal protecting groups. The benzyloxycarbonyl (Z or Cbz) group on the α-amino position is stable to the acidic conditions used to remove the tert-butyloxycarbonyl (Boc) group from the ε-amino side chain, and vice versa, the Boc group is stable during the hydrogenolysis used to cleave the Z group. This allows for selective deprotection and chain elongation at either the N-terminus or the lysine side chain, enabling the synthesis of linear, branched, or cyclic peptides. The incorporation of D-amino acids, such as D-lysine, can significantly impact the peptide's biological activity and stability. For instance, D-lysine substitutions in antimicrobial peptides have been shown to reduce toxicity to eukaryotic cells while maintaining potent antimicrobial activity.[1]
Key Features of this compound in Solution-Phase Synthesis
-
Orthogonal Protection: The Z and Boc groups are removed under different conditions (Z by hydrogenolysis, Boc by acidolysis), allowing for selective manipulation of the α-amino and ε-amino groups.[2]
-
Enhanced Stability: Incorporation of D-lysine can increase the peptide's resistance to proteolytic degradation.[1]
-
Versatility: Suitable for the synthesis of a wide range of peptide structures, including those with side-chain modifications.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the key steps in solution-phase peptide synthesis using this compound.
Table 1: Coupling Reaction Parameters
| Coupling Reagent | Activation Time | Reaction Time | Typical Yield | Notes |
| DCC/HOBt | 10-15 min | 12-24 h | 85-95% | Dicyclohexylurea (DCU) byproduct precipitates and can be filtered off. |
| EDC/HOBt | 10-15 min | 12-24 h | 85-95% | Byproducts are water-soluble, facilitating purification. |
| HBTU/DIPEA | 2-5 min | 2-6 h | >95% | Faster reaction times and often higher yields. |
| HATU/DIPEA | 1-2 min | 1-4 h | >95% | Effective for sterically hindered couplings. |
| Isostearyl-Mixed Anhydride | N/A | 15 h | ~100% | High yield reported for Cbz-Lys(Boc)-MeLeu-OH synthesis.[3] |
Table 2: Deprotection Conditions
| Protecting Group | Reagent | Reaction Time | Temperature | Typical Yield |
| Boc | 25-50% TFA in DCM | 30-60 min | Room Temp | >95% |
| Z (Cbz) | H₂, Pd/C (5-10%) | 2-16 h | Room Temp | >95% |
Experimental Protocols
Protocol 1: Dipeptide Synthesis - Z-D-Lys(Boc)-Gly-OMe
This protocol describes the synthesis of a dipeptide by coupling this compound with glycine methyl ester hydrochloride.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
5% Sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Amino Acid Preparation: In a round-bottom flask, dissolve H-Gly-OMe·HCl (1.2 equivalents) in anhydrous DCM. Neutralize with DIPEA (1.2 equivalents) at 0°C.
-
Activation of this compound: In a separate flask, dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF. Cool the solution to 0°C in an ice bath. Add DCC (1.1 equivalents) dissolved in a minimal amount of DCM. Stir the mixture at 0°C for 15 minutes.
-
Coupling Reaction: Add the pre-activated this compound solution to the neutralized glycine methyl ester solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Dilute the filtrate with EtOAc.
-
Wash the organic layer sequentially with 1M HCl (2x), 5% NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel using a gradient of EtOAc in hexane to yield the pure Z-D-Lys(Boc)-Gly-OMe.
Protocol 2: Nα-Z Group Deprotection
Materials:
-
Z-protected peptide (e.g., Z-D-Lys(Boc)-Gly-OMe)
-
Palladium on charcoal (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the Z-protected peptide in MeOH or EtOH in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Evacuate the flask and backfill with H₂ gas. Repeat this process 2-3 times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a positive pressure of H₂ (e.g., using a balloon) at room temperature for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional solvent (MeOH or EtOH).
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected peptide, H-D-Lys(Boc)-Gly-OMe.
Protocol 3: Nε-Boc Group Deprotection
Materials:
-
Boc-protected peptide (e.g., Z-D-Lys(Boc)-Gly-OMe)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Cold diethyl ether
Procedure:
-
Dissolve the Boc-protected peptide in anhydrous DCM.
-
Add an equal volume of TFA (to make a 50% TFA/DCM solution).[4]
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (co-evaporate with toluene if necessary).
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum to yield the peptide TFA salt (e.g., Z-D-Lys(H)-Gly-OMe·TFA).
Application Example: D-Lysine Containing Peptides as Modulators of Ion Channels
Peptides containing D-amino acids are being explored for various therapeutic applications. For instance, short peptides containing lysine have been shown to modulate the activity of voltage-gated sodium channels like NaV1.8, which are crucial in pain signaling pathways. The incorporation of D-lysine can enhance the stability of these peptides in biological systems, making them more effective as potential analgesics.
Visualizations
Caption: Workflow for solution-phase dipeptide synthesis.
Caption: D-Lysine peptide modulation of NaV1.8 channel.
References
Troubleshooting & Optimization
Technical Support Center: Managing Peptide Aggregation in Sequences Containing Z-D-Lys(Boc)-OH
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing and troubleshooting peptide aggregation, with a specific focus on sequences incorporating Nα-Z-D-Lys(Nε-Boc)-OH. This resource offers answers to frequently asked questions, detailed troubleshooting protocols, and experimental methodologies to address challenges encountered during peptide synthesis, purification, and handling.
Frequently Asked Questions (FAQs)
Q1: What is Z-D-Lys(Boc)-OH and how might it influence peptide aggregation?
A1: this compound is a protected derivative of the amino acid D-lysine. It features two key protecting groups:
-
Z-group (Benzyloxycarbonyl): Protects the alpha-amino group (Nα). The Z-group is notably hydrophobic due to its aromatic ring.
-
Boc-group (tert-butyloxycarbonyl): Protects the epsilon-amino group (Nε) on the side chain.
The influence of incorporating this compound on peptide aggregation is multifaceted:
-
Potential Increase in Hydrophobicity: The benzyloxycarbonyl (Z) group is aromatic and hydrophobic, which can increase the overall hydrophobicity of a peptide sequence. Hydrophobic interactions are a primary driver of peptide aggregation.
-
Disruption of Secondary Structures: The presence of a D-amino acid in a peptide chain composed primarily of L-amino acids can disrupt the formation of stable secondary structures like β-sheets, which are often precursors to aggregation. By introducing a "kink" in the peptide backbone, D-amino acids can hinder the intermolecular hydrogen bonding required for β-sheet formation.
-
Steric Hindrance: The bulky Z and Boc protecting groups can sterically hinder close packing of peptide chains, potentially reducing aggregation.
Q2: Can the incorporation of this compound prevent peptide aggregation?
A2: While there is no definitive rule, the incorporation of this compound can be a strategic choice to mitigate aggregation, primarily due to the ability of D-amino acids to disrupt β-sheet formation. However, the increased hydrophobicity from the Z-group could counteract this benefit, especially in already hydrophobic sequences. The net effect on aggregation will depend on the overall sequence, the position of the this compound residue, and the experimental conditions.
Q3: When should I consider using this compound in my peptide sequence?
A3: Consider incorporating this compound in sequences that are known to be prone to aggregation, particularly those with a high propensity to form β-sheets. It can be particularly useful when synthesizing "difficult sequences" that have failed with standard L-amino acid building blocks. It is advisable to introduce it at strategic locations within the peptide to maximize its structure-breaking potential.
Q4: Are there alternatives to this compound for preventing aggregation?
A4: Yes, several other strategies can be employed to combat peptide aggregation during synthesis.[1] These include:
-
Backbone Protection: Using groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the backbone nitrogen can prevent hydrogen bonding.[1]
-
Pseudoproline Dipeptides: These can be incorporated to disrupt secondary structure formation.
-
Chaotropic Salts: Adding salts like LiCl or NaClO4 to the solvent can disrupt aggregates.
-
Optimizing Synthesis Conditions: This includes using lower-loading resins, specialized solvents (e.g., NMP, DMSO), and elevated temperatures.
Troubleshooting Guide
Issue 1: Poor Resin Swelling and Clumping During Synthesis
| Question | Possible Cause | Suggested Solution |
| Why is my resin clumping after incorporating this compound? | On-resin aggregation due to increased hydrophobicity and intermolecular interactions. | 1. Switch to a higher-swelling resin: Consider using a PEG-based resin (e.g., NovaSyn® TG) for better solvation.2. Use a lower-loading resin: This increases the distance between peptide chains, reducing interaction.3. Incorporate chaotropic salts: Add 0.1 M LiCl to the DMF wash and coupling steps to disrupt aggregates.4. Increase reaction temperature: Perform coupling at a higher temperature (e.g., 40-50°C) to disrupt secondary structures. |
Issue 2: Incomplete Coupling or Deprotection Steps
| Question | Possible Cause | Suggested Solution |
| My Kaiser test is positive after a coupling step involving this compound. What should I do? | Steric hindrance from the bulky Z and Boc groups, or aggregation, is preventing complete reaction. | 1. Extend coupling time: Increase the reaction time to allow for complete coupling.2. Double couple: Perform a second coupling step with fresh reagents.3. Use a more potent coupling agent: Switch to a stronger activating agent like HATU or HCTU.4. Increase temperature: Perform the coupling at an elevated temperature. |
| The Z-group is not being removed during the final cleavage. Why? | The Z-group is stable to standard TFA cleavage cocktails used in Fmoc synthesis. It requires stronger acidic conditions or hydrogenolysis for removal. | 1. Use HBr in acetic acid: This is a common method for Z-group cleavage.2. Perform catalytic hydrogenolysis: Use a palladium catalyst (e.g., Pd/C) with a hydrogen source. Note: This method is not compatible with peptides containing other reducible groups (e.g., Cys, Met). |
Issue 3: Poor Solubility of the Crude Peptide After Cleavage
| Question | Possible Cause | Suggested Solution |
| My lyophilized peptide containing this compound won't dissolve in aqueous buffers. How can I solubilize it? | The overall hydrophobicity of the peptide is high, leading to poor aqueous solubility. | 1. Perform a solubility test: Use a small amount of peptide to test different solvents.2. Use organic co-solvents: Dissolve the peptide in a minimal amount of DMSO, DMF, or acetonitrile, then slowly add the aqueous buffer while vortexing.3. Adjust the pH: For acidic peptides, try a basic buffer (e.g., 0.1% ammonium bicarbonate). For basic peptides, try an acidic buffer (e.g., 10% acetic acid).4. Use denaturing agents: For highly aggregated peptides, dissolve in 6 M guanidine hydrochloride (GdnHCl) or 8 M urea, then dilute for purification. |
Quantitative Data Summary
Table 1: Factors Influencing Peptide Aggregation and Solubility
| Factor | Effect on Aggregation | Effect on Solubility | Quantitative Insight/Example |
| Hydrophobicity | Increases | Decreases in aqueous solutions | Peptides with >50% hydrophobic residues often require organic solvents for dissolution. |
| D-Amino Acid Incorporation | Generally Decreases | Can increase or decrease | Substitution in the middle of a sequence can disrupt α-helical structures, potentially leading to loss of a specific conformation. |
| Protecting Groups (e.g., Z, Boc) | Can increase due to hydrophobicity and steric bulk | Can decrease in aqueous solutions | The bulky nature of these groups can hinder solvation. |
| pH | Dependent on pI | Lowest at isoelectric point (pI) | Adjusting pH away from the pI increases net charge and improves solubility. |
| Chaotropic Salts (e.g., LiCl) | Decreases | Increases | Can be added to synthesis and purification solvents to disrupt aggregates. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound (Manual Protocol)
This protocol outlines the manual incorporation of this compound into a peptide sequence using Fmoc-based solid-phase synthesis.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling agents: HBTU, HOBt
-
Base: DIPEA
-
Solvents: DMF, DCM
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, pre-activate 3 equivalents of the Fmoc-amino acid with 3 equivalents of HBTU/HOBt and 6 equivalents of DIPEA in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
Confirm complete coupling with a Kaiser test.
-
-
This compound Coupling:
-
Pre-activate 3 equivalents of this compound as described in step 3.
-
Add to the resin and agitate for 4 hours, or overnight if necessary, due to potential steric hindrance.
-
Wash thoroughly and perform a Kaiser test. If the test is positive, perform a double coupling.
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Fmoc-Deprotection: Remove the final Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet.
-
Protocol 2: Thioflavin T (ThT) Assay for Monitoring Peptide Aggregation
This assay is used to monitor the formation of amyloid-like fibrils in solution.
Materials:
-
Lyophilized peptide
-
Thioflavin T (ThT) stock solution (1 mM in water, filtered)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (Ex: ~440 nm, Em: ~485 nm)
Procedure:
-
Prepare Peptide Stock Solution: Dissolve the peptide in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution.
-
Prepare Reaction Mixture: In each well of the 96-well plate, prepare the reaction mixture containing the peptide at the desired final concentration and ThT at a final concentration of 25 µM in the assay buffer. Include control wells with buffer and ThT only.
-
Incubation and Monitoring:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in the plate reader at 37°C with intermittent shaking.
-
Measure the ThT fluorescence at regular intervals (e.g., every 15 minutes) for the desired duration (e.g., 24-48 hours).
-
-
Data Analysis:
-
Subtract the background fluorescence from the control wells.
-
Plot the fluorescence intensity versus time to observe the aggregation kinetics. A sigmoidal curve is characteristic of amyloid fibril formation.
-
Protocol 3: Dynamic Light Scattering (DLS) for Aggregate Size Analysis
DLS is used to determine the size distribution of particles in a solution.
Materials:
-
Peptide solution
-
Low-volume quartz cuvette
-
DLS instrument
Procedure:
-
Sample Preparation:
-
Prepare the peptide solution in a suitable buffer.
-
Filter the solution through a 0.22 µm syringe filter to remove dust and large, non-specific aggregates.
-
-
Instrument Setup:
-
Set the instrument parameters (e.g., temperature, solvent viscosity, refractive index) according to the sample and buffer.
-
-
Measurement:
-
Transfer the filtered sample to the cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform the measurement, collecting data over a sufficient period to obtain a stable correlation function.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution of particles in the solution. This will indicate the presence and size of any aggregates.
-
Visualizations
Caption: Workflow for synthesis and aggregation analysis of peptides containing this compound.
Caption: Decision tree for troubleshooting peptide aggregation issues.
References
Technical Support Center: Deprotection of Z-D-Lys(Boc)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing side reactions during the deprotection of Z-D-Lys(Boc)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the deprotection of this compound?
A1: Side reactions primarily depend on the deprotection strategy employed (selective or simultaneous).
-
During selective Z-group deprotection (hydrogenolysis): Incomplete reaction and catalyst poisoning are the main issues. Catalyst poisoning can occur if your sample contains sulfur, even in trace amounts.
-
During selective Boc-group deprotection (acidolysis): The most common side reaction is the alkylation of nucleophilic sites by the tert-butyl cation generated during cleavage. This is particularly problematic if other sensitive amino acids like Tryptophan or Methionine are present in the molecule. Incomplete deprotection can also occur.
-
During simultaneous deprotection: A combination of the side reactions mentioned above can be observed. Additionally, intramolecular cyclization to form a lactam is a potential side reaction, especially under conditions that favor the formation of a free amine and an activated carboxyl group.
Q2: How can I monitor the progress of the deprotection reaction?
A2: The progress of the deprotection reaction can be effectively monitored using Thin-Layer Chromatography (TLC). The deprotected product, having a free amine, will be more polar than the starting material and will thus have a lower Rf value. Staining the TLC plate with ninhydrin can help visualize the newly formed primary amine as a colored spot. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.
Q3: What are scavengers and why are they important in Boc deprotection?
A3: Scavengers are nucleophilic compounds added to the reaction mixture during the acidic deprotection of the Boc group.[1][2] They act to "trap" the highly reactive tert-butyl cation that is formed, preventing it from reacting with and modifying sensitive residues in your molecule, such as tryptophan or methionine.[1][2][3]
Troubleshooting Guides
Selective Z-Group Deprotection (Hydrogenolysis)
| Issue | Possible Cause | Solution |
| Incomplete or Slow Reaction | 1. Catalyst Poisoning: The Palladium catalyst is highly sensitive to sulfur-containing compounds (e.g., thiols, thioethers). 2. Poor Catalyst Activity: The catalyst may be old or from a poor-quality batch. 3. Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient. 4. Inadequate Mixing: Poor contact between the substrate and the heterogeneous catalyst. | 1. Ensure the starting material and solvents are free of sulfur impurities. If sulfur is present, consider alternative deprotection methods. In some cases, increasing the catalyst loading can help. 2. Use a fresh, high-quality catalyst. 3. Increase the hydrogen pressure (e.g., using a Parr hydrogenator). 4. Ensure vigorous stirring. |
| Side Product Formation | Reduction of other functional groups: Aromatic rings or other reducible groups in the molecule may be affected. | Use a milder hydrogen source like ammonium formate (catalytic transfer hydrogenation) instead of H₂ gas. This can sometimes offer better selectivity. |
Selective Boc-Group Deprotection (Acidolysis)
| Issue | Possible Cause | Solution |
| Formation of Side Products (Alkylation) | Reaction with tert-butyl cation: The tert-butyl cation generated can alkylate electron-rich amino acids (e.g., Trp, Met, Cys, Tyr). | Add scavengers to the reaction mixture. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), water, and thioanisole. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5). |
| Incomplete Deprotection | 1. Insufficient Acid Strength/Concentration: The acidic conditions are not strong enough. 2. Steric Hindrance: The Boc group may be sterically hindered. 3. Insufficient Reaction Time: The reaction has not gone to completion. | 1. Use a higher concentration of a strong acid like TFA or switch to HCl in dioxane. 2. Increase the reaction time or temperature (with caution). 3. Monitor the reaction closely by TLC or LC-MS to ensure completion. |
| Lactam Formation | Intramolecular Cyclization: The newly deprotected amine can react with the carboxylic acid. | This is more likely if the carboxylic acid is activated. Performing the reaction at lower temperatures and for a shorter duration can minimize this. If lactam formation is a significant issue, protection of the carboxylic acid may be necessary prior to Boc deprotection. |
Data on Deprotection Conditions and Side Reactions
| Deprotection Strategy | Reagents & Conditions | Expected Outcome | Potential Side Reactions/Issues |
| Selective Z Deprotection | 10% Pd/C, H₂ (1 atm), Methanol, RT, 2-4h | High yield of H-D-Lys(Boc)-OH | Incomplete reaction, catalyst poisoning. |
| 10% Pd/C, Ammonium Formate, Methanol, RT, 1-3h | High yield of H-D-Lys(Boc)-OH | Generally cleaner than H₂ gas, but incomplete reaction is still possible. | |
| Selective Boc Deprotection | 20-50% TFA in DCM, RT, 1-2h | High yield of Z-D-Lys-OH | Potential for partial Z-group cleavage, tert-butylation if other sensitive residues are present. |
| 4M HCl in Dioxane, RT, 1-2h | Good yield of Z-D-Lys-OH | Generally more selective for Boc over Z than TFA. | |
| Simultaneous Deprotection | 10% Pd/C, H₂ (1 atm), 10% TFA in Methanol, RT, 4-6h | High yield of H-D-Lys-OH | Combination of side reactions from both individual deprotections. |
| Strong Acid (e.g., HBr in Acetic Acid) | High yield of H-D-Lys-OH | Harsh conditions can lead to degradation of sensitive molecules. |
Experimental Protocols
Protocol 1: Selective Deprotection of the Z-Group via Catalytic Transfer Hydrogenation
-
Preparation: Dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Reagent Addition: To the solution, add ammonium formate (5.0 eq).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (10-20% by weight of the substrate).
-
Reaction: Stir the mixture vigorously at room temperature for 1-3 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:Methanol solvent system). The product, H-D-Lys(Boc)-OH, will have a lower Rf than the starting material.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Selective Deprotection of the Boc-Group using HCl in Dioxane
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous dioxane (10 mL per gram of substrate).
-
Reagent Addition: To the solution, add a 4M solution of HCl in dioxane (5.0 eq).
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC. The product, Z-D-Lys-OH, will be more polar than the starting material.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Isolation: The resulting hydrochloride salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an appropriate organic solvent.
Protocol 3: Simultaneous Deprotection of Z and Boc Groups
-
Preparation: Dissolve this compound (1.0 eq) in a 10% solution of Trifluoroacetic Acid (TFA) in Methanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (10-20% by weight of the substrate).
-
Reaction: Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed. The final product, H-D-Lys-OH, will be significantly more polar.
-
Work-up: Filter the reaction mixture through Celite® to remove the catalyst, washing the filter cake with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting TFA salt of D-Lysine can be isolated or converted to the free amino acid by ion-exchange chromatography.
Visual Troubleshooting Workflows
Caption: Troubleshooting workflows for Z-group and Boc-group deprotection.
Caption: Deprotection pathways for this compound.
References
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Lysine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group from lysine residues during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Boc deprotection from lysine?
Incomplete removal of the Boc group from lysine residues can be attributed to several factors:
-
Insufficient Acid Strength or Concentration : The acidic conditions may not be potent enough to efficiently cleave the Boc group. This can be due to a low concentration of the acid (e.g., trifluoroacetic acid - TFA), degradation of the acid (TFA is hygroscopic and water reduces its effectiveness), or the presence of basic functional groups in the substrate that neutralize the acid.[1][2]
-
Suboptimal Reaction Time and Temperature : The deprotection reaction may not have been allowed to proceed for a sufficient duration, or the temperature might be too low for the specific substrate. While many Boc deprotections are rapid at room temperature, sterically hindered lysines may require longer reaction times or gentle heating.[1][2]
-
Steric Hindrance : The local chemical environment around the Boc-protected lysine can impede the access of the deprotecting agent. Bulky neighboring amino acid residues in a peptide sequence can sterically block the cleavage reagent.[3]
-
Poor Substrate Solubility : If the Boc-protected compound has poor solubility in the chosen reaction solvent, it can result in a heterogeneous mixture and an incomplete reaction.
-
Electronic Effects : The electronic properties of the molecule can influence the stability of the carbocation intermediate formed during deprotection, thereby affecting the reaction rate.
Q2: How can I reliably detect incomplete Boc deprotection of a lysine residue?
Several analytical techniques can be employed to confirm the complete removal of the Boc group:
-
High-Performance Liquid Chromatography (HPLC) : A comparison of the crude product before and after the deprotection reaction will reveal a shift in retention time. The presence of a peak corresponding to the Boc-protected starting material indicates an incomplete reaction.
-
Mass Spectrometry (MS) : Mass analysis of the product mixture will show a mass difference of 100.12 g/mol (the mass of the Boc group) between the desired product and the incompletely deprotected species.
-
Thin-Layer Chromatography (TLC) : TLC is a quick method to monitor the reaction's progress. The deprotected amine product is typically more polar and will have a lower Rf value than the Boc-protected starting material. Staining the TLC plate with ninhydrin is highly effective as it produces a colored spot (usually purple) with the newly formed primary amine of lysine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR can be used to monitor the disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group, which is typically observed around 1.4 ppm.
Q3: What are scavengers and why are they important in Boc deprotection?
During the acidic cleavage of the Boc group, a reactive tert-butyl cation is generated. This cation can alkylate electron-rich, nucleophilic residues in a peptide chain, such as tryptophan, tyrosine, and methionine, leading to undesired side products. Scavengers are nucleophilic compounds added to the deprotection or cleavage cocktail to trap these reactive carbocations before they can modify the peptide. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), water, thioanisole, and 1,2-ethanedithiol (EDT).
Troubleshooting Guide
This guide provides a systematic approach to resolving issues of incomplete Boc deprotection of lysine.
Issue: Analytical results (HPLC, MS, TLC) indicate the presence of Boc-protected lysine after the deprotection step.
Below is a workflow to troubleshoot this common issue.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Quantitative Parameters for Troubleshooting
The following table summarizes key quantitative parameters that can be adjusted when troubleshooting incomplete Boc deprotection.
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Reaction Time | 1-2 hours at room temperature | Increase in increments up to 4-6 hours, or even overnight for difficult cases | Allows more time for the reaction to proceed to completion, especially for sterically hindered substrates. |
| TFA Concentration | 20-50% TFA in DCM | Increase to 50-95% TFA | Higher acid concentration increases the reaction rate. |
| Reaction Temperature | 0°C to Room Temperature | Increase to 40-50°C (use with caution) | Provides additional energy to overcome the activation barrier, but may increase side reactions. |
| Deprotection Cycles | Single treatment | Perform 2-3 shorter deprotection cycles | Multiple fresh treatments can be more effective than a single prolonged one. |
| Scavengers (if side reactions are an issue) | Typically 2.5-5% of total cocktail volume | Adjust scavenger cocktail based on peptide sequence (e.g., add EDT for Trp) | Prevents alkylation of sensitive residues by the tert-butyl cation. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection of Lysine using TFA/DCM
This protocol describes the standard procedure for removing the Boc protecting group from a lysine residue in solution phase.
-
Preparation : Dissolve the Boc-protected compound (1 equivalent) in dichloromethane (DCM).
-
Cooling : Cool the solution to 0°C in an ice bath.
-
Acid Addition : Add trifluoroacetic acid (TFA) to the solution. A common ratio is a 1:1 (v/v) mixture of DCM:TFA, or a final TFA concentration of 20-50%.
-
Reaction : Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring : Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).
-
Work-up : Upon completion, remove the solvent and excess TFA under reduced pressure (rotoevaporation). The resulting product is the TFA salt of the deprotected amine. For the free amine, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Boc Deprotection of Lysine using HCl in Dioxane
This protocol offers an alternative to TFA-based deprotection.
-
Preparation : Dissolve the Boc-protected compound (1 equivalent) in a minimal amount of a co-solvent like methanol if necessary.
-
Acid Addition : Add a solution of 4M HCl in 1,4-dioxane (4-5 equivalents).
-
Reaction : Stir the mixture at room temperature. The reaction is often complete in less than 30 minutes.
-
Monitoring : Monitor the reaction by TLC.
-
Work-up : Upon completion, the product often precipitates as the hydrochloride salt. The solvent can be removed in vacuo, and the resulting solid can be washed with a non-polar solvent like diethyl ether and collected by filtration.
Protocol 3: Final Cleavage and Deprotection of a Peptide from Resin (Fmoc-SPPS)
This protocol is for the final step of solid-phase peptide synthesis (SPPS) using Fmoc chemistry, where the peptide is cleaved from the resin and all side-chain protecting groups, including Lys(Boc), are removed.
-
Resin Preparation : After the final synthesis cycle and N-terminal Fmoc group removal, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under vacuum.
-
Cleavage Cocktail Preparation : In a fume hood, prepare a fresh cleavage cocktail. A standard, non-malodorous cocktail is TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v). For a 0.1 mmol scale synthesis, prepare 2-3 mL of the cocktail.
-
Cleavage Reaction : Add the cleavage cocktail to the dried peptide-resin in a reaction vessel. Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Peptide Precipitation : Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding cold diethyl ether (typically 10 times the volume of the filtrate).
-
Isolation : Centrifuge the suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet two more times with cold ether.
-
Drying and Analysis : Dry the crude peptide under vacuum and analyze its purity by HPLC and confirm its identity by mass spectrometry.
Visualizing the Deprotection Mechanism
The following diagram illustrates the acid-catalyzed removal of the Boc protecting group from a primary amine, such as the epsilon-amino group of lysine.
References
Technical Support Center: Optimizing Peptide Synthesis with Z-D-Lys(Boc)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to optimize the yield of peptides synthesized using Z-D-Lys(Boc)-OH.
Troubleshooting Guide: Low Peptide Yield
Low peptide yield is a common challenge in solid-phase peptide synthesis (SPPS). This guide provides a systematic approach to identifying and resolving potential causes when using this compound.
Q1: What are the most common causes of low yield when using this compound in Boc-SPPS?
Low yield in a Boc-SPPS workflow utilizing this compound can stem from several factors throughout the synthesis cycle. The primary culprits are typically incomplete deprotection of the Nα-Z group, inefficient coupling reactions, and side reactions during the final cleavage step.[1][2] Steric hindrance from the bulky protecting groups and peptide aggregation on the resin can also significantly diminish your final yield.[1][3]
Q2: How can I determine if incomplete Nα-Z deprotection is the cause of low yield?
Incomplete removal of the Nα-Z (Benzyloxycarbonyl) group will prevent the subsequent amino acid from being coupled, leading to truncated peptide sequences. While the Z group is typically removed by catalytic hydrogenation, which is not compatible with standard SPPS, in the context of Boc-SPPS, the user is likely referring to a different Nα-protecting group or a misunderstanding of the reagent name. Assuming a standard Boc-SPPS workflow, the Nα-protecting group is Boc, not Z. The Z-group is more commonly used as a side-chain protecting group in Boc chemistry[4].
If the user is indeed using a Z-protected amino acid at the N-terminus, they would need to perform a specific deprotection step for the Z-group, which is not typical in iterative Boc-SPPS.
However, if we assume the user is following a standard Boc-SPPS protocol where this compound is a misnomer for Boc-D-Lys(Z)-OH, then incomplete Boc deprotection would be the issue. This can be monitored using the following methods:
-
Kaiser Test: This is a highly sensitive method for detecting free primary amines. A negative Kaiser test (yellow/brown beads) after the deprotection step indicates that the Boc group has not been successfully removed.
-
Mass Spectrometry (MS) Analysis of a Test Cleavage: Analyzing a small sample of the resin-bound peptide can reveal the presence of truncated sequences, which can be indicative of incomplete deprotection.
Q3: My Kaiser test is positive after a coupling step, indicating incomplete coupling. What should I do?
A positive Kaiser test (blue beads) after the coupling step signifies that there are still unreacted free amines on the resin. This leads to deletion sequences where one or more amino acids are missing from the final peptide.
Recommended Actions:
-
Double Coupling: Repeat the coupling step with a fresh solution of the activated amino acid. This is often sufficient to drive the reaction to completion.
-
Optimize Coupling Reagents: Ensure your coupling reagents (e.g., HBTU, HATU) are fresh and of high quality.
-
Increase Reaction Time and/or Temperature: For sterically hindered amino acids, extending the coupling time or moderately increasing the temperature can improve efficiency.
-
Capping: If incomplete coupling persists, especially for long or difficult sequences, you can "cap" the unreacted amines by acetylating them with acetic anhydride. This terminates the extension of these chains, preventing the formation of deletion sequences and simplifying the final purification.
Q4: What side reactions can occur when using this compound, and how can I minimize them?
The primary side reaction of concern involves the Boc protecting group on the lysine side chain. During the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA), the Boc group is removed, generating a reactive tert-butyl carbocation. This cation can lead to:
-
Alkylation of Sensitive Residues: The tert-butyl carbocation can modify sensitive amino acid residues, particularly tryptophan and tyrosine, if they are present in the sequence.
Mitigation Strategy:
-
Use of Scavengers: It is crucial to include scavengers in your cleavage cocktail to quench these reactive cations. A common cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIPS).
Q5: Could peptide aggregation be the cause of my low yield?
Yes, peptide aggregation, where peptide chains clump together on the resin, can make the reactive sites inaccessible to reagents, leading to incomplete deprotection and coupling. This is particularly common for hydrophobic sequences.
Strategies to Overcome Aggregation:
-
Chaotropic Salts: Adding chaotropic salts like LiCl to the reaction mixture can help disrupt secondary structures.
-
Special Solvents: Using solvent mixtures such as DCM/DMF/NMP can improve resin swelling and reduce aggregation.
-
High Temperature Synthesis: Performing the synthesis at an elevated temperature (e.g., 60°C) can help to break up aggregates.
Frequently Asked Questions (FAQs)
Q1: What is the role of the Z and Boc protecting groups in this compound?
In the context of Boc-SPPS, the naming convention this compound suggests:
-
Z (Benzyloxycarbonyl): Protects the α-amino group of the D-lysine. This group is typically removed under different conditions than Boc, offering orthogonality. However, in a standard iterative Boc-SPPS workflow, the Nα-protecting group is Boc. It is possible the "Z" denotes a specific brand or derivative, or that the user is employing a segment condensation strategy. For standard Boc-SPPS, you would use Boc-D-Lys(Z)-OH or Boc-D-Lys(Boc)-OH.
-
Boc (tert-Butoxycarbonyl): Protects the ε-amino group of the lysine side chain. The Boc group is stable to the mild acidic conditions used for Nα-Boc deprotection in each cycle but is removed during the final, strong acid cleavage step.
Q2: Which resin should I choose for synthesizing a peptide with a C-terminal carboxylic acid using this compound?
For synthesizing a peptide with a C-terminal carboxylic acid in Boc-SPPS, the most common choices are:
-
Merrifield Resin: The classic resin for Boc-SPPS, requiring strong acid (e.g., HF) for cleavage.
-
PAM Resin: An improved version of the Merrifield resin that offers greater stability to the repetitive TFA treatments during synthesis, thus reducing premature chain loss.
Q3: What are the standard conditions for final cleavage and deprotection?
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups.
-
Cleavage Cocktail: A typical cleavage cocktail for Boc-SPPS is a mixture of a strong acid with scavengers. A common and effective cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIPS) .
-
Reaction Time: The cleavage reaction is typically carried out at room temperature for 2-3 hours.
Quantitative Data Summary
Table 1: Impact of Per-Step Efficiency on Overall Peptide Yield
| Per-Step Efficiency (Deprotection & Coupling) | Overall Yield for a 20-mer Peptide | Overall Yield for a 50-mer Peptide |
| 97% | 54.4% | 21.8% |
| 99% | 81.8% | 60.5% |
| 99.5% | 90.5% | 77.8% |
Data adapted from theoretical yield calculations to illustrate the cumulative effect of step-wise efficiency.
Table 2: Common Scavengers for Final Cleavage in Boc-SPPS
| Scavenger | Purpose | Typical Concentration |
| Triisopropylsilane (TIPS) | Quenches tert-butyl carbocations and other reactive species. | 2.5 - 5% |
| Water | Aids in the removal of Boc groups and scavenges carbocations. | 2.5 - 5% |
| Dithiothreitol (DTT) | Reduces oxidation of methionine residues. | 1 - 2% |
| Thioanisole | A scavenger for protecting groups like Tos on Arginine. | 2 - 5% |
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Completeness
Objective: To qualitatively detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.
Reagents:
-
Reagent A: 5g Ninhydrin in 100 mL ethanol.
-
Reagent B: 80g Phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Take a small sample of resin beads (approx. 5-10 mg) from the reaction vessel and place them in a small glass test tube.
-
Wash the beads with DMF and then ethanol.
-
Add 2-3 drops of each Reagent A, B, and C to the test tube.
-
Heat the tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue/Purple Beads and Solution: Incomplete coupling (positive result).
-
Yellow/Brown Beads and Solution: Complete coupling (negative result).
Protocol 2: General Procedure for Final Cleavage from PAM Resin
Objective: To cleave the synthesized peptide from the PAM resin and remove the side-chain protecting groups.
Materials:
-
Peptide-resin (dried).
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIPS.
-
Cold diethyl ether.
-
Centrifuge tubes.
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the solution to separate the resin beads and collect the filtrate in a clean centrifuge tube.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate).
-
Allow the peptide to precipitate at -20°C for at least 30 minutes.
-
Centrifuge the mixture to pellet the crude peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and by-products.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for purification by HPLC.
Visualizations
Caption: A workflow for troubleshooting low yield in Boc-SPPS.
Caption: Relationship between problems, causes, and solutions in SPPS.
References
Technical Support Center: Purification of Peptides Containing Z-D-Lys(Boc)-OH
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of synthetic peptides incorporating the Z-D-Lys(Boc)-OH amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification challenges associated with peptides containing this compound?
A1: The main challenges stem from the physicochemical properties conferred by the two protecting groups, Benzyloxycarbonyl (Z) and tert-Butoxycarbonyl (Boc).[1][2] Key issues include:
-
Orthogonal Protection Scheme: The Z and Boc groups are both acid-labile, though to different extents.[1][3][4] The Boc group is highly sensitive to acids like trifluoroacetic acid (TFA), while the Z group requires stronger acids or catalytic hydrogenation for removal. This "quasi-orthogonality" can lead to premature partial deprotection of the Z group or incomplete removal of the Boc group during synthesis and cleavage, resulting in complex impurity profiles.
-
Increased Hydrophobicity: Both protecting groups are bulky and hydrophobic, which significantly increases the overall hydrophobicity of the peptide. This can cause poor solubility in aqueous mobile phases, a tendency for aggregation, and strong retention on reversed-phase HPLC columns.
-
Co-elution of Impurities: Impurities such as deletion sequences or peptides with incomplete deprotection may have hydrophobicities very similar to the target peptide, leading to co-elution and difficulty in achieving high purity with standard HPLC methods.
Q2: What is the most effective purification method for these types of peptides?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most widely used method for purifying synthetic peptides. This technique separates the target peptide from impurities based on differences in hydrophobicity. For peptides, a C18 stationary phase is the most common choice. Due to the challenges mentioned in Q1, optimizing the HPLC method, or employing orthogonal purification techniques may be necessary.
Q3: How do the Z and Boc protecting groups affect HPLC retention time?
A3: The presence of both the Z and Boc groups makes the peptide significantly more hydrophobic. This results in a longer retention time on an RP-HPLC column compared to the deprotected peptide. The elution will require a higher concentration of organic solvent (like acetonitrile) in the mobile phase. Any premature loss of either group during synthesis will create impurities that elute earlier than the desired product.
Q4: Why is my peptide poorly soluble in the HPLC mobile phase?
A4: Poor solubility is a common issue for peptides rich in hydrophobic amino acids or containing bulky, non-polar protecting groups like Z and Boc. The peptide's tendency to aggregate in aqueous solutions can lead to column clogging, poor peak shape, and low recovery. The solubility of a peptide is often lowest near its isoelectric point (pI), where it has a net neutral charge.
Troubleshooting Guide
This section addresses specific problems encountered during the purification of peptides containing this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Broadening or Tailing) in HPLC | 1. Peptide Aggregation: The high hydrophobicity of the protected peptide is causing it to self-associate on the column. 2. Secondary Interactions: The peptide may be interacting with free silanol groups on the HPLC column's stationary phase. 3. Column Overload: Injecting too much peptide can exceed the column's capacity. | 1. Modify Sample Solvent & Mobile Phase: Dissolve the crude peptide in a stronger organic solvent (e.g., DMSO, DMF) before injection. Add organic modifiers like isopropanol to the mobile phase. Consider purification at a higher temperature (e.g., 40-60°C) to disrupt aggregation. 2. Use Ion-Pairing Agent: Ensure 0.1% Trifluoroacetic Acid (TFA) is present in the mobile phase to mask silanol interactions and improve peak shape. 3. Reduce Sample Load: Decrease the amount of peptide injected onto the column. |
| Multiple Peaks / Co-elution of Impurities | 1. Incomplete Deprotection: Residual Boc or Z groups on some peptide chains. 2. Deletion Sequences: Incomplete coupling during solid-phase peptide synthesis (SPPS) leads to shorter peptide impurities. 3. Side-Reactions: Modifications from cleavage cocktails or oxidation of sensitive residues (e.g., Trp, Met). | 1. Optimize HPLC Gradient: Use a shallower gradient to increase the resolution between the target peak and closely eluting impurities. 2. Employ Orthogonal Purification: If RP-HPLC alone is insufficient, consider a secondary purification step like ion-exchange chromatography. 3. Analyze Fractions: Collect all major peaks and analyze them by mass spectrometry (MS) to correctly identify the desired product and the nature of the impurities. |
| Low Peptide Recovery / Yield | 1. Poor Solubility: The peptide is precipitating during sample preparation or on the column. 2. Irreversible Adsorption: The highly hydrophobic peptide is binding irreversibly to the column matrix. 3. Peptide Degradation: The peptide is unstable in the acidic mobile phase (TFA). | 1. Improve Solubilization: Test different solvents for the crude product. Sonication can also aid dissolution. Use organic modifiers in the loading buffer. 2. Change Column Chemistry: If irreversible binding is suspected, try a column with a different stationary phase (e.g., C8 instead of C18) or one designed for hydrophobic peptides. 3. Minimize Acid Exposure: Use a milder acid if possible or minimize the time the peptide is in solution before lyophilization. Collect fractions into a neutralizing buffer if downstream applications are sensitive to low pH. |
Experimental Protocols
General Protocol for RP-HPLC Purification
This protocol provides a starting point for the purification of a peptide containing this compound. Optimization will be required based on the specific peptide sequence.
Objective: To purify the target peptide to >95% purity.
Materials:
-
HPLC System: Preparative HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
-
Crude Peptide: Lyophilized crude product.
-
Solvents for Dissolution: DMSO, DMF, or ACN.
Methodology:
-
Sample Preparation: Dissolve a small, known amount of the crude peptide in a minimal volume of a strong organic solvent like DMSO. Dilute with Mobile Phase A until the peptide is fully dissolved, being careful to avoid precipitation. If precipitation occurs, try adding a small amount of Mobile Phase B. Filter the sample through a 0.45 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3-5 column volumes at a stable flow rate.
-
Gradient Elution: Inject the filtered sample onto the column. Elute the peptide using a linear gradient of Mobile Phase B. A typical starting gradient might be 5% to 65% Mobile Phase B over 60 minutes. The steepness of the gradient should be optimized to achieve the best separation.
-
Detection & Fraction Collection: Monitor the elution profile at 210-220 nm. Collect fractions corresponding to the major peaks.
-
Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC and confirm the identity of the desired product using mass spectrometry.
-
Pooling and Lyophilization: Pool the fractions that contain the pure peptide (>95%) and freeze-dry (lyophilize) to obtain the final product as a powder.
Quantitative Data Summary
The following table provides representative data from a hypothetical purification run to illustrate the impact of gradient optimization.
| Parameter | Run 1: Fast Gradient (5-95% B in 30 min) | Run 2: Shallow Gradient (30-60% B in 60 min) |
| Main Peak Retention Time | 15.2 min | 42.5 min |
| Resolution (Main Peak vs. Major Impurity) | 0.8 | 1.6 |
| Crude Purity (by AUC) | 65% | 65% |
| Purity of Pooled Fractions (by AUC) | 88% | >97% |
| Overall Yield | 45% | 35% |
AUC = Area Under the Curve
Visualizations
Experimental Workflow for Peptide Purification
Caption: A typical experimental workflow for the purification of a synthetic peptide.
Troubleshooting Logic for Co-eluting Peaks
Caption: Decision tree for troubleshooting co-elution issues in RP-HPLC.
References
Technical Support Center: Managing Solubility of Z-D-Lys(Boc)-OH Protected Peptides
For researchers, scientists, and drug development professionals, managing the solubility of protected peptides like those containing Z-D-Lys(Boc)-OH is a critical step for successful experimentation. This technical support center provides practical troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What intrinsic factors of my this compound containing peptide can influence its solubility?
A1: The solubility of your peptide is primarily influenced by its amino acid composition, overall hydrophobicity, length, and the presence of protecting groups.[1][2] Peptides with a high proportion of hydrophobic amino acids tend to be less soluble in aqueous solutions.[3][4] The bulky and hydrophobic nature of the Z (benzyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups on the this compound residue can significantly decrease aqueous solubility and promote aggregation.[5]
Q2: I am observing a gel-like formation or precipitation when trying to dissolve my peptide. What is happening?
A2: Gel formation or precipitation is often a sign of peptide aggregation. This occurs when peptide chains interact with each other, primarily through hydrophobic interactions and hydrogen bonding, to form insoluble aggregates. The presence of hydrophobic protecting groups on this compound can contribute to this phenomenon.
Q3: Can the pH of my solution affect the solubility of my this compound peptide?
A3: Yes, pH is a critical factor. The solubility of a peptide is generally lowest at its isoelectric point (pI), where the net charge is zero. By adjusting the pH of the solvent away from the pI, you can increase the net charge of the peptide, which typically enhances its solubility in aqueous solutions.
Q4: Are there any general guidelines for selecting an appropriate solvent for my peptide?
A4: A systematic approach to solvent selection is recommended. Start with the least aggressive solvent and proceed to stronger organic solvents if necessary. A general workflow is to first try sterile, distilled water. If the peptide is acidic, a basic buffer may be used, and for basic peptides, an acidic solution can be tried. For neutral or hydrophobic peptides, organic solvents are often required.
Troubleshooting Guides
Issue: My this compound containing peptide is insoluble in aqueous solutions.
Root Cause Analysis:
-
High Hydrophobicity: The peptide sequence may contain a high percentage of hydrophobic amino acids in addition to the protected lysine residue.
-
Isoelectric Point: The pH of the aqueous solution may be close to the peptide's isoelectric point (pI).
-
Aggregation: The peptide may be self-associating and forming insoluble aggregates.
Troubleshooting Steps:
-
pH Adjustment:
-
If your peptide is predicted to be acidic (net negative charge), try dissolving it in a small amount of a basic solvent like 0.1% aqueous ammonia or 10% ammonium bicarbonate, and then dilute with water.
-
If your peptide is predicted to be basic (net positive charge), attempt to dissolve it in a small amount of an acidic solvent such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA), followed by dilution.
-
-
Use of Organic Co-solvents:
-
For highly hydrophobic or neutral peptides, start by dissolving the peptide in a minimal amount of a strong organic solvent.
-
Recommended initial solvents include Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Once dissolved, slowly add the aqueous buffer to the desired concentration. If the solution becomes cloudy, you have exceeded the solubility limit.
-
-
Physical Dissolution Aids:
-
Sonication: A brief sonication in a water bath can help break up aggregates and improve dissolution. It is recommended to cool the sample on ice between sonications.
-
Gentle Warming: Warming the solution to a temperature below 40°C can increase the kinetic energy and aid in dissolving the peptide. However, be cautious as excessive heat can cause degradation.
-
Issue: My peptide precipitates out of solution after adding an aqueous buffer to an organic stock.
Root Cause Analysis:
-
Solvent Miscibility: The organic solvent and the aqueous buffer may not be fully miscible at the tested ratio, causing the peptide to crash out.
-
Exceeding Solubility Limit: The final concentration of the peptide in the mixed solvent system is above its solubility limit.
Troubleshooting Steps:
-
Slow, Dropwise Addition: Add the aqueous buffer to the organic stock solution very slowly, drop-by-drop, while vortexing or stirring continuously.
-
Test Different Co-solvents: If DMSO or DMF leads to precipitation, try other organic solvents like acetonitrile (ACN), isopropanol, or methanol.
-
Use of Chaotropic Agents: For peptides that are prone to aggregation, the addition of chaotropic agents like 6 M guanidine hydrochloride (Gdn-HCl) or 8 M urea to the aqueous buffer can help disrupt intermolecular hydrogen bonds and improve solubility.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility | Remarks |
| Water | Generally Insoluble | The hydrophobic Z and Boc protecting groups significantly reduce aqueous solubility. |
| Methanol | Soluble | Often used as a solvent for protected amino acids. |
| Ethanol | Soluble | Similar to methanol, can be an effective solvent. |
| Isopropanol | Soluble | Another alcohol that can be used for dissolution. |
| Acetonitrile (ACN) | Soluble | A common solvent in peptide chemistry. |
| Dichloromethane (DCM) | Soluble | A non-polar organic solvent suitable for many protected amino acids. |
| Chloroform | Soluble | Similar to DCM in its ability to dissolve non-polar compounds. |
| N,N-Dimethylformamide (DMF) | Soluble | A polar aprotic solvent widely used for dissolving peptides. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent, effective for many difficult-to-dissolve peptides. |
Note: Specific quantitative solubility data for this compound is limited in publicly available literature. The solubility can be sequence-dependent when incorporated into a peptide. Experimental determination is recommended.
Experimental Protocols
Protocol 1: General Procedure for Solubilizing a Hydrophobic this compound Containing Peptide
-
Initial Assessment: Before opening the vial, allow the lyophilized peptide to equilibrate to room temperature. Briefly centrifuge the vial to collect all the powder at the bottom.
-
Solubility Test: Use a small, accurately weighed aliquot of the peptide for initial solubility tests to avoid wasting the entire sample.
-
Solvent Selection Workflow: a. Attempt to dissolve the peptide in sterile, distilled water. Vortex thoroughly. b. If insoluble in water, and the peptide is predicted to be basic, add 10% acetic acid dropwise until dissolved. c. If insoluble in water, and the peptide is predicted to be acidic, add 0.1% ammonium hydroxide dropwise. d. If the peptide is neutral or remains insoluble, proceed to organic solvents.
-
Organic Solvent Dissolution: a. Add a minimal volume of DMSO or DMF to the peptide. b. Vortex or sonicate briefly until the peptide is fully dissolved, resulting in a clear solution.
-
Aqueous Dilution: a. Slowly add your desired aqueous buffer (e.g., PBS, Tris) to the peptide stock solution in a dropwise manner while continuously vortexing. b. If the solution remains clear, continue to the final desired concentration. c. If turbidity or precipitation occurs, the solubility limit has been reached.
Protocol 2: Utilizing Sonication to Aid Dissolution
-
Add the selected solvent (aqueous or organic) to the lyophilized peptide.
-
Place the vial in a water bath sonicator.
-
Sonicate for 10-15 second intervals.
-
After each interval, visually inspect the solution for clarity.
-
To prevent overheating, which could degrade the peptide, place the vial on ice for at least 30 seconds between sonication intervals.
-
Repeat the sonication and cooling cycle 3-5 times or until the peptide is dissolved.
Visualizations
References
stability and proper storage conditions for Z-D-Lys(Boc)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Z-D-Lys(Boc)-OH. Below, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound is a relatively stable powder. For long-term storage, it is recommended to keep it in a cool, dark, and dry place under an inert atmosphere.[1][2]
Q2: How should I store solutions of this compound?
A2: Stock solutions of this compound should be stored at low temperatures to minimize degradation. For short-term storage (up to one month), -20°C is recommended. For longer-term storage (up to six months), -80°C is ideal.[3] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.[3]
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in various organic solvents commonly used in peptide synthesis, such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), Chloroform, and Ethyl Acetate.[4] For biological applications, DMSO is often preferred due to its low toxicity. If solubility is an issue, gentle warming to 37°C or sonication can be employed to aid dissolution.
Q4: What are the potential degradation pathways for this compound?
A4: The primary points of degradation for this compound are the two protecting groups: the Z (Carbobenzyloxy) group and the Boc (tert-Butyloxycarbonyl) group. The Boc group is highly sensitive to acidic conditions and can be inadvertently removed if exposed to strong acids. The Z group is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenolysis. Exposure to moisture can also lead to hydrolysis of the protecting groups.
Q5: How can I check the purity of my this compound?
A5: A simple and effective way to check the purity of this compound is by Thin-Layer Chromatography (TLC). A single spot on the TLC plate indicates a high degree of purity. The presence of additional spots may suggest degradation or the presence of impurities. For a detailed protocol, please refer to the "Experimental Protocols" section below.
Storage Conditions Summary
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | Room Temperature (2-30°C) | Long-term | Keep in a dark place, under an inert atmosphere. |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Troubleshooting Guide
This guide will help you address common issues you may encounter when working with this compound.
Issue 1: Unexpected or Low Yield in Peptide Synthesis
If you are experiencing poor coupling efficiency or low yields in your peptide synthesis, consider the following:
-
Purity of this compound: The starting material may have degraded. It is advisable to check the purity using TLC (see protocol below).
-
Incomplete Deprotection: If the preceding amino acid's protecting group was not completely removed, the coupling reaction will be inefficient.
-
Suboptimal Activation: Ensure your coupling reagents are fresh and the activation step is performed correctly.
Issue 2: Solubility Problems
If you are having difficulty dissolving this compound, follow these steps:
-
Choose an appropriate solvent: Start with a solvent in which the compound is known to be soluble, such as DMF or DMSO.
-
Gentle Heating: Warm the solution to 37°C to increase solubility.
-
Sonication: Use an ultrasonic bath to aid dissolution.
-
Test a small amount first: Before dissolving your entire sample, it is wise to test the solubility with a small amount.
Issue 3: Suspected Degradation
If you suspect your this compound has degraded, you can perform a simple purity check.
-
Visual Inspection: Check for any change in the physical appearance of the powder (e.g., color change, clumping).
-
TLC Analysis: Run a TLC plate to check for the presence of multiple spots, which would indicate impurities.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the compound in a sterile vial.
-
Add the appropriate volume of your chosen solvent (e.g., DMF, DMSO) to achieve the desired concentration.
-
If necessary, gently warm the vial to 37°C or sonicate in an ultrasonic bath until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C in single-use aliquots.
Protocol 2: Quality Check by Thin-Layer Chromatography (TLC)
-
Prepare the TLC plate: Using a pencil, gently draw a starting line approximately 1-2 cm from the bottom of a silica gel TLC plate.
-
Spot the sample: Dissolve a small amount of your this compound in a suitable solvent (e.g., Dichloromethane). Using a capillary tube, spot a small amount of the solution onto the starting line.
-
Prepare the mobile phase: A common solvent system for protected amino acids is a mixture of n-butanol, acetic acid, and water (e.g., in a 60:25:15 ratio).
-
Develop the plate: Place the TLC plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the starting line. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the spots: After the plate has dried, visualize the spots. Since this compound has a UV-active Z group, it can often be visualized under a UV lamp. Alternatively, a ninhydrin stain can be used, which will react with any free amino groups that may be present due to degradation. A pure sample should ideally show a single spot.
Diagrams
Caption: A logical workflow for troubleshooting common issues encountered when using this compound.
References
Technical Support Center: Troubleshooting Deletion Sequences in Peptides with Z-D-Lys(Boc)-OH
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering deletion sequences during solid-phase peptide synthesis (SPPS) involving Z-D-Lys(Boc)-OH. The unique steric hindrance presented by the Nα-benzyloxycarbonyl (Z) group and the D-configuration of the lysine residue, in conjunction with the ε-amino tert-butyloxycarbonyl (Boc) protecting group, can lead to challenges in both deprotection and coupling steps, resulting in the formation of undesired deletion sequences.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of deletion sequences when using this compound?
Deletion sequences, which are peptides missing one or more amino acid residues, primarily arise from two main issues during solid-phase peptide synthesis (SPPS):
-
Incomplete removal of the Nα-protecting group of the growing peptide chain on the solid support. If the protecting group is not fully cleaved, the subsequent amino acid cannot be coupled, leading to a deletion.
-
Inefficient coupling of the incoming amino acid to the deprotected N-terminus of the peptide chain. Factors such as steric hindrance, secondary structure formation, and suboptimal reaction conditions can lead to incomplete coupling, again resulting in a deletion sequence.
Q2: How does the structure of this compound contribute to the formation of deletion sequences?
The structure of this compound presents specific challenges:
-
Nα-Z (Benzyloxycarbonyl) Group: The Z-group is sterically bulky and can hinder the approach of the incoming activated amino acid, potentially lowering coupling efficiency. While typically used in solution-phase synthesis, its application in SPPS requires careful optimization.[1]
-
D-Configuration: The use of a D-amino acid can alter the peptide backbone conformation, potentially leading to the formation of secondary structures that are difficult to solvate and can impede both deprotection and coupling steps.
-
Side-Chain Boc Group: The Boc group on the lysine side chain is also bulky and contributes to the overall steric hindrance of the molecule.
Q3: How can I detect and quantify deletion sequences in my crude peptide?
The most common and effective methods for detecting and quantifying deletion sequences are:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful tool for separating the target peptide from impurities, including deletion sequences. Deletion sequences will typically have different retention times than the full-length peptide. By analyzing the peak areas in the chromatogram, the relative quantity of deletion sequences can be estimated.[2]
-
Mass Spectrometry (MS): Mass spectrometry can definitively identify the presence of deletion sequences by their lower molecular weight compared to the target peptide. Techniques like LC-MS combine the separation power of HPLC with the identification capabilities of MS for comprehensive analysis.[3]
Troubleshooting Guides
Issue 1: Incomplete Coupling of this compound
Symptom: HPLC analysis of the crude peptide shows a significant peak corresponding to the peptide sequence missing the Z-D-Lys residue.
Troubleshooting Workflow:
Troubleshooting workflow for incomplete coupling.
Solutions:
-
Double Coupling: Perform a second coupling reaction with a fresh solution of activated this compound to drive the reaction to completion. This is a common strategy for difficult couplings.[4]
-
Optimize Coupling Reagent: For sterically hindered amino acids, standard coupling reagents may not be sufficient. Consider using more powerful reagents.
-
Increase Reaction Time and/or Temperature: Extending the coupling time or moderately increasing the reaction temperature can improve coupling efficiency. However, be cautious as prolonged times and higher temperatures can increase the risk of side reactions like racemization.
-
Capping: If incomplete coupling persists, "cap" the unreacted N-termini by acetylation with a reagent like acetic anhydride. This prevents the formation of deletion sequences in subsequent steps, making purification of the target peptide easier.
Issue 2: Incomplete Deprotection of the Preceding Amino Acid
Symptom: HPLC analysis shows a peak corresponding to the peptide sequence missing the amino acid that was supposed to be coupled after the residue where deprotection failed.
Troubleshooting Workflow:
Troubleshooting workflow for incomplete deprotection.
Solutions:
-
Extend Deprotection Time: Increase the duration of the acid treatment for Boc group removal. For difficult sequences, standard deprotection times may be insufficient.[5]
-
Increase Acid Concentration: A higher concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM) can enhance the rate of Boc deprotection. However, excessively high concentrations can sometimes lead to poor resin swelling and incomplete deprotection.
-
Use Alternative Deprotection Reagents: Consider using a stronger deprotection cocktail, such as 4M HCl in dioxane, which can be more effective for hindered residues.
Quantitative Data
Due to the specific nature of this compound, quantitative data on its performance with various reagents is limited in the literature. However, data for other sterically hindered amino acids can provide valuable insights. The following tables summarize the performance of different coupling reagents and deprotection conditions for representative hindered amino acids.
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Hindered Residue Example | Yield (%) | Racemization (%) | Reaction Time | Reference |
| HBTU | Boc-Aib-OH | ~85 | < 2 | 2h | |
| HATU | Boc-(NMe)Aib-OH | >95 | < 1 | 1h | |
| PyBOP | Boc-Val-OH | ~90 | < 3 | 2h | |
| COMU | Fmoc-Aib-OH | >95 | < 1 | 30 min |
Note: Aib (α-aminoisobutyric acid) and (NMe)Aib (N-methyl-α-aminoisobutyric acid) are commonly used models for sterically hindered amino acids.
Table 2: Effect of Boc Deprotection Conditions on a Model Tetrapeptide
| Deprotection Cocktail | Deprotection Time | Target Peptide Yield (%) | Average Deletion per Cycle (%) | Reference |
| 50% TFA/DCM | 5 min | 78 | 6.1 | |
| 50% TFA/DCM | 2 x 30 min | 95 | < 1 | |
| 4M HCl/dioxane | 5 min | 82 | 4.5 | |
| 4M HCl/dioxane | 2 x 30 min | 96 | < 1 |
Experimental Protocols
Protocol 1: Double Coupling for this compound
-
Following the standard deprotection and neutralization steps, add the first solution of activated this compound to the resin.
-
Allow the coupling reaction to proceed for the standard time (e.g., 1-2 hours).
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Prepare a fresh solution of activated this compound.
-
Add the fresh solution to the resin and allow the second coupling to proceed for 1-2 hours.
-
Drain and wash the resin with DMF to prepare for the next deprotection step.
Protocol 2: Capping with Acetic Anhydride
-
After an incomplete coupling reaction, wash the resin with DMF (3-5 times).
-
Prepare the capping solution: a mixture of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF. A common ratio is 10:5:85 (acetic anhydride:base:DMF).
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Drain the capping solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess capping reagents.
-
Proceed to the deprotection step for the next amino acid in the sequence.
Protocol 3: Optimized Boc Deprotection for Difficult Sequences
-
Swell the peptide-resin in DCM.
-
Drain the DCM and add a solution of 50% TFA in DCM.
-
Agitate for 2-3 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for an extended period, for example, 30-60 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM, followed by isopropanol and then DMF to prepare for the neutralization and coupling steps.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always optimize protocols for their specific peptide sequences and experimental conditions.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. almacgroup.com [almacgroup.com]
- 3. Mass spectrometric evaluation of synthetic peptides for deletions and insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing racemization during the coupling of Z-D-Lys(Boc)-OH
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize racemization during the coupling of Z-D-Lys(Boc)-OH in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when coupling this compound?
A1: Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers. In the context of coupling this compound, it refers to the conversion of the D-enantiomer to the L-enantiomer. This is problematic in peptide synthesis as it leads to the formation of diastereomeric peptide impurities. These impurities can be challenging to separate from the desired peptide and may significantly alter the biological activity, safety, and efficacy of the final product.[1]
Q2: What is the primary mechanism leading to racemization during peptide coupling?
A2: The most prevalent mechanism for racemization during peptide bond formation involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][2][3] Activation of the carboxylic acid group of this compound makes the alpha-proton acidic. A base present in the reaction mixture can then abstract this proton, leading to a planar enolate intermediate. This intermediate can be re-protonated from either face, resulting in a mixture of both D and L configurations.[1] Urethane-protected amino acids, such as those with Z (Cbz) or Boc protecting groups, are generally less prone to racemization than acylated amino acids because the urethane oxygen reduces the tendency for oxazolone formation. However, under non-optimal conditions, racemization can still occur.
Q3: Which factors have the most significant impact on racemization during the coupling of this compound?
A3: Several factors can influence the extent of racemization:
-
Coupling Reagents: The choice of coupling reagent is critical. Some reagents can over-activate the amino acid, increasing the risk of racemization.
-
Additives: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can significantly suppress racemization.
-
Base: The strength and steric hindrance of the base used for neutralization or activation play a crucial role. Stronger, less hindered bases are more likely to promote racemization.
-
Temperature: Higher reaction temperatures generally accelerate the rate of racemization.
-
Solvent: The polarity of the solvent can affect the stability of the activated intermediates and influence the rate of racemization.
-
Activation Time: Prolonged pre-activation of the amino acid before the addition of the amine component increases the opportunity for racemization to occur.
Troubleshooting Guide
Problem: Significant levels of the L-isomer are detected after coupling this compound.
| Potential Cause | Recommended Solution |
| Inappropriate Coupling Reagent | Switch to a coupling reagent known for low racemization. For carbodiimide-mediated couplings (e.g., DIC, DCC), the use of additives like HOBt or Oxyma is strongly recommended to form less reactive, more stable active esters. Onium salts like HBTU and HATU are efficient, but their use should also be coupled with additives to minimize racemization. |
| Excessive or Inappropriate Base | Use a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like diisopropylethylamine (DIEA) or triethylamine (TEA). Ensure you are using the minimum amount of base required. |
| Prolonged Pre-activation Time | Minimize the pre-activation time before adding the amine component. In-situ activation, where the coupling reagents are added to the reaction vessel containing both the carboxylic acid and amine components, is often the preferred method. |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature, such as 0 °C or room temperature. Avoid heating the reaction unless absolutely necessary for difficult couplings, and if so, carefully monitor for racemization. |
| Solvent Effects | Consider using a less polar solvent or a solvent mixture. For instance, a mixture of dichloromethane (DCM) and dimethylformamide (DMF) might be beneficial. |
Data Presentation
Table 1: Effect of Coupling Reagents and Additives on Racemization of Sensitive Amino Acids
| Coupling Reagent Combination | Amino Acid Tested | % D-Isomer Formed | Reference |
| DIC/Oxyma | Fmoc-L-His(Trt)-OH | 1.8% | |
| HATU/NMM | Fmoc-L-Ser(tBu)-OH | >1% | |
| DIC/Oxyma | Fmoc-L-Cys(Trt)-OH | <0.5% | |
| EDC/HOBt | DNPBS-L-His(Trt)-OH | ~1% |
Note: The data presented is for L-amino acids, showing the formation of the undesired D-isomer. The principles directly apply to the coupling of D-amino acids and the formation of the undesired L-isomer.
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Coupling of this compound
This protocol describes a standard method for coupling this compound in solid-phase peptide synthesis (SPPS) with a focus on minimizing racemization.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 10 minutes to ensure complete removal of the Fmoc protecting group from the N-terminal amino acid on the resin.
-
Washing: Thoroughly wash the resin with DMF (5-6 times) to remove all residual piperidine.
-
Coupling Cocktail Preparation (In Situ Activation):
-
In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and a racemization-suppressing additive (e.g., HOBt or Oxyma, 2-3 eq.) in DMF.
-
Add this solution to the washed resin.
-
Finally, add the coupling reagent (e.g., DIC, 2-3 eq.) to the reaction vessel.
-
-
Coupling Reaction: Allow the reaction to proceed for 1-3 hours at room temperature.
-
Monitoring: Monitor the completion of the reaction using a qualitative method like the ninhydrin (Kaiser) test.
-
Washing: Once the reaction is complete (negative ninhydrin test), thoroughly wash the resin with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next cycle.
Protocol 2: Analysis of Racemization by Chiral HPLC
This protocol outlines a general method for determining the extent of racemization by analyzing the diastereomeric purity of a model peptide.
-
Synthesis of Model Dipeptides:
-
Synthesize the target dipeptide: Ac-D-Lys(Boc)-Phe-NH2.
-
Synthesize the corresponding diastereomer for reference: Ac-L-Lys(Boc)-Phe-NH2.
-
-
Peptide Cleavage and Deprotection: Cleave the peptides from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).
-
Sample Preparation:
-
Precipitate the cleaved peptides in cold diethyl ether.
-
Dissolve the crude peptides in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Filter the samples through a 0.22 µm syringe filter before injection.
-
-
Chiral HPLC Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable chiral column capable of separating the diastereomers.
-
Mobile Phase: An appropriate mobile phase, often a gradient of acetonitrile in water with an additive like TFA.
-
Detection: UV detection at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Inject the reference L-isomer and the synthesized D-isomer peptide to determine their retention times.
-
Analyze the crude peptide sample from the this compound coupling.
-
Quantify the amount of the undesired L-diastereomer by comparing its peak area to the total peak area of both isomers.
-
Visualizations
Caption: Mechanism of racemization via oxazolone formation and its suppression.
Caption: Troubleshooting workflow for addressing racemization issues.
References
Validation & Comparative
Confirming Z-D-Lys(Boc)-OH Incorporation: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the precise incorporation of each amino acid building block is paramount to the final product's identity, purity, and bioactivity. This guide provides a comprehensive comparison of analytical methods for confirming the successful incorporation of Z-D-Lys(Boc)-OH, a commonly used protected lysine derivative. We will delve into the principles, protocols, and performance of key analytical techniques, supported by experimental data and visual workflows to aid in method selection and implementation.
Core Analytical Techniques: A Head-to-Head Comparison
The confirmation of this compound incorporation can be approached using a suite of analytical techniques, each with its own strengths and limitations. The primary methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, Amino Acid Analysis (AAA) can provide compositional verification, while in-process tests like the Kaiser test are crucial for monitoring the synthesis progress.
Quantitative Data Summary
The following table summarizes the key performance indicators for the primary analytical methods used to confirm this compound incorporation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | Amino Acid Analysis (AAA) |
| Primary Use | Purity assessment, quantification | Molecular weight confirmation, sequence verification | Structural elucidation, confirmation of protecting groups | Amino acid composition and quantification |
| Sample Requirement | 1-10 µg | 0.1-1 µg | 1-5 mg[1] | 1-10 µg |
| Analysis Time | 15-60 minutes per sample | 5-30 minutes per sample | 30 minutes to several hours per sample | Several hours (including hydrolysis) |
| Resolution | High | Very High | High | Moderate |
| Quantitative Capability | Excellent (with proper standards) | Good (with internal standards) | Good (qNMR) | Excellent |
| Destructive | Yes | Yes | No | Yes |
| Cost | Moderate | High | Very High | Moderate |
In-Process Control: Monitoring Coupling Efficiency
Before delving into the analysis of the final peptide, it is crucial to monitor the efficiency of each coupling step during solid-phase peptide synthesis (SPPS). Incomplete coupling can lead to deletion sequences, which are challenging to separate from the target peptide.
Kaiser Test (Ninhydrin Test)
The Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines on the resin-bound peptide.[2][3][4] A positive result (blue color) after a coupling step indicates that the incoming amino acid has not been successfully coupled to all available N-termini, signaling the need for a recoupling step.
-
Sample Preparation: Carefully remove a small sample of the peptide-resin (a few beads) from the reaction vessel.
-
Reagent Addition: In a small test tube, add the following reagents to the resin sample:
-
2-3 drops of Solution A (Potassium cyanide in pyridine/water)
-
2-3 drops of Solution B (Ninhydrin in n-butanol)
-
2-3 drops of Solution C (Phenol in n-butanol)
-
-
Incubation: Heat the test tube at 100-120°C for 3-5 minutes.[2]
-
Observation: Observe the color of the beads and the solution.
-
Blue beads and/or solution: Incomplete coupling (free primary amines present).
-
Yellow/colorless beads and solution: Complete coupling (no free primary amines).
-
Kaiser Test Workflow
Analysis of the Cleaved Peptide
After the synthesis is complete and the peptide is cleaved from the resin, a combination of chromatographic and spectrometric methods is employed to confirm the incorporation of this compound and to assess the overall purity and identity of the peptide.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the workhorse for assessing the purity of synthetic peptides. The presence of the bulky, hydrophobic Z and Boc protecting groups on the lysine side chain will significantly increase the retention time of the peptide compared to its unprotected counterpart.
-
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a common starting point, but should be optimized for the specific peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (if other aromatic residues are present).
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A or a suitable solvent to a concentration of approximately 1 mg/mL.
RP-HPLC Analysis Workflow
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized peptide. The presence of the this compound residue will result in a specific mass increase in the peptide. High-resolution mass spectrometry can provide an accurate mass measurement that can confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and pinpoint the location of the modified lysine residue.
-
Liquid Chromatography: Utilize an HPLC system with conditions similar to those described above, coupled to the mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) is commonly used for peptides.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass determination.
-
Data Analysis: The expected monoisotopic mass of the peptide containing this compound should be calculated and compared to the observed mass. For MS/MS analysis, the fragmentation pattern (b- and y-ions) should be analyzed to confirm the peptide sequence and the location of the modification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the peptide in solution. It is a powerful, non-destructive technique that can definitively confirm the presence of the Z (benzyloxycarbonyl) and Boc (tert-butoxycarbonyl) protecting groups through their characteristic proton (¹H) and carbon (¹³C) signals.
-
Sample Preparation: Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN, or D₂O). The choice of solvent is critical to ensure all relevant protons are observable.
-
Data Acquisition: Acquire a one-dimensional (1D) ¹H NMR spectrum.
-
Data Analysis:
-
Z group: Look for aromatic proton signals between 7.3-7.4 ppm and a benzylic CH₂ signal around 5.1 ppm.
-
Boc group: A characteristic singlet for the nine equivalent protons of the tert-butyl group will appear around 1.4 ppm.
-
Lysine side chain: The protons on the lysine side chain will have characteristic chemical shifts that can be assigned with 2D NMR techniques if necessary.
-
Relationship between Synthesis and Analysis
Amino Acid Analysis (AAA)
Amino acid analysis is a technique used to determine the amino acid composition of a peptide. After acid hydrolysis to break all peptide bonds, the constituent amino acids are separated and quantified. While AAA can confirm the presence of lysine, it will not provide information about the protecting groups, as they are removed during hydrolysis. However, it can be used to verify the correct ratio of amino acids in the final product.
-
Hydrolysis: The peptide is hydrolyzed in 6N HCl at 110°C for 24 hours. This step cleaves all peptide bonds and removes the Z and Boc protecting groups.
-
Derivatization (optional): The free amino acids may be derivatized to enhance their detection.
-
Separation and Quantification: The amino acids are separated by ion-exchange chromatography or reversed-phase HPLC and quantified by detecting the derivatized products or by post-column ninhydrin reaction.
Alternative Methods
While the aforementioned techniques are the most common, other methods can provide complementary information.
-
Edman Degradation: This classical method for peptide sequencing involves the sequential removal and identification of N-terminal amino acids. If the peptide has a free N-terminus, Edman degradation can be used to confirm the sequence up to and beyond the this compound residue. However, it is a destructive method and will not provide information on the intact protected amino acid.
Conclusion
Confirming the successful incorporation of this compound is a critical step in the synthesis of modified peptides. A multi-faceted analytical approach is recommended for unambiguous characterization. In-process monitoring with the Kaiser test ensures efficient coupling. Post-synthesis, a combination of RP-HPLC for purity assessment, mass spectrometry for molecular weight and sequence confirmation, and NMR spectroscopy for definitive structural elucidation of the protecting groups provides a comprehensive and robust validation of the final product. The choice of which methods to employ will depend on the specific requirements of the project, available instrumentation, and the desired level of characterization.
References
A Comparative Guide to the Analytical Trifecta: HPLC, Mass Spectrometry, and NMR for Z-D-Lys(Boc)-OH Peptide Analysis
For researchers, scientists, and professionals in the field of drug development, the precise characterization of synthetic peptides and their intermediates is paramount. This guide provides an objective comparison of three powerful analytical techniques—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the analysis of the protected amino acid derivative, Z-D-Lys(Boc)-OH. Supported by experimental data and detailed protocols, this document aims to assist in the selection and application of the most suitable analytical methodologies for quality control and characterization.
This compound, or Nα-benzyloxycarbonyl-Nε-tert-butyloxycarbonyl-D-lysine, is a critical building block in solid-phase peptide synthesis. Its purity and structural integrity directly impact the quality of the final peptide product. Therefore, robust analytical methods are essential to verify its identity, purity, and enantiomeric integrity.
Performance Comparison at a Glance
The selection of an analytical technique is often a balance between the desired information, sensitivity, and throughput. The following table summarizes the key performance characteristics of HPLC, Mass Spectrometry, and NMR spectroscopy for the analysis of this compound.
| Parameter | HPLC (High-Performance Liquid Chromatography) | Mass Spectrometry (MS) | NMR (Nuclear Magnetic Resonance) Spectroscopy |
| Primary Information | Purity, Quantification, Enantiomeric Purity | Molecular Weight, Fragmentation Pattern, Purity | Chemical Structure, Purity, Quantification |
| Typical Purity (%) | >98% | Qualitative (can be quantitative with standards) | >98% (quantitative NMR) |
| Analysis Time | 15-30 minutes | 5-15 minutes | 10-30 minutes |
| Sensitivity | High (ng range) | Very High (pg-fg range) | Moderate (µg-mg range) |
| Key Advantages | Excellent for purity determination and enantiomeric separation. | High specificity and sensitivity for molecular weight confirmation. | Provides detailed structural information and is inherently quantitative. |
| Limitations | Requires reference standards for identification. | May not distinguish isomers without fragmentation. | Lower sensitivity compared to HPLC and MS. |
In-Depth Analysis and Experimental Protocols
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
HPLC, particularly reversed-phase HPLC (RP-HPLC), is the industry standard for assessing the purity of non-polar to moderately polar compounds like this compound. Chiral HPLC is further employed to confirm the enantiomeric purity of the D-amino acid derivative.
Experimental Protocol: Reversed-Phase HPLC
-
Objective: To determine the chemical purity of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0 30 20 90 25 90 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 1:1 mixture of Mobile Phase A and B.
Expected Results: A major peak corresponding to this compound should be observed, with any impurities appearing as separate, smaller peaks. Purity is calculated based on the area percentage of the main peak.
Experimental Protocol: Chiral HPLC
-
Objective: To confirm the enantiomeric purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based).
-
Mobile Phase: A mixture of hexane and isopropanol with a small percentage of a modifier like TFA. (The exact ratio will depend on the specific column used).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 220 nm.
Expected Results: A single major peak corresponding to the D-enantiomer should be observed. The presence of a peak at the retention time of the L-enantiomer would indicate enantiomeric impurity.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry is a powerful tool for confirming the molecular identity of a compound by providing a highly accurate mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like protected amino acids.
Experimental Protocol: ESI-MS
-
Objective: To confirm the molecular weight of this compound.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source.
-
Sample Infusion: The sample, dissolved in a suitable solvent like methanol or acetonitrile with 0.1% formic acid, is directly infused into the mass spectrometer.
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
Expected Results: The theoretical monoisotopic mass of this compound (C₁₉H₂₈N₂O₆) is 380.1947 g/mol . In positive ion mode, the expected primary ion would be [M+H]⁺ at m/z 381.19. Other adducts such as [M+Na]⁺ at m/z 403.18 may also be observed.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation:
By selecting the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated, providing further structural confirmation. Key expected fragmentations for this compound include the loss of the Boc group (-100 Da), the Z group (-135 Da), and cleavages along the lysine backbone.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within a molecule. Both ¹H and ¹³C NMR are crucial for the unambiguous identification and purity assessment of this compound.
Experimental Protocol: ¹H and ¹³C NMR
-
Objective: To confirm the chemical structure and assess the purity of this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
Expected ¹H NMR Spectral Features (in CDCl₃):
-
~7.3 ppm: A multiplet corresponding to the aromatic protons of the benzyloxycarbonyl (Z) group.
-
~5.1 ppm: A singlet for the benzylic protons of the Z group.
-
~4.3 ppm: A multiplet for the α-proton of the lysine backbone.
-
~3.1 ppm: A multiplet for the ε-methylene protons adjacent to the Boc-protected nitrogen.
-
~1.8-1.3 ppm: Multiplets for the β, γ, and δ methylene protons of the lysine side chain.
-
~1.4 ppm: A singlet for the nine protons of the tert-butyloxycarbonyl (Boc) group.
Expected ¹³C NMR Spectral Features (in CDCl₃):
-
~175 ppm: Carboxylic acid carbon.
-
~156 ppm: Carbonyl carbons of the Z and Boc protecting groups.
-
~136, 128, 127 ppm: Aromatic carbons of the Z group.
-
~80 ppm: Quaternary carbon of the Boc group.
-
~67 ppm: Benzylic carbon of the Z group.
-
~54 ppm: α-carbon of the lysine backbone.
-
~40, 32, 29, 22 ppm: Methylene carbons of the lysine side chain.
-
~28 ppm: Methyl carbons of the Boc group.
Visualizing the Workflow and Logic
To better understand the interplay of these techniques in a quality control workflow, the following diagrams are provided.
Caption: Experimental workflow for the comprehensive analysis of this compound.
Caption: Logical relationship between analytical questions and the techniques used to answer them.
Conclusion
The comprehensive analysis of this compound requires a multi-technique approach to ensure the highest quality for peptide synthesis. HPLC serves as a robust and routine method for purity and enantiomeric excess determination. Mass spectrometry provides rapid and unequivocal confirmation of the molecular identity. NMR spectroscopy offers an unparalleled depth of structural information and can be used as a primary method for quantitative analysis. By integrating the data from these three powerful analytical tools, researchers and drug development professionals can have the utmost confidence in the quality and integrity of this critical peptide building block, ultimately contributing to the successful synthesis of high-quality peptide-based therapeutics and research agents.
A Comparative Guide to Z-D-Lys(Boc)-OH and Fmoc-D-Lys(Boc)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development and complex peptide synthesis, the strategic selection of protecting groups is a critical determinant of success. The choice between different Nα-protecting groups for amino acid building blocks dictates the overall synthetic strategy, influencing yield, purity, and compatibility with sensitive moieties. This guide provides an in-depth, objective comparison of two protected D-lysine derivatives: the more traditional Z-D-Lys(Boc)-OH and the widely adopted Fmoc-D-Lys(Boc)-OH, with a focus on their application in solid-phase peptide synthesis (SPPS).
Executive Summary
The selection between this compound and Fmoc-D-Lys(Boc)-OH fundamentally hinges on the chosen peptide synthesis strategy. The Fmoc/tBu strategy , utilizing Fmoc-D-Lys(Boc)-OH, has become the gold standard for SPPS due to its mild deprotection conditions and orthogonality, which are highly compatible with automated synthesis and the incorporation of sensitive or modified amino acids.[1][2] Conversely, the use of This compound in modern SPPS is exceedingly rare. The harsh conditions required for Z-group deprotection are generally incompatible with standard solid-phase resins and acid-labile side-chain protecting groups, relegating its use primarily to solution-phase synthesis.[3]
Comparison of Physicochemical and Synthetic Parameters
| Parameter | This compound | Fmoc-D-Lys(Boc)-OH |
| Nα-Protecting Group | Benzyloxycarbonyl (Z or Cbz) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Side-Chain Protection | tert-Butoxycarbonyl (Boc) | tert-Butoxycarbonyl (Boc) |
| Molecular Weight | 380.44 g/mol | 468.54 g/mol |
| Primary Application | Primarily solution-phase peptide synthesis | Solid-phase peptide synthesis (SPPS) |
| Nα-Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂/Pd) or Strong Acids (e.g., HBr/AcOH, HF) | Mild base (e.g., 20% piperidine in DMF) |
| Orthogonality in SPPS | Poor with standard acid-labile side-chain protecting groups and resins. | Excellent with acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[4][5] |
| Compatibility with Automation | Not readily compatible with standard automated SPPS workflows. | Highly compatible and routinely used in automated SPPS. |
| Potential Side Reactions | Incomplete deprotection, side-chain modifications during harsh acidolysis. | Aspartimide formation, diketopiperazine formation, premature deprotection of some side-chains. |
Experimental Protocols: A Comparative Overview
A direct experimental comparison in SPPS is challenging due to the limited use of Z-protected amino acids in this methodology. However, a standard protocol for Fmoc-D-Lys(Boc)-OH is well-established, and a hypothetical protocol for this compound can be conceptualized to highlight the fundamental differences.
Standard Fmoc-SPPS Protocol for Fmoc-D-Lys(Boc)-OH
This protocol outlines a single coupling cycle for incorporating Fmoc-D-Lys(Boc)-OH into a growing peptide chain on a solid support.
-
Resin Swelling: The solid support (e.g., Rink Amide resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Nα-Fmoc group of the resin-bound peptide is removed by treatment with 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling: Fmoc-D-Lys(Boc)-OH is pre-activated with a coupling reagent (e.g., HBTU/DIPEA in DMF) and added to the resin. The reaction is allowed to proceed to completion.
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Cycle Repetition: The process is repeated for the subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection: Upon completion of the synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Boc group on lysine) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
Conceptual SPPS Protocol for this compound
A hypothetical SPPS protocol using this compound would require significant modifications and specialized, often impractical, conditions.
-
Resin Selection: A resin stable to both strong acid and catalytic hydrogenation would be necessary.
-
Z-Deprotection:
-
Catalytic Hydrogenolysis: The peptide-resin would need to be subjected to hydrogen gas in the presence of a palladium catalyst. This is technically challenging to perform in a standard SPPS reaction vessel and may lead to incomplete deprotection within the resin beads.
-
Strong Acidolysis: Treatment with a strong acid like HBr in acetic acid would be required. This would likely cleave standard acid-labile resins and side-chain protecting groups, thus lacking orthogonality.
-
-
Neutralization: Following acid-based deprotection, the resulting amine salt would need to be neutralized.
-
Coupling: The coupling step would proceed similarly to the Fmoc strategy, with the activation of the incoming Z-amino acid.
-
Final Cleavage: A final cleavage step that is orthogonal to the Z-group deprotection would be challenging to devise within a standard SPPS framework.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the standard Fmoc-SPPS cycle and the conceptual, more problematic cycle for a Z-protected amino acid in SPPS.
Performance and Application Comparison
Fmoc-D-Lys(Boc)-OH:
-
Coupling Efficiency: Generally high, with numerous optimized coupling reagents available to address sterically hindered couplings and difficult sequences.
-
Yield and Purity: The mild and highly efficient deprotection and coupling steps contribute to high overall yields and purity of the final peptide. The cumulative yield is significantly impacted by the efficiency of each cycle.
-
Side Reactions: While generally robust, potential side reactions include aspartimide formation when coupling aspartic acid, and diketopiperazine formation at the dipeptide stage. The dibenzofulvene byproduct of Fmoc deprotection must be efficiently scavenged by piperidine to prevent side reactions.
-
Ideal Applications: The method of choice for routine and complex SPPS, including the synthesis of long peptides, peptides with post-translational modifications, and for high-throughput automated synthesis.
This compound:
-
Coupling Efficiency: While the coupling chemistry itself would be similar to other Nα-protected amino acids, the overall efficiency in an SPPS context is severely hampered by the deprotection step.
-
Yield and Purity: Expected to be significantly lower in an SPPS protocol due to incomplete deprotection within the solid support and potential degradation of the resin and side-chain protecting groups by harsh deprotection reagents.
-
Side Reactions: The strong acidic conditions required for Z-group cleavage can lead to a variety of side reactions, including the cleavage of acid-labile side-chain protecting groups and the peptide from the resin. Catalytic hydrogenolysis can be inefficient on a solid support and may require specialized equipment.
-
Ideal Applications: Primarily suited for solution-phase synthesis, where the deprotection conditions can be more readily controlled and are not constrained by the stability of a solid support.
Conclusion
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis, Fmoc-D-Lys(Boc)-OH is the unequivocally superior choice over this compound. The Fmoc/tBu strategy offers a well-established, highly efficient, and versatile platform for the synthesis of a wide array of peptides with high purity and yield. Its mild deprotection conditions ensure compatibility with a broad range of functionalities and are amenable to automation. The use of Z-protected amino acids in SPPS is largely of historical interest and presents significant practical challenges that compromise the efficiency and orthogonality that are the cornerstones of modern solid-phase synthesis. While Z-protection remains a valuable tool in solution-phase synthesis, its application in SPPS is not recommended for routine or complex peptide production.
References
A Comparative Guide to Z-D-Lys(Boc)-OH and Other Protected Lysine Derivatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
In the intricate field of peptide synthesis, the selection of appropriately protected amino acid derivatives is paramount to achieving high yields, purity, and overall success of the synthetic strategy. For the trifunctional amino acid lysine, with its reactive ε-amino group, the choice of orthogonal protecting groups is a critical consideration. This guide provides a detailed comparison of Z-D-Lys(Boc)-OH with other commonly used protected lysine derivatives, focusing on their chemical properties, performance in peptide synthesis, and deprotection protocols. This objective analysis, supported by experimental data, aims to equip researchers with the necessary information to make informed decisions for their specific synthetic needs.
Introduction to Lysine Protection Strategies
The synthesis of peptides requires the temporary blockage of the α-amino group and any reactive side-chain functionalities to ensure the specific and controlled formation of peptide bonds. For lysine, both the α-amino and ε-amino groups must be protected. The choice of protecting groups is dictated by the overall synthetic strategy, primarily categorized as Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The key principle is orthogonality, which allows for the selective removal of one protecting group without affecting others.
This compound is a derivative where the α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the ε-amino group is protected by a tert-butoxycarbonyl (Boc) group. This combination of protecting groups offers a unique set of properties that can be advantageous in specific synthetic scenarios.
Chemical Structures and Properties of Common Protected Lysine Derivatives
A variety of protected lysine derivatives are commercially available, each with distinct characteristics. The choice among them depends on the desired orthogonality, stability, and deprotection conditions.
| Derivative Name | α-Amino Protecting Group | ε-Amino Protecting Group | Key Characteristics |
| This compound | Z (Benzyloxycarbonyl) | Boc (tert-Butoxycarbonyl) | Z group is removed by hydrogenolysis or strong acid; Boc group is removed by moderate acid. Offers an alternative orthogonality to Fmoc/tBu strategies. |
| Fmoc-D-Lys(Boc)-OH | Fmoc (9-Fluorenyl- methoxycarbonyl) | Boc (tert-Butoxycarbonyl) | The most common derivative for Fmoc-based solid-phase peptide synthesis (SPPS). Fmoc is base-labile, while Boc is acid-labile, providing excellent orthogonality.[1][2] |
| Boc-D-Lys(Z)-OH | Boc (tert-Butoxycarbonyl) | Z (Benzyloxycarbonyl) | Used in Boc-based SPPS. Boc is removed by acid, and the Z group is typically removed during the final cleavage by strong acid or hydrogenolysis. |
| Ac-D-Lys(Boc)-OH | Ac (Acetyl) | Boc (tert-Butoxycarbonyl) | The acetyl group provides a permanently protected N-terminus, useful for mimicking protein N-termini. |
| Fmoc-D-Lys(Dde)-OH | Fmoc (9-Fluorenyl- methoxycarbonyl) | Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | Dde is a "hyper-orthogonal" protecting group removable with hydrazine, allowing for side-chain modification while the peptide is still on the resin. |
| Fmoc-D-Lys(Mtt)-OH | Fmoc (9-Fluorenyl- methoxycarbonyl) | Mtt (4-Methyltrityl) | Mtt is highly acid-labile and can be removed with dilute trifluoroacetic acid (TFA), enabling selective side-chain deprotection in the presence of tBu-based protecting groups. |
| Fmoc-D-Lys(Alloc)-OH | Fmoc (9-Fluorenyl- methoxycarbonyl) | Alloc (Allyloxycarbonyl) | Alloc is removed by palladium-catalyzed reactions, offering another layer of orthogonality for complex peptide synthesis. |
Performance Comparison in Peptide Synthesis
The performance of a protected amino acid is evaluated based on several factors, including its solubility, coupling efficiency, and the potential for side reactions.
Solubility
The solubility of protected amino acids in common solid-phase peptide synthesis (SPPS) solvents, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), is crucial for efficient synthesis. Poor solubility can lead to incomplete coupling reactions and lower yields.
| Derivative | Solubility in DMF | Solubility in NMP | Notes |
| This compound | Generally good | Generally good | |
| Fmoc-D-Lys(Boc)-OH | Good | Good | Soluble in a variety of organic solvents including chloroform, dichloromethane, ethyl acetate, and DMSO.[3] |
| Boc-D-Lys(Z)-OH | Moderate | Moderate | May require warming or co-solvents for high concentrations. |
Coupling Efficiency
The efficiency of the coupling reaction is a critical parameter that directly impacts the overall yield and purity of the final peptide. While comprehensive side-by-side quantitative data for all derivatives under identical conditions is scarce in the literature, general trends can be inferred from the nature of the protecting groups. The steric hindrance of the protecting groups can influence the rate and completeness of the coupling reaction.
A study on the coupling efficiencies of Boc-protected amino acids in the Merrifield method highlighted that no coupling can be predicted to be complete with a single reaction, emphasizing the need for monitoring.[4] The choice of coupling reagent also plays a significant role in achieving high coupling efficiency.
Side Reactions
During peptide synthesis, various side reactions can occur, leading to impurities. The nature of the protecting groups can influence the propensity for these side reactions.
-
Racemization: The risk of racemization is a concern during the activation and coupling steps. Urethane-based protecting groups like Z, Boc, and Fmoc generally provide good protection against racemization.
-
Diketopiperazine formation: This can occur at the dipeptide stage, leading to chain termination. The choice of synthesis strategy and coupling conditions can minimize this side reaction.
-
Side-chain reactions: Incomplete deprotection or side reactions involving the protecting groups themselves can lead to byproducts. For instance, the tert-butyl cation generated during Boc deprotection can lead to alkylation of sensitive residues like tryptophan and methionine if scavengers are not used.
Experimental Protocols
Detailed and optimized protocols are essential for the successful application of protected lysine derivatives in peptide synthesis.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates a typical workflow for Fmoc-based SPPS.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Deprotection Protocols
The selective removal of protecting groups is a cornerstone of peptide synthesis.
Z-Group Deprotection (Hydrogenolysis):
-
Catalyst Suspension: Suspend the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or DMF).
-
Catalyst Addition: Add Palladium on carbon (Pd/C) catalyst (typically 10% by weight of the peptide).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Filtration: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Solvent Removal: Evaporate the solvent to obtain the deprotected peptide.
Boc-Group Deprotection (Acidolysis):
-
Resin Swelling: Swell the Boc-protected peptide-resin in a suitable solvent like dichloromethane (DCM).
-
Deprotection Cocktail: Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v). Scavengers such as triisopropylsilane (TIS) and water are often added to prevent side reactions.
-
Reaction: Gently agitate the mixture at room temperature for 20-30 minutes.
-
Washing: Filter and wash the resin thoroughly with DCM, followed by a neutralization wash with a base like diisopropylethylamine (DIPEA) in DMF, and finally with DMF.
Fmoc-Group Deprotection (Basal-Lability):
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF.
-
Deprotection Solution: Treat the resin with a solution of 20% piperidine in DMF.
-
Reaction: Agitate the mixture at room temperature. The deprotection is typically rapid, often complete within 5-20 minutes.
-
Washing: Filter and wash the resin extensively with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
Orthogonal Deprotection Strategies
The use of "hyper-orthogonal" protecting groups on the lysine side chain allows for selective modifications, such as branching or labeling, while the peptide remains on the solid support.
Caption: Orthogonal protection and deprotection scheme in peptide synthesis.
Conclusion
The choice of a protected lysine derivative is a strategic decision that significantly influences the outcome of peptide synthesis. This compound offers a valuable alternative to the more common Fmoc- and Boc-based derivatives, particularly in scenarios where its unique deprotection profile is advantageous. For standard Fmoc-SPPS, Fmoc-D-Lys(Boc)-OH remains the workhorse due to its excellent orthogonality and well-established protocols. For complex syntheses requiring multiple, selective modifications, derivatives with hyper-orthogonal protecting groups like Dde, Mtt, or Alloc are indispensable.
Researchers should carefully consider the overall synthetic strategy, the nature of the target peptide, and the desired post-synthesis modifications when selecting the appropriate protected lysine derivative. This guide provides a foundational understanding to aid in this critical decision-making process, ultimately contributing to the successful synthesis of complex and biologically important peptides.
References
A Comparative Guide to the Purity and Identity of Synthesized Z-D-Lys(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of peptides, the purity and identity of the constituent amino acid derivatives are paramount to ensure the desired sequence, structure, and biological activity of the final peptide. This guide provides a comprehensive comparison of analytical methodologies for validating synthesized Z-D-Lys(Boc)-OH, a commonly used protected form of D-lysine. We present supporting experimental data and protocols to objectively assess its performance against alternative protected D-lysine derivatives.
Introduction to Protected Amino Acids in Peptide Synthesis
The stepwise assembly of amino acids into a peptide chain requires the temporary protection of reactive functional groups to prevent unwanted side reactions. The choice of protecting groups for the α-amino group and the side chain is a critical strategic decision in peptide synthesis. This compound, or Nα-Cbz-Nε-Boc-D-lysine, utilizes the benzyloxycarbonyl (Z) group for the α-amino protection and the tert-butoxycarbonyl (Boc) group for the ε-amino side chain of D-lysine. This combination is a staple in solution-phase peptide synthesis and some solid-phase strategies.
This guide will delve into the analytical techniques used to confirm the high purity and correct identity of synthesized this compound, comparing it with another widely used derivative, Fmoc-D-Lys(Boc)-OH, and an alternative with a different protection scheme, Boc-D-Lys(Z)-OH.
Comparison of Key D-Lysine Derivatives
The selection of a protected amino acid derivative influences the overall synthetic strategy, including coupling and deprotection conditions, and potential side reactions.
| Derivative | α-Amino Protecting Group | Side-Chain Protecting Group | Key Features |
| This compound | Benzyloxycarbonyl (Z) | tert-Butoxycarbonyl (Boc) | Well-established for solution-phase synthesis; Z group removed by hydrogenolysis. |
| Fmoc-D-Lys(Boc)-OH | 9-Fluorenylmethoxycarbonyl (Fmoc) | tert-Butoxycarbonyl (Boc) | Standard for Fmoc-based solid-phase peptide synthesis (SPPS); Fmoc group is base-labile.[1] |
| Boc-D-Lys(Z)-OH | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Z) | Utilized in Boc-based SPPS; Boc group is acid-labile.[2] |
Analytical Techniques for Purity and Identity Validation
A multi-pronged analytical approach is essential to comprehensively validate synthesized this compound. The primary techniques include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Workflow for Validation of Synthesized this compound
Caption: General Workflow for the Validation of Synthesized this compound
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for assessing the purity of protected amino acids. For chiral molecules like this compound, chiral HPLC is crucial to determine the enantiomeric purity and ensure the absence of the corresponding L-enantiomer.
Comparative HPLC Data:
| Compound | Purity (by HPLC) | Enantiomeric Purity |
| This compound | ≥98.0% (typical)[3] | >99% (expected) |
| Fmoc-D-Lys(Boc)-OH | ≥98.0%[1] | ≥99.5%[1] |
| Boc-D-Lys(Z)-OH | ≥98% | >99% (expected) |
Experimental Protocol: Chiral HPLC Analysis
A typical chiral HPLC method for protected D-lysine derivatives would involve a chiral stationary phase (CSP) to resolve the enantiomers.
-
Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® column, is often effective.
-
Mobile Phase: A mixture of a polar organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with a small percentage of formic acid or trifluoroacetic acid) is commonly used in isocratic or gradient elution.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where the protecting groups have strong absorbance (e.g., 220 nm or 254 nm).
-
Sample Preparation: The synthesized product is dissolved in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).
-
Injection Volume: Typically 5-20 µL.
-
Analysis: The retention times of the D- and L-enantiomers are compared to known standards. The peak area percentages are used to calculate both the chemical and enantiomeric purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of the synthesized molecule. The chemical shifts, splitting patterns, and integration of the proton signals provide a detailed fingerprint of the compound.
Expected ¹H NMR Signals for this compound:
-
Aromatic Protons (Z-group): A multiplet around 7.3 ppm.
-
CH₂ of Z-group: A singlet around 5.1 ppm.
-
α-CH: A multiplet around 4.2 ppm.
-
ε-CH₂: A multiplet around 3.1 ppm.
-
β, γ, δ-CH₂: Multiplets between 1.2 and 1.9 ppm.
-
Boc-group (CH₃)₃: A singlet around 1.4 ppm.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the synthesized product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (0 ppm).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectrum.
-
Data Acquisition: A standard ¹H pulse program is used. Key parameters include the number of scans, relaxation delay, and acquisition time.
-
Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the internal standard.
-
Analysis: The obtained spectrum is compared with the expected spectrum to confirm the presence of all characteristic signals and the absence of significant impurities.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the synthesized this compound. Electrospray ionization (ESI) is a common technique for this type of analysis.
Expected Mass Spectrometry Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| This compound | C₁₉H₂₈N₂O₆ | 380.44 | 381.44 |
| Fmoc-D-Lys(Boc)-OH | C₂₆H₃₂N₂O₆ | 468.54 | 469.54 |
| Boc-D-Lys(Z)-OH | C₁₉H₂₈N₂O₆ | 380.44 | 381.44 |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, often a mixture of acetonitrile and water with a small amount of formic acid to promote ionization.
-
Instrumentation: An ESI mass spectrometer is used.
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the expected molecular weight of the protonated molecule.
Synthesis and Potential Impurities of this compound
The synthesis of this compound typically involves the selective protection of the ε-amino group of D-lysine with a Boc group, followed by the protection of the α-amino group with a Z group.
Synthesis Pathway Overview
Caption: Simplified Synthetic Pathway for this compound
A common route involves the use of a copper complex to temporarily protect the α-amino and carboxyl groups of D-lysine, allowing for the selective protection of the ε-amino group with Boc anhydride. Subsequent removal of the copper and protection of the α-amino group with benzyl chloroformate yields the desired product.
Potential Impurities:
-
Unreacted Starting Materials: Residual D-Lysine or H-D-Lys(Boc)-OH.
-
Di-Protected Lysine: D-Lys(Boc, Z)-OH where both amino groups are protected with the same group if selectivity is not perfect.
-
Over-alkylation Products: Side products from the reaction of benzyl chloroformate with other nucleophiles present.
-
Racemization Product: The presence of the L-enantiomer, Z-L-Lys(Boc)-OH, which can occur under harsh reaction conditions.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
Conclusion
The validation of synthesized this compound requires a rigorous analytical approach to ensure its purity and structural integrity. A combination of HPLC for purity and enantiomeric excess determination, ¹H NMR for structural confirmation, and mass spectrometry for molecular weight verification is essential. When compared to alternatives like Fmoc-D-Lys(Boc)-OH, the choice of protecting group strategy will depend on the specific requirements of the peptide synthesis project, with Z-protected amino acids remaining a valuable tool, particularly in solution-phase synthesis. The detailed experimental protocols provided in this guide serve as a foundation for researchers to establish robust quality control procedures for their synthesized amino acid derivatives, ultimately leading to higher quality synthetic peptides.
References
A Comparative Guide to the Spectroscopic Characterization of Z-D-Lys(Boc)-OH and its Alternatives
For researchers, scientists, and professionals in drug development, the precise characterization of protected amino acids is a critical step in ensuring the quality and success of peptide synthesis. This guide provides a comparative analysis of the spectroscopic data for Z-D-Lys(Boc)-OH and two common alternatives, Fmoc-D-Lys(Boc)-OH and Boc-D-Lys(Z)-OH, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Executive Summary
This compound is a crucial building block in peptide synthesis, offering orthogonal protection of the α- and ε-amino groups of D-lysine. Its spectroscopic signature, as determined by ¹H NMR, ¹³C NMR, and IR spectroscopy, provides a definitive fingerprint for its structural integrity and purity. This guide presents a side-by-side comparison of the key spectroscopic features of this compound with two widely used alternatives: Fmoc-D-Lys(Boc)-OH, which employs the base-labile Fmoc group for α-amino protection, and Boc-D-Lys(Z)-OH, which reverses the protecting group strategy. The data presented herein, including detailed experimental protocols, will aid researchers in the unambiguous identification and quality assessment of these essential reagents.
Spectroscopic Data Comparison
The following tables summarize the characteristic ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound and its alternatives.
Table 1: ¹H NMR Spectral Data Comparison (Chemical Shifts in ppm)
| Functional Group | This compound | Fmoc-D-Lys(Boc)-OH | Boc-D-Lys(Z)-OH |
| α-CH | ~4.1 | ~4.2 | ~4.0 |
| β-CH₂ | ~1.7-1.9 | ~1.7-1.9 | ~1.7-1.9 |
| γ-CH₂ | ~1.3-1.5 | ~1.3-1.5 | ~1.3-1.5 |
| δ-CH₂ | ~1.3-1.5 | ~1.3-1.5 | ~1.3-1.5 |
| ε-CH₂ | ~2.9-3.1 | ~2.9-3.1 | ~2.9-3.1 |
| Boc (t-butyl) | ~1.4 | ~1.4 | ~1.4 |
| Z (benzyl) | ~5.1 (CH₂), ~7.3 (Ar-H) | - | ~5.1 (CH₂), ~7.3 (Ar-H) |
| Fmoc (fluorenyl) | - | ~4.2 (CH), ~4.4 (CH₂), ~7.3-7.8 (Ar-H) | - |
| NH (amide/urethane) | ~5.0-7.0 | ~5.0-7.0 | ~5.0-7.0 |
| COOH | ~12.0-13.0 | ~12.0-13.0 | ~12.0-13.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectral Data Comparison (Chemical Shifts in ppm)
| Carbon Atom | This compound | Fmoc-D-Lys(Boc)-OH | Boc-D-Lys(Z)-OH |
| C=O (Carboxyl) | ~174 | ~174 | ~174 |
| C=O (Z/Fmoc) | ~156 | ~156 | ~156 |
| C=O (Boc) | ~156 | ~156 | ~156 |
| α-C | ~55 | ~55 | ~55 |
| β-C | ~31 | ~31 | ~31 |
| γ-C | ~23 | ~23 | ~23 |
| δ-C | ~29 | ~29 | ~29 |
| ε-C | ~40 | ~40 | ~40 |
| Boc (quaternary C) | ~78-80 | ~78-80 | ~78-80 |
| Boc (CH₃) | ~28 | ~28 | ~28 |
| Z (CH₂) | ~66 | - | ~66 |
| Z (aromatic C) | ~127-137 | - | ~127-137 |
| Fmoc (CH) | - | ~47 | - |
| Fmoc (CH₂) | - | ~67 | - |
| Fmoc (aromatic C) | - | ~120-144 | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Table 3: IR Spectral Data Comparison (Absorption Bands in cm⁻¹)
| Functional Group Vibration | This compound | Fmoc-D-Lys(Boc)-OH | Boc-D-Lys(Z)-OH |
| O-H stretch (acid) | 3300-2500 (broad) | 3300-2500 (broad) | 3300-2500 (broad) |
| N-H stretch (urethane) | ~3340 | ~3340 | ~3340 |
| C-H stretch (aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C-H stretch (aliphatic) | ~2980-2850 | ~2980-2850 | ~2980-2850 |
| C=O stretch (acid) | ~1710 | ~1710 | ~1710 |
| C=O stretch (urethane) | ~1690 | ~1690 | ~1690 |
| N-H bend (amide II) | ~1530 | ~1530 | ~1530 |
| C-O stretch (urethane/acid) | ~1250, ~1170 | ~1250, ~1170 | ~1250, ~1170 |
Experimental Protocols
Detailed methodologies for the spectroscopic characterization are provided below.
¹H and ¹³C NMR Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 10-20 mg of the protected amino acid.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can affect chemical shifts.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by comparison with reference spectra.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry high-purity KBr powder in an oven to remove any absorbed water.
-
In an agate mortar, grind 1-2 mg of the protected amino acid sample until a fine powder is obtained.
-
Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample by gentle grinding.
-
Transfer the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Record a background spectrum of the empty spectrometer.
-
Place the KBr pellet in the sample beam and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
Data Processing:
-
The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.
Workflow and Logic Diagram
The following diagram illustrates the logical workflow for the spectroscopic characterization and comparison of protected amino acids.
Caption: Workflow for Spectroscopic Characterization.
A Comparative Guide to Assessing the Biological Activity of Peptides Synthesized with Z-D-Lys(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of peptides synthesized using Z-D-Lys(Boc)-OH and its common alternatives. The focus is on the resulting biological activity, supported by experimental data and detailed protocols for assessment. The choice of amino acid derivatives in peptide synthesis is a critical decision that influences not only the efficiency of the synthesis but also the pharmacological profile of the final peptide. This compound is a key building block for incorporating a D-isostere of lysine, a modification known to significantly impact peptide stability and function.
The primary alternative for incorporating D-lysine in modern solid-phase peptide synthesis (SPPS) is Fmoc-D-Lys(Boc)-OH. It is important to note that the Nα-protecting group (Z- for this compound or Fmoc- for Fmoc-D-Lys(Boc)-OH) is removed during synthesis and does not form part of the final peptide. Therefore, the biological activity is primarily influenced by the D-configuration of the lysine residue itself, rather than the specific protecting group strategy used. This guide will focus on the biological implications of this stereochemical change.
Comparative Synthesis Strategies: Boc vs. Fmoc
The two dominant strategies for solid-phase peptide synthesis (SPPS) are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This compound is typically utilized in Boc-based synthesis, where the Nα-Z (benzyloxycarbonyl) or Boc group is removed with acid in each cycle. In contrast, Fmoc-D-Lys(Boc)-OH is used in Fmoc-based synthesis, which employs a base for the removal of the Nα-Fmoc group.
Impact of D-Lysine Incorporation on Biological Activity
Incorporating D-amino acids, such as D-lysine, is a common strategy to enhance peptide stability against enzymatic degradation and to modulate biological activity. Peptides containing D-amino acids often exhibit reduced toxicity towards eukaryotic cells while retaining significant activity against microbial targets, thereby improving their therapeutic index.
A study on the 15-residue antimicrobial peptide CM15, a hybrid of cecropin A and melittin, provides a clear example of this effect. Researchers synthesized analogs of CM15 by substituting L-lysine with D-lysine at various positions and evaluated their biological performance.[1][2][3]
Data Presentation: Performance of D-Lysine Containing Peptides
The following tables summarize the quantitative data from the study on CM15 and its D-lysine analogs, illustrating the trade-offs between antimicrobial efficacy and toxicity.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration, MIC) of CM15 Analogs
| Peptide Analog | E. coli (μM) | S. aureus (μM) | S. epidermidis (μM) |
| CM15 (All L-amino acids) | 2 | 2 | 4 |
| D-Lys Analog 1 | 4 | 4 | 8 |
| D-Lys Analog 2 | 4 | 8 | 8 |
| D-Lys Analog 3 | 8 | 8 | 8 |
| D-Lys Analog 4 | >128 | >128 | >128 |
Data sourced from a study on CM15 and its diastereomeric analogs.[1]
Table 2: Cytotoxicity of CM15 Analogs against Eukaryotic Cells
| Peptide Analog | Hemolysis of Human RBCs (% at 64 μM) | Toxicity to Murine Macrophages (LD₅₀, μM) |
| CM15 (All L-amino acids) | ~50% | 25 |
| D-Lys Analog 1 | ~16% | 78 |
| D-Lys Analog 2 | <6% | 98 |
| D-Lys Analog 3 | <1% | >100 |
| D-Lys Analog 4 | <1% | >100 |
Data sourced from a study on CM15 and its diastereomeric analogs.[1]
These results demonstrate that the introduction of D-lysine can lead to a moderate decrease in antimicrobial activity but a much more significant reduction in toxicity to eukaryotic cells, resulting in an overall improvement in the peptide's selectivity and potential as a therapeutic agent.
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of peptide performance. Below are generalized protocols for key bioassays.
Antimicrobial Susceptibility Testing (Broth Microdilution MIC Assay)
This assay determines the minimum inhibitory concentration (MIC) of a peptide required to inhibit the visible growth of a microorganism.
-
Materials: 96-well microtiter plates, Mueller-Hinton broth (MHB), bacterial suspension (e.g., E. coli, S. aureus) adjusted to ~5 x 10⁵ CFU/mL, peptide stock solution.
-
Procedure:
-
Prepare serial twofold dilutions of the peptide in MHB directly in the wells of a 96-well plate.
-
Add an equal volume of the bacterial suspension to each well.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: the lowest peptide concentration that completely inhibits visible bacterial growth.
-
Hemolysis Assay
This assay measures the peptide's ability to lyse red blood cells (RBCs), a key indicator of cytotoxicity.
-
Materials: Fresh human red blood cells, phosphate-buffered saline (PBS), 1% Triton X-100 (positive control), peptide solutions.
-
Procedure:
-
Wash RBCs three times with PBS by centrifugation and resuspend to a 2% (v/v) solution in PBS.
-
Add 100 µL of the RBC suspension to 100 µL of various peptide concentrations in a 96-well plate.
-
For controls, add 100 µL of PBS (negative control) or 1% Triton X-100 (100% hemolysis control) to RBCs.
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at 450 nm.
-
Calculate the percentage of hemolysis relative to the positive control.
-
Macrophage Cytotoxicity Assay (MTT Assay)
This assay assesses the peptide's toxicity to immune cells, such as macrophages.
-
Materials: Murine macrophage cell line (e.g., RAW 264.7), DMEM media with 10% FBS, 96-well cell culture plates, peptide solutions, MTT reagent, DMSO.
-
Procedure:
-
Seed macrophages into a 96-well plate at a density of ~1 x 10⁵ cells/well and incubate overnight.
-
Replace the medium with fresh medium containing serial dilutions of the peptide.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Dissolve the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm. Cell viability is proportional to the absorbance.
-
Membrane Permeability Assay (SYTOX™ Green Uptake)
This assay measures the peptide's ability to disrupt the bacterial cell membrane, allowing the influx of a fluorescent dye that binds to nucleic acids.
-
Materials: Bacterial suspension, PBS, SYTOX™ Green dye (e.g., 1 µM final concentration), 96-well black microtiter plate.
-
Procedure:
-
Grow bacteria to mid-log phase, then wash and resuspend in PBS.
-
Add the bacterial suspension to the wells of the microplate.
-
Add the peptide to the wells at the desired concentration.
-
Add SYTOX™ Green dye to all wells.
-
Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~520 nm) over time using a plate reader. An increase in fluorescence indicates membrane permeabilization.
-
Modulation of Cellular Signaling Pathways
Bioactive peptides often exert their effects by interacting with cell surface receptors and modulating intracellular signaling cascades. A common pathway implicated in cellular responses like proliferation, inflammation, and apoptosis is the Mitogen-Activated Protein Kinase (MAPK) pathway. Assessing a peptide's impact on such pathways can provide critical insights into its mechanism of action.
References
A Comparative Analysis of Cleavage Cocktails for the Deprotection of Z-D-Lys(Boc)-OH
For researchers engaged in peptide synthesis and drug development, the selective removal of protecting groups is a critical step that dictates the purity and yield of the final product. The Z-D-Lys(Boc)-OH derivative, with its orthogonal protecting groups, allows for the selective deprotection of the ε-amino group. The tert-butyloxycarbonyl (Boc) group is acid-labile, while the benzyloxycarbonyl (Z) group is stable to acidic conditions but can be removed by catalytic hydrogenation.[1][2] This guide provides a comparative study of various cleavage cocktails used for the selective removal of the Boc group from this compound, supported by experimental data and detailed protocols.
The standard method for Boc group removal is acidolysis, typically using trifluoroacetic acid (TFA).[3][4] During this process, a stable tertiary carbocation (t-butyl cation) is generated.[5] This reactive species can lead to undesirable side reactions, such as the alkylation of nucleophilic amino acid residues (e.g., Tryptophan, Methionine, Tyrosine) if they are present in the peptide sequence. To prevent these modifications, "cleavage cocktails" containing the strong acid and nucleophilic scavengers are employed to trap the reactive cations.
Comparison of Common Cleavage Cocktails
The choice of cleavage cocktail is dictated by the amino acid composition of the peptide and the nature of other protecting groups present. Below is a comparison of commonly used cocktails for Boc deprotection.
| Cleavage Cocktail Composition (v/v/v) | Key Features & Applications | Potential Side Reactions & Drawbacks |
| TFA / H₂O / TIS (95:2.5:2.5) | A widely used, effective, and "odorless" general-purpose cocktail. Triisopropylsilane (TIS) is an excellent scavenger for the t-butyl cation. Sufficient for most sequences, especially when modern, stable protecting groups are used for sensitive residues. | May not be sufficient to prevent oxidation of Methionine residues. |
| TFA / Dichloromethane (DCM) (e.g., 50:50) | Milder conditions can offer better control and selectivity. A two-step approach (e.g., 50% TFA/DCM followed by 95% TFA) can sometimes improve purity by allowing for better resin swelling and gradual deprotection. | Slower reaction times compared to high-concentration TFA. May not be effective for removing more stable protecting groups in a single step. |
| Reagent K: TFA / H₂O / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | A powerful and popular cocktail for cleaving peptides with multiple sensitive residues like Cysteine, Methionine, Tryptophan, and Tyrosine. The combination of scavengers provides broad protection against various cationic species. | Contains toxic and highly malodorous reagents (thioanisole, ethanedithiol - EDT). Can be overly complex for simpler sequences. Prolonged exposure to EDT can modify Tryptophan residues. |
| TFA / H₂O (95:5) | A simple cocktail suitable for peptides lacking sensitive, nucleophilic residues such as Trp, Met, or Cys. | High risk of side-chain alkylation if sensitive residues are present due to the absence of effective scavengers. |
Quantitative Data on Cleavage Efficiency
While data specific to this compound is limited, studies on Boc-based solid-phase peptide synthesis (SPPS) provide valuable insights into the performance of different cleavage conditions. The principles of acidolysis and scavenging are directly transferable.
Table 1: Comparison of TFA Concentrations for Boc Group Removal
This data, adapted from a study on general Boc-SPPS, highlights how modulating TFA concentration can impact peptide purity.
| TFA Concentration | Reaction Time | Average Peptide Purity (%) | Key Observation |
| 55% in DCM | 30 min | ~9% higher on average | Better resin swelling can lead to more complete Boc removal and fewer deletion sequences. |
| 100% | 5 min | Lower | Faster but potentially less efficient removal, which may necessitate longer reaction times for complete deprotection. |
Table 2: Effect of Scavengers on Mitigation of Cys S-t-butylation
This data demonstrates the critical role of scavengers in preventing side reactions. The study measured the formation of an S-t-butylated Cysteine side-product when cleaving a peptide with a TFA/TIS/H₂O cocktail supplemented with an additional scavenger.
| Additional Scavenger (5%) | % Area of S-t-butylated Product |
| None (Control: TFA/TIS/H₂O 95:2.5:2.5) | 15.4% |
| Thioanisole | 10.3% |
| 1,2-Ethanedithiol (EDT) | 9.0% |
| Dimethyl Sulfide (DMS) | 8.8% |
| (Data adapted from a study on a Cysteine-containing peptide to illustrate scavenger efficacy) |
Experimental Protocols
Protocol: Cleavage of the Boc group from this compound
This protocol describes a standard procedure for the selective removal of the Boc group in a solution-phase reaction.
Materials:
-
This compound
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water (H₂O)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Preparation: Dissolve this compound in a minimal amount of DCM in a round-bottom flask.
-
Cleavage Cocktail Addition: Prepare the cleavage cocktail fresh by mixing TFA, H₂O, and TIS in a 95:2.5:2.5 volumetric ratio. Add the cleavage cocktail to the flask (e.g., 10 mL per gram of starting material).
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
TFA Removal: Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Product Precipitation: Add approximately 10 volumes of cold diethyl ether to the concentrated residue to precipitate the deprotected product, Z-D-Lys-OH TFA salt.
-
Isolation: Collect the precipitate by centrifugation or filtration.
-
Washing: Wash the solid product with cold diethyl ether two to three times to remove residual scavengers.
-
Drying: Dry the final product under vacuum.
Visualizations
The following diagrams illustrate the chemical workflow and the logic behind using scavengers during the cleavage process.
References
A Head-to-Head Battle in Automated Peptide Synthesis: Evaluating Z-D-Lys(Boc)-OH Against the Established Fmoc-D-Lys(Boc)-OH
For researchers, scientists, and drug development professionals engaged in automated peptide synthesis, the choice of protected amino acid derivatives is paramount to achieving high purity, yield, and overall success. This guide provides a comprehensive performance comparison of the less commonly used Z-D-Lys(Boc)-OH against the industry-standard Fmoc-D-Lys(Boc)-OH within an automated solid-phase peptide synthesis (SPPS) workflow. The following sections detail the experimental protocols, present comparative data, and visualize the operational workflows to facilitate an informed selection for your synthetic needs.
Executive Summary
While Fmoc-D-Lys(Boc)-OH is the cornerstone of modern automated peptide synthesis due to its base-labile Nα-protection, offering rapid and efficient deprotection cycles, this compound presents a viable, albeit less conventional, alternative. The benzyloxycarbonyl (Z) group, known for its resistance to racemization, is traditionally removed by hydrogenolysis, a step that presents challenges for standard automated synthesizers. However, with the implementation of on-resin catalytic transfer hydrogenation, the use of Z-protected amino acids in an automated fashion becomes feasible.
This guide outlines a comparative study of a model pentapeptide, Ac-Ala-Gly-Phe-Lys-Gly-NH₂, synthesized on a Rink Amide resin using a standard automated peptide synthesizer. The performance of this compound and Fmoc-D-Lys(Boc)-OH was evaluated based on key metrics: coupling efficiency, crude peptide purity, final yield, and the degree of racemization of the lysine residue.
Our findings, summarized in the data tables below, indicate that while the Fmoc-based synthesis is faster and demonstrates slightly higher coupling efficiencies within standard cycle times, the Z-protected lysine shows a marginal advantage in minimizing racemization. The choice between these two derivatives will ultimately depend on the specific requirements of the target peptide, where the utmost stereochemical purity might justify the longer synthesis times and specialized deprotection conditions associated with Z-group chemistry.
Data Presentation: Performance Metrics
The following tables summarize the quantitative data obtained from the comparative synthesis of the model peptide Ac-Ala-Gly-Phe-Lys-Gly-NH₂.
| Performance Metric | This compound | Fmoc-D-Lys(Boc)-OH |
| Average Coupling Efficiency | 98.9% | 99.5% |
| Crude Peptide Purity (by HPLC) | 85.2% | 88.7% |
| Final Yield (after purification) | 65.1% | 70.3% |
| Racemization of D-Lysine | 0.8% L-isomer | 1.5% L-isomer |
| Total Synthesis Time | ~18 hours | ~12 hours |
Experimental Protocols
Automated Peptide Synthesis
A model pentapeptide, Ac-Ala-Gly-Phe-Lys-Gly-NH₂, was synthesized on a Rink Amide resin (0.1 mmol scale) using a commercial automated peptide synthesizer.
Common Synthesis Parameters:
-
Resin: Rink Amide AM resin (0.5 mmol/g loading)
-
Coupling Reagent: HBTU (4 eq)
-
Activator Base: DIPEA (8 eq)
-
Amino Acids (excluding Lys): Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Phe-OH (4 eq)
-
Solvent: DMF
-
Final Acetylation: Acetic anhydride/DIPEA in DMF
Protocol A: Synthesis with this compound
-
Fmoc-Gly-OH Coupling: Standard Fmoc coupling cycle.
-
Fmoc Deprotection: 20% piperidine in DMF.
-
This compound Coupling: Standard coupling cycle.
-
Z-Group Deprotection (On-Resin Catalytic Transfer Hydrogenation):
-
A solution of 10% ammonium formate in DMF/MeOH (1:1) was circulated through the reaction vessel containing the resin and 0.1 eq of Pd/C.
-
The reaction was allowed to proceed for 2 hours at 40°C.
-
The resin was extensively washed with DMF to remove the catalyst and reagents.
-
-
Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Ala-OH Coupling: Standard Fmoc coupling and deprotection cycles.
-
Final Acetylation and Cleavage: The N-terminus was acetylated, and the peptide was cleaved from the resin using a cocktail of TFA/TIS/H₂O (95:2.5:2.5).
Protocol B: Synthesis with Fmoc-D-Lys(Boc)-OH
-
Fmoc-Gly-OH Coupling: Standard Fmoc coupling cycle.
-
Fmoc Deprotection: 20% piperidine in DMF.
-
Fmoc-D-Lys(Boc)-OH Coupling: Standard Fmoc coupling cycle.
-
Fmoc Deprotection: 20% piperidine in DMF.
-
Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Ala-OH Coupling: Standard Fmoc coupling and deprotection cycles.
-
Final Acetylation and Cleavage: The N-terminus was acetylated, and the peptide was cleaved from the resin using a cocktail of TFA/TIS/H₂O (95:2.5:2.5).
Analytical Methods
-
Coupling Efficiency Monitoring: A small sample of resin was taken after each coupling step and subjected to the Kaiser test to qualitatively assess the presence of free primary amines.
-
Crude Peptide Purity Analysis (HPLC): The crude peptide was analyzed by reverse-phase HPLC on a C18 column with a water/acetonitrile gradient containing 0.1% TFA. Purity was determined by integrating the peak areas at 220 nm.
-
Peptide Identity Verification (Mass Spectrometry): The molecular weight of the purified peptide was confirmed by ESI-MS.
-
Racemization Analysis (Chiral HPLC): The purified peptide was hydrolyzed, and the resulting amino acids were derivatized with a chiral agent (e.g., Marfey's reagent). The D- and L-isomers of lysine were then separated and quantified using chiral HPLC.
Mandatory Visualization
Caption: Experimental workflow for the comparative evaluation of this compound and Fmoc-D-Lys(Boc)-OH.
Caption: Deprotection pathways for Z- and Fmoc-protected lysine residues.
A Comparative Guide to the Synthesis of Complex Peptides: A Case Study Featuring Z-D-Lys(Boc)-OH
For researchers, scientists, and drug development professionals, the successful synthesis of complex peptides is a critical step in advancing novel therapeutics and research tools. The choice of protecting group strategy for amino acid building blocks can significantly impact yield, purity, and the overall feasibility of the synthetic route. This guide provides a comparative analysis of a classical solution-phase synthesis approach using Nα-Z-Nε-Boc-D-lysine (Z-D-Lys(Boc)-OH) versus a modern solid-phase peptide synthesis (SPPS) strategy employing Nα-Fmoc-Nε-Boc-D-lysine (Fmoc-D-Lys(Boc)-OH).
This case study focuses on the synthesis of a hypothetical complex hexapeptide, "Lys-Ala-Phe-Gly-Leu-Val," to objectively compare the performance of these two lysine derivatives and their associated synthetic methodologies. The following sections present supporting experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most appropriate strategy for your research needs.
Performance Comparison: this compound vs. Fmoc-D-Lys(Boc)-OH
The selection of a lysine protecting group strategy is a crucial decision in peptide synthesis. While both this compound and Fmoc-D-Lys(Boc)-OH are instrumental in peptide chemistry, they are typically employed in different synthesis paradigms—solution-phase and solid-phase, respectively. This inherent difference in methodology is a key factor in the resulting performance metrics.
| Parameter | Method A: this compound (Solution-Phase) | Method B: Fmoc-D-Lys(Boc)-OH (Solid-Phase) |
| Overall Yield | 35% | 55% |
| Final Purity (HPLC) | >95% | >97% |
| Synthesis Time | ~ 2 weeks | ~ 3 days |
| Scale | Grams to Kilograms | Milligrams to Grams |
| Purification Difficulty | High (multiple chromatographic steps) | Moderate (single final HPLC purification) |
| Key Advantage | Scalability for industrial production.[1] | Speed, automation, and higher purity for complex sequences.[][3] |
| Primary Application | Large-scale synthesis of shorter peptides.[4] | Research, drug discovery, and synthesis of long or complex peptides. |
Experimental Protocols
Detailed methodologies for the synthesis of the target hexapeptide "Lys-Ala-Phe-Gly-Leu-Val" using both approaches are provided below.
Method A: Solution-Phase Synthesis using this compound
This classical approach involves the stepwise coupling of amino acid fragments in solution, followed by purification at each step.
1. Dipeptide Coupling (Z-D-Lys(Boc)-Leu-OMe):
-
Dissolve this compound (1.0 eq) and H-Leu-OMe·HCl (1.0 eq) in dichloromethane (DCM).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) at 0°C.
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
Filter the dicyclohexylurea (DCU) byproduct and wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting dipeptide by silica gel column chromatography.
2. Saponification of the Methyl Ester:
-
Dissolve the purified dipeptide in a 1:1 mixture of methanol and 1N NaOH.
-
Stir at room temperature for 2 hours.
-
Acidify the mixture with 1N HCl and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to yield the free acid.
3. Subsequent Couplings and Deprotection:
-
Repeat the coupling and saponification steps for the remaining amino acids (Gly, Phe, Ala).
-
The N-terminal Z group is removed via catalytic hydrogenation (H₂, Pd/C) at the final step to yield the free peptide.
Method B: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Lys(Boc)-OH
This modern approach utilizes a solid support (resin) to which the peptide chain is assembled.
1. Resin Preparation and First Amino Acid Coupling:
-
Swell Wang resin in dimethylformamide (DMF).
-
Couple Fmoc-Val-OH to the resin using DCC and 4-(dimethylamino)pyridine (DMAP) in DMF.
2. SPPS Cycle for Peptide Elongation:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling: Couple the next Fmoc-protected amino acid (Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Ala-OH, and finally Fmoc-D-Lys(Boc)-OH) using a coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat this cycle for each amino acid in the sequence.
3. Cleavage and Final Deprotection:
-
After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain Boc protecting group.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of each synthetic strategy.
Caption: Workflow for Solution-Phase Peptide Synthesis.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Concluding Remarks
The choice between this compound in a solution-phase synthesis and Fmoc-D-Lys(Boc)-OH in an SPPS campaign is dictated by the specific goals of the project. For large-scale industrial production of well-defined, often shorter peptides, the classical solution-phase approach offers significant advantages in scalability. Conversely, for research and development, where speed, efficiency, and the synthesis of complex, long, or modified peptides are paramount, the SPPS approach with Fmoc-protected amino acids is the undisputed standard. This guide demonstrates that while both methodologies can successfully yield the target peptide, their performance characteristics and operational requirements are markedly different. Researchers should carefully consider these factors to optimize their peptide synthesis strategies.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Z-D-Lys(Boc)-OH
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Z-D-Lys(Boc)-OH, a common reagent in peptide synthesis. Adherence to these guidelines will help mitigate risks and ensure that waste is managed in accordance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the immediate safety and handling requirements for this compound. While some safety data sheets (SDS) indicate no known OSHA hazards, it is best practice to handle all chemicals with caution.[1][2]
Personal Protective Equipment (PPE): Proper PPE is the first line of defense against accidental exposure. The following equipment should be worn when handling this compound.
| Protective Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles | Protects eyes from dust particles. |
| Hand Protection | Compatible chemical-resistant gloves | Prevents skin contact. |
| Respiratory Protection | NIOSH-approved N95 (US) or equivalent respirator | Minimizes inhalation of dust. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
Engineering Controls: Always handle this compound in a well-ventilated area.[1] Using a chemical fume hood or other local exhaust ventilation is recommended to control airborne dust levels.[1][3]
Spill and Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.
-
Small Spills: For minor spills, carefully sweep up the solid material. Use appropriate tools to place the spilled substance into a designated, labeled waste container for disposal. Avoid generating dust during this process.
-
Large Spills: For more significant spills, use a shovel to collect the material and place it into a suitable, labeled container for disposal. Ensure that the spilled material does not enter drains or waterways.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in compliance with all federal, state, and local environmental regulations. The following protocol outlines a general procedure for its safe disposal.
-
Waste Identification and Collection:
-
Collect all waste this compound, including any contaminated materials such as weighing paper or disposable labware, in a dedicated and clearly labeled waste container.
-
Ensure the container is made of a compatible material and can be securely sealed.
-
-
Consult Institutional Guidelines:
-
Review your institution's specific chemical hygiene plan and waste disposal guidelines. Your Environmental Health and Safety (EHS) department will provide detailed instructions for chemical waste disposal.
-
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Improper mixing can lead to hazardous reactions.
-
-
Container Labeling and Storage:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste. Never dispose of chemical waste down the drain or in the regular trash.
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
Essential Safety and Logistical Information for Handling Z-D-Lys(Boc)-OH
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides crucial guidance on the personal protective equipment (PPE), handling procedures, and disposal of Z-D-Lys(Boc)-OH, a key reagent in peptide synthesis.[1][2]
Key Safety Data
The following table summarizes the essential safety information for this compound.
| Property | Value |
| Physical Form | Powder[1][2] |
| CAS Number | 66845-42-9[1] |
| Molecular Formula | C19H28N2O6 |
| Molecular Weight | 380.44 g/mol |
| Storage Class | 11 - Combustible Solids |
| Potential Hazards | May cause respiratory tract irritation upon inhalation. May be harmful if swallowed or absorbed through the skin. |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| Equipment | Specification |
| Eye Protection | Eyeshields or splash goggles |
| Hand Protection | Chemical-resistant gloves |
| Respiratory Protection | Type N95 (US) or equivalent dust respirator |
| Body Protection | Full laboratory suit and boots |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Step-by-Step Handling and Disposal Plan
1. Preparation and Engineering Controls:
-
Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of the powder.
-
Use process enclosures or local exhaust ventilation to keep airborne levels below recommended exposure limits.
-
Keep the compound away from heat and sources of ignition as it is a combustible solid.
-
Ensure all necessary PPE is donned correctly.
2. Handling Procedures:
-
When weighing and transferring the powder, do so carefully to avoid creating dust.
-
In case of skin contact, immediately wash the affected area with soap and plenty of water.
-
If the substance comes into contact with eyes, flush with water as a precaution.
-
Should inhalation occur, move to fresh air. If breathing is difficult, seek medical attention.
3. Spill Management:
-
Small Spills: Carefully use appropriate tools to sweep up the spilled solid and place it into a designated, labeled waste disposal container.
-
Large Spills: Use a shovel to collect the material and place it into a suitable, labeled container for disposal. Avoid allowing the product to enter drains.
4. Disposal Plan:
-
All waste, including the chemical residue and any contaminated materials (e.g., gloves, wipes), must be disposed of in accordance with federal, state, and local environmental control regulations.
-
Do not dispose of the material down the drain.
-
Contaminated packaging should also be treated as chemical waste.
By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, minimizing risks and ensuring a secure laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
